2-Fluoro-4-iodotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-iodo-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLWTFTXGKKCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193054 | |
| Record name | 2-Fluoro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39998-81-7 | |
| Record name | 2-Fluoro-4-iodo-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-iodotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039998817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUORO-4-IODOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXZ7JMG1YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-4-iodotoluene: Synthesis, Reactivity, and Applications in Modern Chemistry
This guide provides an in-depth exploration of 2-Fluoro-4-iodotoluene (CAS No. 39998-81-7), a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its core properties, synthesis, and reactivity, with a focus on its application as a versatile building block in the development of novel molecules.
Compound Identification and Physicochemical Properties
This compound, with the IUPAC name 2-fluoro-4-iodo-1-methylbenzene, is a key intermediate in organic synthesis.[1] Its structure, featuring a toluene backbone substituted with both fluorine and iodine, provides a unique combination of reactivity that is highly valued by synthetic chemists. The fluorine atom can modify the electronic properties of the benzene ring and enhance the biological activity of target molecules, while the iodine atom serves as a versatile handle for cross-coupling reactions.[2]
A summary of its key identifiers and physicochemical properties is presented in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 39998-81-7 | [1][3][4][5] |
| Molecular Formula | C₇H₆FI | [1][3][4] |
| Molecular Weight | 236.03 g/mol | [1][3] |
| IUPAC Name | 2-fluoro-4-iodo-1-methylbenzene | [1] |
| Synonyms | Benzene, 2-fluoro-4-iodo-1-methyl- | [4][5] |
| Melting Point | 22-24 °C | [1] |
| Boiling Point | 206-208 °C | [1][6] |
| InChIKey | QZLWTFTXGKKCHZ-UHFFFAOYSA-N | [1][4][7] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Two common approaches are the diazotization-fluorination of an amino-iodotoluene precursor and the electrophilic iodination of 2-fluorotoluene.
Diazotization-Fluorination Sequence
This multi-step synthesis is a robust method for introducing a fluorine atom onto an aromatic ring.[1] The general workflow involves the conversion of an amino group to a diazonium salt, which is then displaced by fluoride.
A generalized workflow for this synthesis is depicted below:
Caption: A generalized workflow for the synthesis of this compound via a diazotization-fluorination sequence.
Detailed Protocol: Diazotization-Fluorination
-
Nitration of 4-Iodotoluene: To a cooled solution of 4-iodotoluene in sulfuric acid, slowly add nitric acid while maintaining a low temperature. The reaction mixture is then stirred until the starting material is consumed.
-
Reduction to 2-Amino-4-iodotoluene: The nitrated product is subsequently reduced to the corresponding amine. A common method involves the use of a metal catalyst, such as iron or tin, in an acidic medium.
-
Diazotization: The resulting 2-amino-4-iodotoluene is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.[1]
-
Fluorination (Schiemann Reaction): The diazonium salt is treated with a fluorine source, such as fluoroboric acid (HBF₄), to precipitate the diazonium tetrafluoroborate salt. This salt is then thermally decomposed to yield this compound.
Electrophilic Iodination
A more direct approach involves the electrophilic iodination of 2-fluorotoluene. This method is advantageous due to the fewer number of steps. The regioselectivity of the iodination is influenced by the directing effects of the methyl and fluoro substituents.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly weaker and more susceptible to cleavage, making it an excellent site for cross-coupling reactions.[2] In contrast, the C-F bond is strong and generally unreactive under these conditions.[2]
This differential reactivity allows for the selective functionalization of the iodine-bearing position, making this compound a valuable building block for the synthesis of more complex molecules.
Caption: The role of this compound as a key intermediate in various fields of chemical research and development.
Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[1][8] this compound has been utilized as a key intermediate in the synthesis of various biologically active compounds.
-
Histone Deacetylase (HDAC) Inhibitors: Fluorinated derivatives synthesized from this compound have shown potential as HDAC inhibitors, which are a significant class of anti-cancer agents.[1]
-
γ-Secretase Inhibitors: This compound has also been used as a precursor in the synthesis of γ-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[1]
Role in Organic Synthesis
Beyond medicinal chemistry, this compound is a versatile reagent in general organic synthesis. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This allows for the construction of complex molecular scaffolds from a readily available starting material.
Spectroscopic Analysis
The structure of this compound can be confirmed by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the fluorine and iodine substituents.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C-F, and aromatic C=C bonds.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[4][9]
Safety and Handling
This compound is a combustible liquid and can cause skin and serious eye irritation.[3][10] It may also cause respiratory irritation.[3][10]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area.[11][12] Wear suitable protective clothing, gloves, and eye/face protection.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[12] If on skin, wash with plenty of water.[12] If inhaled, move to fresh air.[11][12]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- This compound - NIST WebBook. [Link]
- This compound CAS#: 39998-81-7; ChemWh
- This compound - NIST WebBook. [Link]
- This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]
- Chemical Science - RSC Publishing. [Link]
- Electrophilic Perfluoroalkylating Agents | Chemical Reviews - ACS Public
- Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]
- 4-Fluoro-2-iodotoluene | C7H6FI | CID 83220 - PubChem - NIH. [Link]
- The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. [Link]
- meta-Fluorotoluene Synthesis - YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound CAS#: 39998-81-7 [m.chemicalbook.com]
- 7. This compound(39998-81-7) 1H NMR [m.chemicalbook.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Introduction: The Strategic Importance of 2-Fluoro-4-iodotoluene
An In-Depth Technical Guide to the Physical Properties and Characterization of 2-Fluoro-4-iodotoluene
In the landscape of modern synthetic chemistry, this compound (CAS No. 39998-81-7) has emerged as a strategically significant building block. Its utility spans from the synthesis of complex pharmaceutical agents to the development of novel materials. The unique arrangement of its functional groups—a nucleophilic methyl group, a strongly electron-withdrawing fluorine atom, and a versatile, reactive iodine atom—provides a chemical handle for a diverse array of transformations. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the carbon-iodine bond is a prime site for cross-coupling reactions, allowing for the construction of complex molecular architectures.[1][2]
This guide offers an in-depth exploration of the core physical properties of this compound. As scientists and researchers, a thorough understanding of these fundamental characteristics is not merely academic; it is the bedrock upon which reliable, reproducible, and scalable synthetic protocols are built. We will delve into the empirical data, the standardized methodologies for their determination, and the analytical techniques required to verify the identity and purity of this versatile intermediate.
Compound Identification and Core Data
Precise identification is the first step in any rigorous scientific endeavor. The following table consolidates the key identifiers and fundamental molecular data for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-fluoro-4-iodo-1-methylbenzene | [1][3] |
| CAS Number | 39998-81-7 | [1][3][4][5] |
| Molecular Formula | C₇H₆FI | [3][4][5] |
| Molecular Weight | 236.03 g/mol | [1][4][5] |
| Canonical SMILES | CC1=C(C=C(C=C1)I)F | [1][2] |
| InChI Key | QZLWTFTXGKKCHZ-UHFFFAOYSA-N | [1][2][3] |
Physicochemical Properties: An Analysis
The physical properties of a compound are a direct manifestation of its molecular structure. For this compound, the interplay between the aromatic ring and its three distinct substituents dictates its behavior in both storage and reaction conditions.
| Property | Value | Causality and Experimental Insight | Source(s) |
| Appearance | White to yellow clear liquid or low-melting solid | The low melting point means it can exist as either a solid or liquid at or near ambient temperature. Color variations often indicate the presence of trace impurities, possibly from iodine release upon light exposure. | [2][5] |
| Melting Point | 22 - 24 °C | This relatively low melting point is influenced by the molecule's moderate polarity and molecular weight. A narrow melting range (≤ 1°C) is a key indicator of high purity. | [1][4][5] |
| Boiling Point | 206 - 208 °C | The boiling point is elevated due to the significant molecular weight from the iodine atom and dipole-dipole interactions. This temperature allows for purification by vacuum distillation if necessary. | [1][4][5] |
| Density | 1.76 - 1.79 g/cm³ (approx.) | The high density is primarily due to the presence of the heavy iodine atom in the molecular structure. | [4][5] |
| Refractive Index | n20/D ≈ 1.578 | This value is useful for a quick, non-destructive identity and purity check of liquid samples. | [4][5] |
| Flash Point | 79 °C (175 °F) | Classified as a flammable liquid, this temperature indicates the point at which it can form an ignitable mixture with air. It necessitates careful handling away from ignition sources. | [1] |
| Water Solubility | Insoluble (log₁₀WS: -3.71) | As a non-polar aromatic compound, it exhibits very low solubility in polar solvents like water but is readily soluble in common organic solvents such as ethers, toluene, and dichloromethane. | [1] |
Experimental Protocols for Physical Property Determination
The trustworthiness of physical data hinges on the application of standardized, reproducible experimental methods. The following protocols represent self-validating systems for characterizing any new batch of this compound.
Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Caption: A logical workflow for the complete characterization of this compound.
Protocol 4.1: Melting Point Determination (Capillary Method)
This method provides a melting range, a critical indicator of purity. A narrow range (e.g., 0.5-1.0°C) suggests a pure compound, while a broad, depressed range indicates the presence of impurities.[4][6]
-
Sample Preparation: Ensure the this compound sample is crystalline. If it is liquid at room temperature, cool it briefly to solidify. Crush a small amount into a fine powder.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[1][6]
-
Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (22°C).
-
Measurement: Decrease the heating rate to 1-2°C per minute.
-
Recording Data: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.
Protocol 4.2: Boiling Point Determination (Simple Distillation)
This method confirms the boiling point and can serve as a final purification step.
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood using a round-bottom flask (e.g., 50 mL), a condenser, a thermometer, and a receiving flask.[1]
-
Sample Loading: Place approximately 10-15 mL of this compound and a few boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer so the top of the bulb is level with the bottom of the condenser side-arm.
-
Heating: Gently heat the flask.
-
Measurement: As the liquid boils and vapor condenses, the temperature on the thermometer will rise and stabilize. Record this stable temperature as the boiling point.
-
Completion: Stop heating before the flask distills to dryness.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The combination of NMR, IR, and Mass Spectrometry creates a detailed "fingerprint" of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as complex multiplets between δ 7.0-7.8 ppm. The coupling with the adjacent ¹⁹F nucleus will further split these signals.
-
Methyl Protons (3H): The methyl group protons will appear as a singlet (or a narrow doublet due to small long-range coupling with fluorine) around δ 2.2-2.4 ppm.[7]
-
-
¹³C NMR: The ¹³C NMR spectrum will display seven unique carbon signals. The chemical shifts are significantly influenced by the halogen substituents.
-
C-F Carbon: The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz) in the δ 160-165 ppm region.[8]
-
C-I Carbon: The carbon bonded to iodine will be shifted upfield due to the heavy atom effect and is expected around δ 90-95 ppm.
-
Other Aromatic Carbons: The remaining four aromatic carbons will appear between δ 125-145 ppm, with their signals also showing smaller C-F coupling constants.
-
Methyl Carbon: The methyl carbon will appear upfield, around δ 15-20 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3100–3000 | Aromatic C-H Stretch | Medium |
| 3000–2850 | Aliphatic (CH₃) C-H Stretch | Medium |
| 1600–1450 | Aromatic C=C Stretch | Medium to Strong (multiple bands) |
| 1250–1200 | Aryl C-F Stretch | Strong |
| 600–500 | Aryl C-I Stretch | Medium to Weak |
Source: Inferred from standard IR correlation tables.[9][10]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is used to determine the molecular weight and analyze fragmentation patterns, which further confirms the structure.
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 236, corresponding to the molecular weight of the compound.[11][12]
-
Key Fragments:
Synthesis Pathway via Sandmeyer Reaction
A reliable and authoritative method for the synthesis of aryl halides is the Sandmeyer reaction.[3][15] This process involves the diazotization of an aromatic amine followed by displacement with a halide. For this compound, a suitable precursor is 3-Fluoro-4-methylaniline.
Diagram of the Sandmeyer Reaction Pathway
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. docsity.com [docsity.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. alnoor.edu.iq [alnoor.edu.iq]
- 5. scribd.com [scribd.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. This compound(39998-81-7) 1H NMR [m.chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
A Comprehensive Technical Guide to 2-Fluoro-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-iodotoluene is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of its core physicochemical properties, centering on its molecular weight, alongside established synthetic routes, analytical characterization methods, and key applications. With a molecular formula of C₇H₆FI, its molecular weight is approximately 236.03 g/mol .[1][2][3] This value is fundamental to stoichiometric calculations in synthesis and for definitive identification via mass spectrometry. The compound's utility as a versatile building block stems from the distinct reactivity of its iodine and fluorine substituents, enabling its use in the development of complex molecules, including histone deacetylase inhibitors and γ-secretase inhibitors.[1] This document details its properties, synthesis, and critical role in advancing pharmaceutical research.
Introduction
Halogenated organic compounds are cornerstones of modern chemical research and development. The strategic incorporation of halogens into molecular frameworks can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[4][5] This makes them invaluable in the design of novel therapeutic agents and advanced materials.
This compound (IUPAC name: 2-fluoro-4-iodo-1-methylbenzene) is a prime example of a multifunctional building block.[1] Its structure, featuring a toluene backbone with orthogonal fluorine and iodine substituents, offers a unique combination of stability and reactivity. The fluorine atom enhances metabolic stability and modulates the electronic properties of the aromatic ring, while the more labile carbon-iodine bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.[6] This guide explores the essential technical details of this compound, providing researchers and drug development professionals with a comprehensive resource.
Physicochemical Properties and Molecular Weight Determination
The molecular weight of a compound is a critical parameter, essential for everything from reaction stoichiometry to analytical identification. The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms (7 carbons, 6 hydrogens, 1 fluorine, and 1 iodine).
Calculation:
-
(7 x 12.011) + (6 x 1.008) + (1 x 18.998) + (1 x 126.904) = 236.025 g/mol
This calculated value is consistently reported across major chemical databases and suppliers.[7][8]
A summary of its key physicochemical properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 236.03 g/mol | [1][2][3] |
| Molecular Formula | C₇H₆FI | [3][7][9] |
| CAS Number | 39998-81-7 | [2][7] |
| Melting Point | 22–24 °C | [1][3] |
| Boiling Point | 206–208 °C | [1][2] |
| Density | ~1.77-1.79 g/cm³ | [2][3] |
| Refractive Index (n20/D) | ~1.578 | [2] |
| Flash Point | 79 °C (175 °F) | [1][2] |
| Appearance | White to yellow clear liquid | [3] |
Synthesis and Analytical Characterization
The synthesis of this compound typically involves multi-step processes that leverage well-established aromatic chemistry. A common and logical pathway is the diazotization-fluorination sequence, which offers precise control over the regiochemistry of the substituents.
Conceptual Synthetic Workflow
A prevalent method for synthesizing this compound begins with a more readily available starting material, such as 4-iodotoluene, and proceeds through nitration, reduction, diazotization, and finally, fluorination.
Step-by-Step Methodology:
-
Nitration: 4-Iodotoluene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4-iodo-2-nitrotoluene. The methyl group directs the nitration primarily to the ortho position.
-
Reduction: The nitro group is then reduced to an amine using standard reducing agents like hydrogen gas with a palladium catalyst or tin and hydrochloric acid. This step produces 4-iodo-2-aminotoluene.
-
Diazotization: The resulting amino group is converted into a diazonium salt by treating it with sodium nitrite (NaNO₂) in an acidic solution at low temperatures (0–5 °C).[1] This intermediate is highly reactive and is typically used immediately.
-
Fluorination (Balz-Schiemann Reaction): The diazonium salt is then treated with a fluorine source, such as fluoroboric acid (HBF₄), to replace the diazonium group with a fluorine atom, yielding the final product, this compound.[10]
This workflow is visualized in the diagram below.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. The electron ionization mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight of ~236 g/mol .[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the methyl, fluoro, and iodo substituents on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups and the C-F and C-I bonds present in the molecule.[7]
-
Gas Chromatography (GC): GC is often used to assess the purity of the final product, with typical purities for commercial-grade material exceeding 95%.[3]
Applications in Research and Drug Development
This compound is not an end product itself but a highly valuable intermediate or building block in organic synthesis.[3] Its utility arises from the differential reactivity of the C-I and C-F bonds. The C-I bond is readily cleaved in palladium-catalyzed cross-coupling reactions, while the C-F bond is comparatively inert, remaining intact during these transformations.
This allows for the selective introduction of new functional groups at the 4-position, making it a key component in the synthesis of complex molecules.
Key Applications Include:
-
Pharmaceutical Intermediates: It is a crucial building block for synthesizing a range of pharmacologically active molecules. It has been used in the development of histone deacetylase (HDAC) inhibitors for cancer therapy and γ-secretase inhibitors for neurodegenerative diseases.[1]
-
Cross-Coupling Reactions: The compound is an ideal substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions, which are fundamental methods for constructing complex molecular architectures.
-
Fluorinated Compound Synthesis: The presence of the fluorine atom is strategic. Fluorine incorporation is a well-known tactic in medicinal chemistry to enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target.[1][4]
The role of this compound as a building block is illustrated below.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling of this compound is essential. It is classified as a combustible liquid and can cause skin and serious eye irritation.[11]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use only in a well-ventilated area, such as a chemical fume hood.[11]
-
Storage: Store in a cool, dry place away from heat and open flames.[3][11] Recommended storage temperature is often between 2–8 °C.[3]
-
First Aid: In case of skin contact, wash thoroughly with plenty of water. If eye irritation persists, seek medical attention.
Conclusion
This compound is a chemical compound whose significance is defined by its precise molecular weight of approximately 236.03 g/mol and its unique structural arrangement. This combination of a stable fluoro group and a reactive iodo group on a toluene scaffold makes it an exceptionally versatile and valuable building block in modern organic synthesis. Its application as an intermediate in the creation of high-value pharmaceutical compounds underscores its importance to researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is critical for leveraging its full potential in the laboratory.
References
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 39998-81-7).
- ChemWhat. (n.d.). This compound CAS#: 39998-81-7.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Ni, C., & Hu, J. (2021). The Many Roles for Fluorine in Medicinal Chemistry. Nature Chemistry, 13(1), 14-26.
- Osbourn, J. (2014, February 16). meta-Fluorotoluene Synthesis [Video]. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 39998-81-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound (CAS 39998-81-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemwhat.com [chemwhat.com]
- 10. m.youtube.com [m.youtube.com]
- 11. synquestlabs.com [synquestlabs.com]
A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-iodotoluene
Abstract
This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-Fluoro-4-iodotoluene (C₇H₆FI), a critical halogenated aromatic intermediate in the pharmaceutical and agrochemical industries.[1][2] Valued for its unique structural features that allow for precise modifications of biological activity in drug candidates, this compound is a key building block in the synthesis of complex molecules, including histone deacetylase inhibitors for cancer therapy.[1] This document offers a detailed examination of two principal synthetic strategies: the diazotization of an aromatic amine followed by a Sandmeyer-type iodination, and the direct electrophilic iodination of a fluorotoluene precursor. Each pathway is analyzed for its mechanistic underpinnings, operational advantages, and inherent limitations. Detailed, field-proven experimental protocols are provided, supplemented by comparative data, process visualization diagrams, and a thorough discussion of the causality behind critical experimental choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive and practical understanding of this compound synthesis.
Introduction: The Strategic Importance of this compound
This compound, with the IUPAC name 2-fluoro-4-iodo-1-methylbenzene, is a substituted toluene molecule featuring both fluorine and iodine atoms on the aromatic ring.[1] This unique combination of halogens imparts distinct reactivity profiles, making it an exceptionally versatile intermediate in organic synthesis.
The significance of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is considerably weaker and more susceptible to oxidative addition by transition metal catalysts, rendering it the primary site for a wide array of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the selective construction of complex molecular architectures. Conversely, the C-F bond is robust and generally unreactive under these conditions, allowing the fluorine atom to serve as a stable modulator of the molecule's electronic properties.[3] The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][4]
Given its utility, the efficient and regioselective synthesis of this compound is of paramount importance. This guide will now detail the two most prevalent and practical synthesis pathways.
Pathway I: Diazotization and Sandmeyer-Type Iodination
This classic and reliable multi-step approach involves the transformation of a primary aromatic amine into a diazonium salt, which is subsequently displaced by an iodide ion. The most logical and widely employed precursor for this route is 2-amino-4-fluorotoluene (also known as 5-fluoro-2-methylaniline).[3]
Mechanistic Overview
The synthesis proceeds in two distinct stages:
-
Diazotization: The primary amino group of 2-amino-4-fluorotoluene is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl). This reaction, conducted at low temperatures (0–5 °C), converts the amine into a relatively unstable arenediazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.[5]
-
Iodination: The diazonium salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by iodide proceeds efficiently to form the aryl iodide, releasing nitrogen gas. Unlike other Sandmeyer reactions that introduce chloro or bromo groups, this iodination step does not require a copper(I) catalyst.[5][6] The reaction is believed to proceed via a radical mechanism initiated by the iodide ion.[4][5]
Visualization of the Diazotization-Iodination Pathway
Caption: Workflow for the synthesis of this compound via diazotization.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Sandmeyer-type iodinations.[5][7]
Materials:
-
2-Amino-4-fluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of the Amine: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add concentrated sulfuric acid (2.8 equivalents) to deionized water (approx. 2 mL per mmol of amine). To this cooled acid solution, slowly add 2-amino-4-fluorotoluene (1.0 equivalent). Stir until a clear solution or a fine slurry of the amine salt is formed. Maintain the temperature at 0–5 °C.
-
Diazotization: While vigorously stirring and maintaining the temperature between 0–5 °C, add a solution of sodium nitrite (1.1–1.2 equivalents) in a minimal amount of cold deionized water dropwise. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C. After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (1.5–2.0 equivalents) in deionized water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1–3 hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Quench the reaction by adding saturated sodium thiosulfate solution dropwise until the dark color of excess iodine disappears. Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.[1]
Pathway II: Direct Electrophilic Aromatic Iodination
This pathway offers a more direct, single-step approach to the target molecule by introducing an iodine atom onto the 3-fluorotoluene ring via an electrophilic aromatic substitution (SₑAr) reaction.
Mechanistic Overview and Regioselectivity
In an SₑAr reaction, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. Molecular iodine (I₂) itself is a weak electrophile and generally requires an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more potent iodinating species, such as the iodonium ion (I⁺).
The key challenge in this pathway is controlling the regioselectivity. The substitution pattern on the 3-fluorotoluene ring is governed by the directing effects of the existing methyl (-CH₃) and fluoro (-F) groups.
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Fluoro Group (-F): A deactivating, ortho, para-director.
The positions on the 3-fluorotoluene ring are:
-
Position 2: ortho to -CH₃, ortho to -F
-
Position 4: para to -CH₃, ortho to -F
-
Position 6: ortho to -CH₃, para to -F
The methyl group's activating effect and the fluorine's deactivating effect combine to influence the position of iodination. The para position relative to the strongly activating methyl group (position 4) is sterically accessible and electronically favored, leading to the desired this compound product.[1] However, the formation of other isomers, particularly 4-fluoro-2-iodotoluene, is a potential side reaction, making the choice of iodinating agent and reaction conditions crucial for achieving high selectivity.[3]
Visualization of the Direct Iodination Pathway
Caption: Workflow for the direct electrophilic iodination of 3-fluorotoluene.
Detailed Experimental Protocol
This protocol is based on general procedures for the oxidative iodination of activated aromatic compounds.[1]
Materials:
-
3-Fluorotoluene
-
Molecular Iodine (I₂)
-
Oxidizing agent (e.g., concentrated Nitric Acid, HNO₃)
-
Glacial Acetic Acid
-
Sodium Sulfite (Na₂SO₃) solution
-
Sodium Bicarbonate (NaHCO₃) solution
-
Appropriate organic solvent for extraction (e.g., Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorotoluene (1.0 equivalent) and molecular iodine (1.0-1.2 equivalents) in glacial acetic acid.
-
Iodination: While stirring, slowly add the oxidizing agent (e.g., concentrated nitric acid, ~1.5 equivalents) to the mixture. The reaction may be exothermic. Heat the reaction mixture to 60–80 °C and maintain this temperature for several hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture. Add a saturated solution of sodium sulfite to quench any excess iodine.
-
Neutralization and Extraction: Carefully neutralize the mixture with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product is a mixture of isomers and must be purified. This is typically achieved through fractional vacuum distillation or column chromatography on silica gel to isolate the desired this compound.[1]
Comparative Analysis of Synthesis Pathways
The choice between the diazotization and direct iodination pathways depends on factors such as starting material availability, desired purity, scale, and safety considerations.
| Parameter | Pathway I: Diazotization-Iodination | Pathway II: Direct Electrophilic Iodination |
| Starting Material | 2-Amino-4-fluorotoluene | 3-Fluorotoluene |
| Number of Steps | Multi-step (amine synthesis may be required) | Single synthetic step |
| Regioselectivity | High (unambiguous placement of iodine) | Moderate to Good (risk of isomeric byproducts) |
| Typical Yield | Good to Excellent (often >75%) | Moderate to Good (typically 65-75% for desired isomer)[1] |
| Purification | Relatively straightforward (distillation/recrystallization) | More challenging (requires fractional distillation or chromatography to separate isomers)[1] |
| Safety Concerns | Handling of unstable diazonium salts (requires strict temperature control); use of strong acids. | Use of strong oxidizing agents and acids; potential for exothermic reaction. |
| Scalability | Well-established for industrial scale, but requires careful process control. | Potentially simpler for large-scale production due to fewer steps, provided regioselectivity can be controlled. |
Safety and Handling
Pathway I (Diazotization):
-
Diazonium Salts: These intermediates are thermally unstable and can be explosive when isolated and dried. All procedures should be conducted in situ at low temperatures (0–5 °C) without isolating the diazonium salt.[5]
-
Nitrous Acid: Sodium nitrite and strong acids generate nitrous acid, which is corrosive. Operations should be performed in a well-ventilated fume hood.
-
Temperature Control: Strict adherence to low-temperature conditions is paramount for both safety and yield.
Pathway II (Direct Iodination):
-
Iodine: Solid iodine sublimes and its vapors are corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Oxidizing Agents: Strong oxidizing agents like nitric acid are highly corrosive and can cause severe burns. Handle with extreme care.
-
Exothermic Reaction: The addition of the oxidizing agent can be exothermic. The reaction should be cooled as needed to maintain control.
Conclusion
Both the diazotization of 2-amino-4-fluorotoluene and the direct electrophilic iodination of 3-fluorotoluene represent viable and effective strategies for the synthesis of this compound. The Sandmeyer-type diazotization route offers superior regioselectivity, yielding a cleaner product that is easier to purify. This makes it the preferred method when high purity is the primary objective. The direct iodination pathway, while potentially leading to isomeric mixtures requiring more rigorous purification, offers the advantage of being a single-step transformation, which can be more efficient in terms of time and resources for certain applications. The ultimate choice of synthetic route will be dictated by the specific requirements of the research or manufacturing campaign, including purity specifications, scale, available starting materials, and process safety management capabilities.
References
- Facile Synthesis of Iodonium Salts by Reaction of Organotrifluoroborates with p-Iodotoluene Difluoride - Organic Chemistry Portal. (URL: [Link])
- Sandmeyer reaction - Wikipedia. (URL: [Link])
- QM analyses of Electrophilic Aromatic Iodin
- Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
- Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride - ResearchG
- Sandmeyer Reaction | NROChemistry. (URL: [Link])
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (URL: [Link])
- A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2)
- Synthesis of β-Fluorovinyliodonium Salts by the Reaction of Alkynes with Hypervalent Iodine/HF Reagents - ResearchG
- Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit. (URL: [Link])
- This compound - NIST WebBook. (URL: [Link])
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PubMed. (URL: [Link])
- Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (URL: [Link])
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P
- Hypervalent iodine(III) compound synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- CN1752059A - Preparation of Perfluoroalkyl Iodides from Perfluoroalkyl Chlorides - Google P
- Hypervalent iodine(III)
- Chemical Properties of this compound (CAS 39998-81-7) - Cheméo. (URL: [Link])
- CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google P
- Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: [Link])
- Preparation method of 2-chloro-4-fluorotoluene - Eureka | P
- Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene - YouTube. (URL: [Link])
- New Fluorination Methodology using a Hypervalent Fluoroiodane Reagent - University of Leicester. (URL: [Link])
- Important Chemistry Tips-Solvents choose for recrystalliz
- Crystalliz
Sources
An In-depth Technical Guide to the Spectral Data of 2-Fluoro-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for 2-fluoro-4-iodotoluene, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also insights into the experimental choices and the interpretation of the spectral features, ensuring a thorough understanding for researchers in the field.
Introduction
This compound (C₇H₆FI) is a halogenated aromatic compound with a molecular weight of 236.03 g/mol .[1][2] Its structure, featuring a fluorine atom and an iodine atom on the toluene backbone, makes it a versatile building block in organic synthesis. The distinct electronic environments of the protons and carbons in this molecule give rise to a unique and informative set of spectral data. This guide will delve into the details of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Spectroscopic Features
The unique arrangement of substituents on the aromatic ring of this compound dictates its spectral properties. The fluorine and iodine atoms, with their differing electronegativities and sizes, along with the methyl group, create a distinct pattern of chemical shifts and coupling constants in NMR spectroscopy, characteristic vibrational modes in IR spectroscopy, and specific fragmentation patterns in mass spectrometry.
C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,-1.5!"];
H1 [label="H", pos="-1.75,1.25!"]; H2 [label="H", pos="1.75,1.25!"]; H3 [label="H", pos="-2.1,-1.25!"]; H4 [label="H", pos="2.1,-1.25!"]; H5 [label="H", pos="0,-2.5!"];
F [label="F", pos="-2.6, -0.75!", fontcolor="#EA4335"]; I [label="I", pos="2.6, -0.75!", fontcolor="#4285F4"]; CH3 [label="CH3", pos="0, 2.5!", fontcolor="#34A853"];
C1 -- C4; C1 -- C5; C4 -- C2; C2 -- C6; C6 -- C3; C3 -- C5; C1 -- CH3; C2 -- F; C3 -- I; C4 -- H1; C5 -- H2; C6 -- H5;
}
Caption: Molecular structure of this compound.¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol
A typical ¹H NMR spectrum of this compound is acquired on a 300 or 400 MHz spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees to allow for faster relaxation and a shorter experimental time. .
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons.
-
Data Summary
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~2.3 | s | 3H |
| Ar-H | ~7.0 - 7.6 | m | 3H |
Note: The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings.
Interpretation of the ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit two main regions of interest: the aliphatic region and the aromatic region.
-
Methyl Protons: The three protons of the methyl group are chemically equivalent and are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.3 ppm. The singlet nature arises from the absence of adjacent protons to couple with.
-
Aromatic Protons: The three protons on the aromatic ring are in different chemical environments and will therefore have distinct chemical shifts. Their signals will appear in the downfield region (around 7.0-7.6 ppm) due to the deshielding effect of the aromatic ring current. The splitting pattern of these protons will be complex due to both homo- and heteronuclear coupling:
-
Proton-Proton (H-H) Coupling: The aromatic protons will couple with each other, leading to doublet and triplet-like patterns.
-
Proton-Fluorine (H-F) Coupling: The fluorine atom will also couple with the nearby aromatic protons, further splitting their signals. The magnitude of the H-F coupling constant depends on the number of bonds separating the proton and the fluorine atom.
-
H_Me [label="CH3"]; H_Ar1 [label="H"]; H_Ar2 [label="H"]; H_Ar3 [label="H"]; F [label="F", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H_Ar1 -- H_Ar2 [label="J(H-H)"]; H_Ar2 -- H_Ar3 [label="J(H-H)"]; H_Ar1 -- F [label="J(H-F)", style=dashed, color="#EA4335"]; H_Ar2 -- F [label="J(H-F)", style=dashed, color="#EA4335"]; }
Caption: Simplified coupling network in the ¹H NMR of this compound.¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol
The acquisition of a ¹³C NMR spectrum follows a similar procedure to ¹H NMR, with some key differences.
Step-by-Step Methodology:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
The spectrometer is tuned to the ¹³C frequency.
-
A wider spectral width (typically 0-220 ppm) is used.
-
Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.
-
-
Data Acquisition: A larger number of scans is necessary to obtain a good signal-to-noise ratio.
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Data Summary
Predicted ¹³C NMR chemical shifts are presented below.
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~20 |
| C-I | ~90 |
| Ar-CH | ~125 - 140 |
| C-F | ~160 (d, ¹JCF) |
| C-CH₃ | ~135 |
Note: The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
-
Methyl Carbon: The methyl carbon will appear at the highest field (lowest ppm value), typically around 20 ppm.
-
Aromatic Carbons:
-
The carbon atom bonded to the iodine (C-I) will be significantly shielded and is expected to appear at a relatively upfield position for an aromatic carbon, around 90 ppm.
-
The other aromatic carbons will resonate in the typical range of 125-140 ppm.
-
The carbon atom directly attached to the fluorine atom (C-F) will experience a strong deshielding effect and will appear at a much lower field, around 160 ppm. Furthermore, this signal will be split into a doublet due to the strong one-bond coupling with the fluorine atom (¹JCF).
-
The carbon to which the methyl group is attached will be a quaternary carbon and will likely have a lower intensity compared to the protonated carbons.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
IR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common and convenient method for solid samples.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Summary
The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.[3][4] Key vibrational frequencies are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3000 | C-H stretching (aromatic and methyl) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~1250 | C-F stretching |
| Below 1000 | C-I stretching and other fingerprint region vibrations |
Interpretation of the IR Spectrum
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
-
C-H Stretching: The absorptions around 3000 cm⁻¹ are characteristic of C-H stretching vibrations of both the aromatic ring and the methyl group.
-
Aromatic C=C Stretching: The peaks in the 1480-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-F Stretching: A strong absorption band around 1250 cm⁻¹ is expected for the C-F stretching vibration.
-
Fingerprint Region: The region below 1000 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions, including the C-I stretching vibration, which is typically found at lower wavenumbers. This region is unique for every molecule and can be used for definitive identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Experimental Protocol
Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds like this compound.
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron, forming a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Data Summary
The NIST WebBook provides the electron ionization mass spectrum of this compound.[5]
| m/z | Proposed Fragment |
| 236 | [C₇H₆FI]⁺• (Molecular Ion) |
| 109 | [C₇H₆F]⁺ (Loss of I) |
Interpretation of the Mass Spectrum
The mass spectrum of this compound provides clear evidence for its molecular formula and offers insights into its fragmentation pathways.
-
Molecular Ion Peak: The peak at m/z 236 corresponds to the molecular ion (M⁺•), confirming the molecular weight of the compound.[6] The presence of a significant molecular ion peak is typical for aromatic compounds due to the stability of the aromatic ring.
-
Major Fragmentation: The most prominent fragment peak is observed at m/z 109. This peak arises from the loss of an iodine atom (mass = 127) from the molecular ion. This fragmentation is highly favorable due to the relative weakness of the C-I bond compared to the C-F and C-C bonds. The resulting [C₇H₆F]⁺ cation is stabilized by the aromatic ring.
M [label="[C₇H₆FI]⁺•\nm/z = 236"]; F1 [label="[C₇H₆F]⁺\nm/z = 109"]; I_radical [label="I•", shape=plaintext];
M -> F1 [label="- I•"]; }
Caption: Primary fragmentation pathway of this compound in EI-MS.Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a detailed and self-validating characterization of this compound. The data presented in this guide, along with the interpretation of the key spectral features, serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The consistent correlation between the expected and observed spectral data confirms the structure and purity of this important chemical intermediate.
References
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Fluoro-2-iodotoluene.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011.
- SpectraBase. (n.d.). This compound.
- NIST. (n.d.). Toluene. NIST Chemistry WebBook.
Sources
An In-depth Technical Guide to the ¹³C NMR of 2-Fluoro-4-iodotoluene
Introduction: The Structural Significance of 2-Fluoro-4-iodotoluene and the Role of ¹³C NMR
This compound, a halogenated aromatic compound, serves as a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the unique electronic properties conferred by the fluorine and iodine substituents, which can modulate a molecule's reactivity, lipophilicity, and binding interactions. Accurate structural elucidation is paramount in the development of novel compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as an indispensable tool for this purpose. This guide provides a comprehensive exploration of the ¹³C NMR spectroscopy of this compound, intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this analytical technique. We will delve into the theoretical principles governing the spectrum, provide a detailed experimental protocol, and offer a thorough analysis of the spectral data, including the characteristic carbon-fluorine couplings.
Theoretical Principles: Understanding the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is governed by the interplay of several key factors that influence the chemical shift of each carbon atom and the coupling patterns observed.
Substituent Effects on Chemical Shifts
The position of a signal in a ¹³C NMR spectrum, its chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus.[2] In this compound, the methyl (-CH₃), fluorine (-F), and iodine (-I) substituents exert distinct effects on the aromatic ring carbons:
-
Inductive and Resonance Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which generally deshields (shifts downfield) nearby carbon atoms. However, fluorine also participates in resonance, donating electron density to the aromatic ring, which can have a shielding (upfield shifting) effect, particularly at the ortho and para positions.[3] The net effect on a given carbon's chemical shift is a balance of these opposing forces.
-
Heavy Atom Effect: The iodine atom introduces a significant "heavy atom effect." This phenomenon, primarily driven by spin-orbit coupling, causes a pronounced shielding (upfield shift) of the directly attached carbon (ipso-carbon).[3][4] This effect is a key diagnostic feature in the ¹³C NMR spectra of iodo-substituted compounds.
Carbon-Fluorine (¹³C-¹⁹F) Coupling
A hallmark of the ¹³C NMR spectra of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei.[5] Since ¹⁹F has a nuclear spin of ½, it splits the signals of nearby carbon atoms into doublets or more complex multiplets. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹J_CF (One-bond coupling): This is the largest coupling, typically observed for the carbon directly bonded to the fluorine atom, with values often exceeding 200 Hz.
-
²J_CF (Two-bond coupling): Coupling to carbons two bonds away (ortho carbons) is also significant.
-
³J_CF and longer-range couplings: Couplings over three or more bonds are also frequently observed and provide valuable structural information.[6]
The analysis of these coupling constants is a powerful tool for assigning the signals in the ¹³C NMR spectrum.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for acquiring a standard proton-decoupled ¹³C NMR spectrum of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[7][8]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For a routine ¹³C NMR spectrum, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[9]
Experimental Workflow for ¹³C NMR Data Acquisition
Caption: Workflow for ¹³C NMR analysis of this compound.
Instrumental Parameters
For a standard ¹³C NMR experiment on a 400 MHz spectrometer, typical acquisition parameters would be:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to allow for adequate relaxation of the carbon nuclei.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Spectral Width: A sweep width of approximately 250 ppm (e.g., from -20 to 230 ppm) is sufficient to cover the expected chemical shift range.
¹³C NMR Spectrum Analysis and Interpretation of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, one for each of the seven carbon atoms in the molecule. The predicted chemical shifts and C-F coupling constants are invaluable for the complete assignment of the spectrum.
Molecular Structure and Carbon Numbering
Caption: Structure of this compound with carbon numbering.
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR data for this compound. These values serve as a guide for interpreting the experimental spectrum.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling Constant (J_CF, Hz) | Multiplicity |
| C1 | ~140 | ~3 | Doublet |
| C2 | ~160 | ~245 | Doublet |
| C3 | ~115 | ~22 | Doublet |
| C4 | ~95 | ~5 | Doublet |
| C5 | ~130 | ~8 | Doublet |
| C6 | ~128 | ~4 | Doublet |
| C7 (CH₃) | ~20 | ~4 | Doublet |
Data is based on predictive models and may vary slightly from experimental values.
Detailed Signal Assignment
-
C2 (Carbon bearing Fluorine): The signal for C2 is expected to be the most downfield in the aromatic region, around 160 ppm, due to the strong deshielding effect of the directly attached fluorine atom. It will appear as a large doublet with a ¹J_CF coupling constant of approximately 245 Hz.[10]
-
C4 (Carbon bearing Iodine): The C4 signal will be significantly shielded due to the heavy atom effect of iodine and is predicted to appear the most upfield in the aromatic region, around 95 ppm.[10] It will also be a doublet due to a three-bond coupling with fluorine, with an expected J_CF of about 5 Hz.
-
C1 (Carbon bearing Methyl group): This quaternary carbon is predicted to resonate at approximately 140 ppm. It will exhibit a small doublet splitting due to a three-bond coupling to fluorine (~3 Hz).[10]
-
C3, C5, and C6 (Aromatic CH carbons): The remaining aromatic methine carbons will appear in the typical aromatic region (115-130 ppm). Their assignment can be deduced based on their coupling to fluorine:
-
C3: Being ortho to the fluorine, it will experience a significant two-bond coupling (²J_CF) of around 22 Hz, appearing as a distinct doublet.[10]
-
C5 and C6: These carbons will show smaller, long-range couplings to fluorine. Their precise chemical shifts are influenced by the combined effects of the fluorine and iodine substituents.
-
-
C7 (Methyl Carbon): The methyl carbon signal will be found in the aliphatic region, around 20 ppm, and will likely appear as a small doublet due to a four-bond coupling to the fluorine atom (~4 Hz).[10]
Conclusion: A Powerful Tool for Structural Verification
¹³C NMR spectroscopy provides a detailed and unambiguous fingerprint of the carbon skeleton of this compound. By carefully analyzing the chemical shifts and, most importantly, the characteristic ¹³C-¹⁹F coupling patterns, a confident and complete assignment of all carbon signals can be achieved. This in-depth understanding is crucial for confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of subsequent research and development efforts in fields such as drug discovery and materials science. The principles and methodologies outlined in this guide serve as a robust framework for the successful application of ¹³C NMR in the characterization of this and other complex fluorinated aromatic compounds.
References
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(12), 8434–8444. [Link]
- Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry, 147, 107388. [Link]
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Bruker Support. [Link]
- Casella, G., et al. (2025). Four-Component Relativistic DFT Calculations of (13)C Chemical Shifts of Halogenated Natural Substances.
- LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
- University of Reading. (n.d.).
- Facey, G. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
- Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of... Canadian Science Publishing. [Link]
- University of Wisconsin-Madison. (n.d.).
- ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]
- Organomation. (n.d.).
- Glaser, R., et al. (2004). 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society, 126(13), 4212–4223. [Link]
- University of California, Santa Barbara. (n.d.).
- Magritek. (n.d.).
- Sarotti, A. M., & Pellegrinet, S. C. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry, 74(19), 7254–7260. [Link]
- Kal-Founeh, S., et al. (2022).
- University of Texas Health Science Center at San Antonio. (n.d.).
- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
- LibreTexts Chemistry. (2021). 6.8: ¹³C NMR Spectroscopy. [Link]
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
- Iowa State University. (n.d.).
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra.
- Pearson. (2023).
- Doc Brown's Chemistry. (n.d.).
- Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 691-695. [Link]
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
- Thieme. (n.d.). 4. 13C NMR Spectroscopy. NMR Spectra. [Link]
- Royal Society of Chemistry. (n.d.).
- SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. [Link]
- ScienceDirect. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]
- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts (in ppm) for the... [Link]
- NIST. (n.d.). This compound. [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. One moment, please... [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodotoluene, a halogenated aromatic compound, serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structural complexity, featuring a methyl group, a fluorine atom, and an iodine atom on a benzene ring, necessitates precise analytical techniques for characterization.[1] Mass spectrometry, a powerful analytical tool, provides invaluable information regarding the molecular weight, elemental composition, and structural features of this compound through the analysis of its fragmentation patterns. This guide offers a comprehensive exploration of the electron ionization mass spectrometry of this compound, delving into its expected fragmentation pathways and the principles that govern them.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its analysis.
| Property | Value |
| Chemical Formula | C₇H₆FI |
| Molecular Weight | 236.03 g/mol |
| CAS Number | 39998-81-7 |
| Boiling Point | 206-208°C |
| Melting Point | 22°C |
Electron Ionization Mass Spectrometry of this compound
Electron ionization (EI) is a widely used technique in mass spectrometry, particularly for the analysis of volatile organic compounds.[4] In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and subsequent fragmentation.[4] The resulting mass spectrum is a unique fingerprint of the compound, revealing its molecular weight and structural motifs.
The Molecular Ion and Isotopic Pattern
The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 236.[1] This peak corresponds to the intact molecule that has lost one electron. A notable feature of the molecular ion peak is its isotopic pattern. Iodine is monoisotopic, with ¹²⁷I being the only naturally occurring isotope.[5] Fluorine is also monoisotopic (¹⁹F). Therefore, the isotopic distribution of the molecular ion peak will be primarily influenced by the natural abundance of ¹³C.
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is driven by the relative bond strengths within the molecule and the stability of the resulting fragments. The presence of the aromatic ring and the halogen substituents significantly influences the fragmentation pathways. Aromatic compounds typically show a strong molecular ion peak due to the stability of the benzene ring.[6]
Key Fragmentation Reactions:
-
Loss of an Iodine Atom: The carbon-iodine bond is the weakest bond in the molecule and is therefore susceptible to cleavage. This results in the formation of a prominent fragment ion at m/z 109, corresponding to the fluorotolyl cation ([C₇H₆F]⁺).[1]
-
Loss of a Methyl Group: Cleavage of the bond between the aromatic ring and the methyl group leads to the formation of a fragment ion at m/z 221, corresponding to the fluoroiodophenyl cation ([C₆H₃FI]⁺).[1]
-
Formation of a Substituted Tropylium Ion: A common fragmentation pathway for alkyl-substituted benzenes is the formation of a stable tropylium ion.[4] In the case of this compound, the molecular ion can rearrange to form a substituted tropylium ion, which can then undergo further fragmentation.
-
Loss of HF: The elimination of a neutral hydrogen fluoride (HF) molecule is another potential fragmentation pathway, which would result in a fragment ion at m/z 216.
The following diagram illustrates the predicted fragmentation pathways of this compound:
Sources
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-iodotoluene
Abstract
This compound is a halogenated aromatic compound that has emerged as a cornerstone synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility is derived from a synthetically valuable dichotomy in the reactivity of its carbon-halogen bonds. The presence of a metabolically robust carbon-fluorine bond and a highly reactive carbon-iodine bond allows for precise, regioselective functionalization, making it an ideal scaffold for building molecular complexity.[2][3] This guide provides an in-depth exploration of the reactivity profile of this compound, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect its behavior in key synthetic transformations, including transition metal-catalyzed cross-coupling reactions and metal-halogen exchange, to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile molecule.
The Core Reactivity Principle: A Tale of Two Halogens
The synthetic power of this compound is governed by the profound differences between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds.
-
The Carbon-Iodine Bond (The Reactive Site): The C-I bond is the primary locus of reactivity. It is significantly weaker and more polarizable than the C-F bond. This makes the iodine atom an excellent leaving group and renders the C-I bond susceptible to oxidative addition by transition metal catalysts (e.g., Palladium) and facile metal-halogen exchange with organometallic reagents.[3]
-
The Carbon-Fluorine Bond (The Modulating Anchor): The C-F bond is one of the strongest single bonds in organic chemistry and is generally unreactive under the conditions used to functionalize the C-I bond.[3] The high electronegativity of the fluorine atom, however, exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This modulates the electronic properties of the molecule, influencing reaction kinetics and, critically, the physicochemical properties of the final products.[2][3] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][4][5]
This differential reactivity is the key to its utility, enabling chemists to use the C-I bond as a versatile handle for molecular construction while the C-F bond remains intact.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Synthesis
This compound is an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond ensures efficient oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is one of the most powerful and widely used reactions in modern synthesis.[6][7][8] For this compound, this reaction provides a direct route to substituted 2-fluorotoluene derivatives.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ (1-5 mol%) and a phosphine ligand like SPhos or XPhos (1.2-1.5 equiv relative to Pd).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | >95 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >92 |
| (Note: Data are representative examples based on typical outcomes for aryl iodides) |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is invaluable for introducing alkynyl functionalities into the this compound scaffold.
Mechanistic Rationale: The reaction typically employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle (similar to Suzuki), while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] Copper-free variants have also been developed.[10]
Representative Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent & Base: Add a degassed solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Monitoring & Work-up: Monitor by TLC or GC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[9][11]
Heck Coupling
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12][13] This allows for the introduction of vinyl groups at the 4-position of the 2-fluorotoluene core.
Mechanistic Rationale: The cycle involves oxidative addition of this compound to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination step forms the product and a hydrido-palladium complex. A base is required to regenerate the Pd(0) catalyst.[14] The regioselectivity of the addition to the alkene is typically governed by sterics.[15]
Representative Protocol: Heck Coupling
-
Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).
-
Base & Solvent: Add a base, typically an amine like triethylamine (1.5-2.0 equiv) or an inorganic base like NaHCO₃, and a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat to 80-140 °C with stirring.
-
Monitoring & Work-up: Monitor by GC-MS. After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation, enabling the synthesis of aryl amines from aryl halides.[16][17] It is a critical transformation in pharmaceutical chemistry, and this compound is an excellent substrate.
Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle begins with oxidative addition. The key subsequent step involves coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the aryl amine product.[18] The choice of a bulky, electron-rich phosphine ligand is paramount for promoting the final reductive elimination step.[18][19]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: Under an inert atmosphere in a glovebox or Schlenk line, charge a vial or flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).
-
Reagents: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Work-up: After completion, cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify by chromatography.
Metal-Halogen Exchange: Generating Potent Nucleophiles
Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents.[20][21] The significant difference in C-X bond strength ensures that this exchange occurs selectively at the C-I bond of this compound, leaving the C-F bond untouched.[3]
Mechanistic Rationale: The reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent like n-butyllithium or t-butyllithium. The mechanism involves nucleophilic attack of the alkyl carbanion on the iodine atom, proceeding through an "ate-complex" intermediate.[20] The equilibrium favors the formation of the more stable aryllithium species. The resulting organometallic intermediate is a potent nucleophile and can be trapped with a wide array of electrophiles.
Representative Protocol: Halogen-Lithium Exchange and Electrophilic Quench
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Slowly add a solution of n-butyllithium or t-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv) to the newly formed aryllithium solution. Examples include:
-
Protonation: Quench with saturated NH₄Cl solution to form 2-fluorotoluene.
-
Carboxylation: Pour the solution over crushed dry ice (solid CO₂), then allow to warm and acidify to form 2-fluoro-4-methylbenzoic acid.
-
Aldehyde/Ketone Addition: Add an aldehyde or ketone (e.g., benzaldehyde) to form the corresponding secondary or tertiary alcohol.
-
-
Work-up: Allow the reaction to warm to room temperature, then quench with a suitable aqueous solution (e.g., water or sat. NH₄Cl). Extract with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the product by chromatography or crystallization.
Nucleophilic Aromatic Substitution (SNAr)
Classical nucleophilic aromatic substitution (SNAr) requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[22][23] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[3]
For this compound, the ring is not strongly activated. The fluorine and methyl groups do not provide sufficient stabilization for a classical SNAr pathway to occur readily.[3] Therefore, direct substitution of either iodine or fluorine via a traditional SNAr mechanism is generally not a synthetically viable strategy under standard conditions. While fluorine is typically a better leaving group than iodine in activated SNAr reactions, the C-I bond in this specific molecule is overwhelmingly more reactive via the catalytic and organometallic pathways described above.[3][22] Modern methods, such as organic photoredox catalysis, have been developed for the SNAr of unactivated fluoroarenes, but these represent specialized cases.[24]
Synthesis and Applications
Synthesis: A common laboratory-scale synthesis of this compound involves a diazotization-iodination sequence starting from 5-fluoro-2-methylaniline (2-amino-4-fluorotoluene).[3] The amine is treated with sodium nitrite under acidic conditions to form a diazonium salt, which is then displaced with iodide using a solution of potassium iodide.
Applications: The synthetic utility of this compound is demonstrated by its use as a key intermediate in the development of high-value molecules:
-
Pharmaceuticals: It serves as a crucial building block for synthesizing biologically active compounds, including histone deacetylase (HDAC) inhibitors for cancer therapy and γ-secretase inhibitors for potential Alzheimer's disease treatment.[2]
-
Agrochemicals and Materials: Its derivatives are employed in the creation of advanced polymers, coatings, and new crop protection agents.[1]
Conclusion
This compound is a premier building block in modern organic synthesis, offering a reliable platform for regioselective functionalization. Its reactivity is dominated by the facile cleavage and substitution of the carbon-iodine bond, which readily participates in a host of palladium-catalyzed cross-coupling reactions and metal-halogen exchanges. The inertness of the strong carbon-fluorine bond under these conditions ensures that the fluorine atom is carried through synthetic sequences, where it can impart desirable properties to the final target molecule. A thorough understanding of this reactivity profile empowers chemists to strategically design synthetic routes and accelerate the discovery and development of novel chemical entities.
References
- This compound | 39998-81-7 | Benchchem. (URL: )
- 4-Fluoro-2-iodotoluene | 13194-67-7 - Benchchem. (URL: _)
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (URL: [Link])
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: [Link])
- Buchwald–Hartwig amin
- Flow Chemistry: Sonogashira Coupling. (URL: [Link])
- Chemical Properties of this compound (CAS 39998-81-7) - Cheméo. (URL: [Link])
- Metal–halogen exchange - Wikipedia. (URL: [Link])
- Heck reaction - Wikipedia. (URL: [Link])
- Heck Reaction - Organic Chemistry Portal. (URL: [Link])
- Metal–halogen exchange - Grokipedia. (URL: [Link])
- The Buchwald-Hartwig Amin
- Suzuki reaction - Wikipedia. (URL: [Link])
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (URL: [Link])
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem - ResearchG
- Nucleophilic fluorination of aromatic compounds (P
- Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])
- 34.05 Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])
- Sonogashira coupling - YouTube. (URL: [Link])
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Heck Reaction - Chemistry LibreTexts. (URL: [Link])
- meta-Fluorotoluene Synthesis - YouTube. (URL: [Link])
- Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. grokipedia.com [grokipedia.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies on 2-Fluoro-4-iodotoluene
An In-Depth Technical Guide to the Theoretical Study of 2-Fluoro-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of this compound (2F4IT), a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. While experimental data for 2F4IT exists, this document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate its structural, electronic, spectroscopic, and reactivity properties. By synthesizing established computational protocols for analogous molecules, this guide serves as a blueprint for researchers seeking to model 2F4IT's behavior, predict its properties, and leverage these insights for rational molecular design in drug discovery and other advanced applications. We detail a complete workflow, from geometry optimization and vibrational analysis to the exploration of frontier molecular orbitals and reactivity descriptors, providing both the "how" and the "why" behind key computational choices.
Introduction: The Significance of this compound
This compound (IUPAC name: 2-fluoro-4-iodo-1-methylbenzene) is a substituted aromatic compound with the molecular formula C₇H₆FI.[1][2] Its structure, featuring a toluene backbone with fluorine and iodine substituents at the ortho and para positions respectively, makes it a highly valuable and versatile building block in organic synthesis.
The strategic placement of these halogens imparts unique electronic properties and reactivity. The carbon-iodine (C-I) bond is relatively weak, making the iodine atom an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position. Conversely, the carbon-fluorine (C-F) bond is strong and largely unreactive under typical coupling conditions.[4] The fluorine atom's primary role is to modulate the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect.[1][4]
This differential reactivity is highly sought after in pharmaceutical development. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][5] this compound serves as a key intermediate in the synthesis of complex molecules, including histone deacetylase inhibitors for cancer therapy, by allowing for core structure modification via the reactive iodine site while retaining the beneficial fluorine substituent.[1] Understanding the fundamental theoretical properties of this molecule is therefore paramount for optimizing its use in the synthesis of next-generation therapeutics.
Theoretical Foundations: A Proposed Computational Workflow
Causality of Method Selection: DFT is the method of choice as it offers an excellent balance between computational accuracy and resource requirements for an organic molecule of this size.[4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly well-suited for this task, as it has a long track record of providing reliable results for vibrational frequencies and molecular geometries in aromatic systems.[6][7] To accurately model the electron distribution, especially around the electronegative fluorine and the large, polarizable iodine, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is crucial for describing non-covalent interactions, and polarization functions (d,p) allow for greater flexibility in describing bond shapes.
The proposed computational workflow is visualized below.
Caption: Proposed DFT workflow for theoretical analysis of this compound.
Molecular Geometry and Structural Analysis
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. This is achieved through a geometry optimization calculation. The procedure is self-validating: a subsequent frequency calculation must yield no imaginary frequencies, confirming the optimized structure is a true energy minimum.
The key structural parameters to be determined include bond lengths, bond angles, and dihedral angles. These calculated values provide a precise picture of the molecule's geometry, free from thermal motion and crystal packing effects present in experimental methods.
Table 1: Key Predicted Structural Parameters for this compound (Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation, not experimental data.)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-F | ~1.35 Å | |
| C-I | ~2.09 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-C (ring-methyl) | ~1.51 Å | |
| C-H (methyl) | ~1.09 Å | |
| C-H (aromatic) | ~1.08 Å | |
| Bond Angles (°) | ||
| C-C-F | ~119.5° | |
| C-C-I | ~119.8° | |
| C-C-C (aromatic) | 118 - 122° | |
| H-C-H (methyl) | ~109.0° | |
| Dihedral Angle (°) | ||
| F-C-C-I | ~0.0° |
Vibrational Spectroscopy Analysis
Once the optimized geometry is confirmed, the vibrational frequencies can be calculated. This allows for the simulation of infrared (IR) and Raman spectra, which are invaluable for interpreting experimental data. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, C=C bend). Comparing the theoretical spectrum to an experimental one, such as the IR spectrum available from the NIST Chemistry WebBook, allows for a definitive assignment of the absorption bands.[2]
Theoretical frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other method limitations.[6]
Protocol for Vibrational Analysis:
-
Perform Calculation: Run a frequency calculation on the optimized geometry of 2F4IT using the B3LYP/6-311++G(d,p) level of theory.
-
Extract Data: Obtain the list of calculated harmonic frequencies, their corresponding IR intensities, and Raman activities.
-
Apply Scaling Factor: Multiply all calculated frequencies by an appropriate scaling factor (e.g., 0.967).
-
Visualize Spectra: Plot the scaled frequencies and intensities to generate theoretical IR and Raman spectra.
-
Compare & Assign: Compare the theoretical spectra with experimental data. Assign the major experimental peaks to their corresponding calculated vibrational modes.
Table 2: Representative Vibrational Mode Assignments for this compound
| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Methyl C-H Stretch | 2980 - 2920 | Medium-Strong |
| Aromatic C-C Stretch | 1600 - 1450 | Strong |
| Methyl C-H Bend | 1460 - 1370 | Medium |
| C-F Stretch | 1270 - 1210 | Strong |
| Aromatic C-H In-Plane Bend | 1200 - 1000 | Medium-Weak |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |
| C-I Stretch | 600 - 500 | Medium |
Electronic Properties and Frontier Molecular Orbitals (FMO)
The electronic character of 2F4IT is central to its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for understanding chemical reactions.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[4]
For 2F4IT, the HOMO is expected to be a π-orbital distributed across the aromatic ring, while the LUMO is likely a π*-antibonding orbital. The electron-withdrawing fluorine atom will lower the energy of these orbitals compared to toluene, while the iodine atom's polarizability will influence their distribution.[1]
Reactivity and Chemical Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of 2F4IT.
-
Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2
-
Describes the tendency of electrons to escape from the system.
-
-
Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2
-
Measures the resistance to a change in electron distribution. It is half the HOMO-LUMO gap.
-
-
Global Electrophilicity Index (ω): ω = μ² / 2η
-
Quantifies the ability of the molecule to accept electrons.
-
These theoretical descriptors are invaluable in drug development for predicting how a molecule might interact with a biological target. For 2F4IT, these calculations would quantitatively confirm its role as an electrophile in substitution reactions at the iodine position.
Conclusion and Outlook for Drug Development
This guide has outlined a comprehensive and scientifically rigorous theoretical framework for the study of this compound. By applying a standard DFT-based workflow (B3LYP/6-311++G(d,p)), researchers can obtain detailed insights into the molecule's geometry, vibrational spectra, electronic structure, and inherent reactivity.
The true power of this approach for drug development professionals lies in its predictive capacity. By understanding the fundamental properties of this key building block, the design of synthetic routes can be optimized. Furthermore, these computational models can be extended to larger, more complex drug candidates derived from 2F4IT. This allows for the in silico screening of properties like reactivity and stability, helping to prioritize the most promising candidates for synthesis and experimental testing, ultimately accelerating the drug discovery pipeline. The theoretical study of intermediates like this compound is a foundational element of modern, rational drug design.
References
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Fluoro-2-iodotoluene. National Institutes of Health.
- NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 39998-81-7).
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Ramalingam, S., et al. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 229-238.
- Z-Structure. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2919.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-4-fluorotoluene in Advanced Chemical Synthesis.
- ResearchGate. (n.d.). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. CAS 39998-81-7: 2-Fluoro-4-iodo-1-methylbenzene [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Discovery and history of 2-Fluoro-4-iodotoluene
An In-Depth Technical Guide to 2-Fluoro-4-iodotoluene: Synthesis, Properties, and Applications
Abstract
As a Senior Application Scientist, this guide provides an in-depth examination of this compound (CAS No: 39998-81-7), a halogenated aromatic compound of significant interest in modern organic synthesis. This document moves beyond a simple recitation of facts to provide a foundational understanding of the compound's discovery through the lens of classical synthetic reactions, its detailed preparation, and its strategic application in high-value fields such as medicinal chemistry and materials science. We will explore the causality behind established synthetic protocols, leveraging mechanistic insights to inform experimental design. The guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.
Physicochemical and Spectroscopic Profile
This compound, with the IUPAC name 2-fluoro-4-iodo-1-methylbenzene, is a structurally unique intermediate.[1] Its utility is derived from the distinct chemical properties conferred by its three substituents on the benzene ring: an activating methyl group, a strongly electron-withdrawing fluorine atom, and a reactive iodine atom. This specific arrangement allows for selective chemical transformations, a critical feature in multi-step synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 39998-81-7 | [1][3][4] |
| Molecular Formula | C₇H₆FI | [1][3][4] |
| Molecular Weight | 236.03 g/mol | [1] |
| Melting Point | 22 °C | ChemicalBook[5] |
| Boiling Point | 206-208 °C (at 760 mmHg) | ChemicalBook[5] |
| Density | ~1.76 g/mL | ChemicalBook[5] |
| Refractive Index (n20/D) | ~1.578 | ChemicalBook[5] |
| InChIKey | QZLWTFTXGKKCHZ-UHFFFAOYSA-N | [3][5] |
Spectroscopic Characterization
A full spectroscopic workup is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the aromatic protons and the methyl group. Data available from commercial suppliers confirms the expected signals and splitting patterns arising from the specific substitution on the aromatic ring.[5]
-
IR Spectroscopy: Infrared spectroscopy can identify characteristic vibrations of the molecule. Key absorbances would include C-H stretching for the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-F and C-I bond vibrations.[3][6]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a characteristic molecular ion peak (M⁺) at m/z 236, corresponding to the molecular weight of the compound.[3][6]
Historical Context and Synthetic Evolution
The history of this compound is not marked by a single moment of discovery but is intertwined with the development of foundational reactions in organic chemistry that enabled the synthesis of complex aryl halides. The ability to precisely install halogen atoms onto an aromatic ring is a cornerstone of synthetic strategy. Two such classical reactions are paramount to understanding the genesis of this compound: the Sandmeyer reaction and the Balz-Schiemann reaction.
-
The Sandmeyer Reaction (1884): Discovered by Traugott Sandmeyer, this reaction provided the first reliable method for converting an aromatic amino group into a halide (Cl, Br) or cyanide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[7][8] This transformation was revolutionary, as it allowed for substitution patterns not achievable through direct electrophilic aromatic substitution. The iodination variant, which often does not require a copper catalyst, is a direct descendant of this logic.[9]
-
The Balz-Schiemann Reaction (1927): Developed by Günther Balz and Günther Schiemann, this reaction specifically addresses the synthesis of aryl fluorides, which are notoriously difficult to prepare by direct fluorination.[10][11] It involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, providing a regiocontrolled method for introducing fluorine.[12]
These powerful reactions provided the chemical toolkit necessary for the logical and regioselective construction of polysubstituted aromatic compounds like this compound.
Core Synthetic Methodologies
The synthesis of this compound can be approached from multiple strategic directions. The choice of method is often dictated by the availability of starting materials, desired scale, and control over regioselectivity.
Method 1: Diazotization-Iodination (Sandmeyer-Type Reaction)
This is arguably the most reliable and regioselective method for the synthesis of this compound.[2] The strategy relies on the conversion of a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by an iodide ion.
Principle and Rationale: The synthesis begins with 5-fluoro-2-methylaniline (also known as 2-amino-4-fluorotoluene).[2] The positions of the functional groups on this precursor pre-determine the final substitution pattern, ensuring perfect regiocontrol.
-
Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C).
-
Causality: The low temperature is critical. Aryl diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures. Maintaining the reaction below 5 °C ensures the integrity of the diazonium intermediate for the subsequent step.[13]
-
-
Iodination: The resulting diazonium salt solution is then treated with an aqueous solution of potassium iodide (KI). The diazonium group is displaced by the iodide ion.
-
Mechanism: This step follows a radical-nucleophilic aromatic substitution (SRNAr) pathway. While often performed without a copper catalyst (unlike chlorination or bromination), the reaction is initiated by an electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas. This radical then abstracts an iodine atom from an iodine source to yield the final product.[7][8]
-
Detailed Experimental Protocol (Illustrative):
-
Diazotization:
-
To a stirred suspension of 5-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water, cool the vessel to 0–5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is maintained below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes to ensure complete formation.[14]
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3x volume).
-
Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[14]
-
Method 2: Electrophilic Iodination
An alternative approach is the direct electrophilic iodination of 4-fluorotoluene. This method is more atom-economical but presents a significant challenge in regioselectivity.
Principle and Rationale: The reaction involves the direct substitution of a hydrogen atom on the 4-fluorotoluene ring with an iodine atom. The outcome is governed by the directing effects of the existing substituents.
-
Directing Effects: Both the methyl group (-CH₃) and the fluorine atom (-F) are ortho, para-directing groups for electrophilic aromatic substitution. The methyl group is an activating group, while fluorine is a deactivating group overall but still directs ortho and para. The challenge lies in controlling which of the available ortho positions is iodinated.
-
Reagents: This reaction requires a source of electrophilic iodine. This is typically achieved using molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, silver salts) or a more reactive iodine source like iodine monochloride (ICl).[1][15] The oxidant helps to generate the highly electrophilic iodine species (I⁺) required for the substitution.
While this method is feasible, achieving high selectivity for the desired 2-iodo isomer over the 3-iodo isomer can be difficult, often resulting in product mixtures that require careful purification. The Sandmeyer-type approach is generally preferred for its unambiguous regiochemical outcome.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two halogen substituents.
-
The Carbon-Iodine (C-I) Bond: This is the primary site of reactivity. The C-I bond is significantly weaker than the C-F bond and is highly susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0) complexes. This makes this compound an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[2][16] This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.
-
The Carbon-Fluorine (C-F) Bond: In contrast, the C-F bond is one of the strongest single bonds in organic chemistry. It is generally unreactive under the conditions used to functionalize the C-I bond. The primary role of the fluorine atom is to modulate the electronic properties of the molecule and, by extension, the final product.
This differential reactivity allows chemists to use this compound as a scaffold, first performing chemistry at the iodine position and then carrying the stable fluorine atom through to the final target molecule.
Applications in Research and Development
The unique structural and reactivity profile of this compound makes it a valuable building block in several high-tech industries.
Pharmaceutical and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound serves as a key intermediate for introducing a fluorinated toluene moiety into complex, biologically active molecules.[16]
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are important targets in cancer therapy. Several classes of HDAC inhibitors have been developed, and fluorination of the aromatic cap region is a common strategy to improve potency and selectivity.[17][18] this compound represents a key precursor for constructing the fluorinated aromatic portions of these inhibitors.
-
γ-Secretase Inhibitors: γ-Secretase is an enzyme implicated in the pathology of Alzheimer's disease.[19] Inhibitors of this enzyme are a major focus of research. The synthesis of complex heterocyclic scaffolds found in potent γ-secretase inhibitors can utilize building blocks derived from this compound.
Materials Science
In the field of materials science, this compound is used as an intermediate for producing specialty polymers and coatings. The presence of the fluorine atom can impart desirable properties such as enhanced chemical resistance, thermal stability, and altered electronic characteristics to the final materials.[16]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of classical synthetic reactions and a versatile tool for modern chemical innovation. Its value is rooted in a combination of pre-defined regiochemistry, courtesy of the robust Sandmeyer-type synthesis, and the orthogonal reactivity of its C-I and C-F bonds. This allows for its strategic incorporation into complex molecules, enabling chemists in fields from drug discovery to materials science to precisely engineer the properties of their target compounds. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of foundational building blocks like this compound will only increase.
References
- Allen Institute.Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- BYJU'S.Balz Schiemann Reaction Mechanism.
- BYJU'S.Sandmeyer Reaction Mechanism.
- Wikipedia.Sandmeyer reaction.
- Vedantu.Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
- Scientific Update.The Balz-Schiemann Reaction. (2019-02-06).
- Grokipedia.Balz–Schiemann reaction.
- Vedantu.Balz Schiemann Reaction: Mechanism, Steps & Applications.
- J&K Scientific LLC.Sandmeyer Reaction. (2025-02-08).
- GeeksforGeeks.Sandmeyer Reaction. (2025-07-23).
- SpectraBase.this compound - Optional[Vapor Phase IR] - Spectrum.
- Lennart, T., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(35), 6589-6595.
- Erdeljac, M., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Pharmaceuticals, 14(9), 868.
- National Center for Biotechnology Information.Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
- Schrödinger.QM analyses of Electrophilic Aromatic Iodination.
- Organic Chemistry Portal.Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds.
- Organic Chemistry Portal.Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.
- NIST.this compound - Mass spectrum (electron ionization).
- NIST.this compound.
- ResearchGate.Synthesis of γ-secretase inhibitor 11.
- National Center for Biotechnology Information.Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia.
- National Center for Biotechnology Information.Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors.
- National Center for Biotechnology Information.A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers.
- Nature.Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel. (2024-07-02).
- MDPI.Recent Insights into the Creation of Histone Deacetylase Inhibitors for the Treatment of Human Diseases.
- National Center for Biotechnology Information.Structural basis of γ-secretase inhibition and modulation by small molecule drugs.
- National Center for Biotechnology Information.γ-Secretase inhibitors and modulators.
- PubChem.4-Fluoro-2-iodotoluene.
- National Center for Biotechnology Information.Structural basis of human γ-secretase inhibition by anticancer clinical compounds.
- Organic Syntheses.4-Iodoveratrole.
- ResearchGate.A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound(39998-81-7) 1H NMR [m.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 12. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 13. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-iodotoluene for Research Professionals
Introduction: 2-Fluoro-4-iodotoluene (CAS No. 39998-81-7; Molecular Formula: C₇H₆FI) is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and material science.[1][2] Its unique structure, featuring both fluorine and iodine substituents on a toluene backbone, makes it a versatile synthetic intermediate for introducing these halogens into more complex molecular architectures.[3][4] It is particularly valuable in the development of novel pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability and binding affinity.[1][2][3]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who work with this compound, offering field-proven insights grounded in established safety protocols to ensure personnel safety and experimental integrity.
Section 1: Compound Profile & Physicochemical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a combustible liquid that can be a solid at or below standard room temperature, a critical consideration for handling and storage.[2][5] Its insolubility in water and light sensitivity are also key factors in its management.[5][6]
| Property | Value | Source(s) |
| CAS Number | 39998-81-7 | [5][7] |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.03 g/mol | [1][2] |
| Appearance | White to yellow to green clear liquid | [2] |
| Melting Point | 22 °C | [5][6] |
| Boiling Point | 206-208 °C | [5][6] |
| Flash Point | 175 °F (~79.4 °C) | [5][6] |
| Density | ~1.77 g/mL (estimate) | [5] |
| Water Solubility | Insoluble | [5][6] |
| Sensitivities | Light Sensitive | [5][6] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with its combustible nature and its irritant effects on the skin, eyes, and respiratory system.[7][8][9][10]
| GHS Classification | |
| Signal Word | Warning |
| Pictograms | |
| Hazard Statements | H227: Combustible liquid.[8][10][11] H315: Causes skin irritation.[7][10] H319: Causes serious eye irritation.[7][10] H335: May cause respiratory irritation.[7][8][10] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P403+P235, P501 |
Section 3: The Hierarchy of Controls: A Risk Mitigation Framework
Effective safety management relies on a multi-layered approach to risk reduction, known as the hierarchy of controls. This framework prioritizes the most effective control measures (elimination, substitution) and uses less effective measures, such as Personal Protective Equipment (PPE), as the final line of defense.
Caption: Hierarchy of Controls applied to this compound.
Section 4: Engineering and Administrative Controls
Engineering Controls: These are the primary physical installations designed to isolate personnel from chemical hazards.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[12] This is critical to mitigate the risk of inhaling its irritating vapors.[7][8]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.
Administrative Controls: These are the work policies and procedures that reduce exposure risk.
-
Risk Assessment: A thorough risk assessment must be completed and documented before any new procedure involving this compound is undertaken.
-
Designated Areas: Clearly designate specific areas within the lab for the storage and handling of halogenated aromatic compounds.
-
Training: All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide and its corresponding Safety Data Sheet (SDS).
Section 5: Personal Protective Equipment (PPE)
PPE is mandatory for all tasks involving this compound and serves as the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[12][13] A full-face shield should be worn over the goggles during procedures with a high risk of splashing.[12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber gloves provide adequate protection against incidental splashes but should be removed and replaced immediately upon contamination.[14] For prolonged handling, consult the glove manufacturer’s resistance data for halogenated aromatic compounds. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[12][13]
-
-
Respiratory Protection: When used in a certified fume hood, respiratory protection is typically not necessary.[12] In the event of a ventilation failure or a large spill outside of containment, a NIOSH-approved air-purifying respirator with organic vapor cartridges must be used.[15]
Section 6: Standard Operating Procedure (SOP) for Handling
This protocol details the steps for safely weighing and preparing a solution of this compound.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment: beaker, stir bar, spatula, graduated cylinder, wash bottle with solvent, and labeled waste container.
-
Don all required PPE as described in Section 5.
-
-
Aliquotting the Chemical:
-
Place an analytical balance inside the fume hood if possible, or use a tared, sealed container to transfer the chemical to a balance outside the hood.
-
Note the physical state. As the melting point is 22°C, the compound may be a solid or liquid.[5]
-
If solid, carefully transfer the desired amount to a tared container using a clean spatula.
-
If liquid, use a calibrated pipette or syringe for the transfer.
-
Keep the source bottle tightly sealed when not in use.
-
-
Preparing the Solution:
-
Place the receiving flask or beaker containing a stir bar on a stir plate inside the fume hood.
-
Add the weighed this compound to the vessel.
-
Slowly add the desired solvent while stirring to facilitate dissolution.
-
-
Cleanup and Disposal:
-
Rinse any contaminated glassware (e.g., weighing vessel, spatula) with a small amount of an appropriate solvent (e.g., acetone) inside the fume hood.[12]
-
Collect all rinsate and any unused material into a designated hazardous waste container labeled "Halogenated Organic Waste".[12]
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of gloves in the hazardous waste stream.
-
Wash hands and arms thoroughly with soap and water.
-
Section 7: Storage and Chemical Compatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] Some suppliers recommend refrigeration at 2-8 °C.[2][8]
-
Light Protection: Due to its light sensitivity, the compound must be stored in a dark place, preferably in an amber or opaque container.[5][6]
-
Ignition Sources: As a combustible liquid, it must be stored away from heat, sparks, open flames, and other sources of ignition.[7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
Section 8: Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
Spill Response
The appropriate response depends on the scale of the spill. For any large spill, or a spill that cannot be managed safely by lab personnel, evacuate the area and contact institutional emergency response.
Caption: Emergency spill response workflow.
First Aid Measures
Immediate first aid can significantly reduce the severity of an injury.[16]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[8][14][16]
-
Skin Contact: Immediately remove contaminated clothing.[16] Wash the affected skin with plenty of soap and water for at least 15 minutes.[8][14] If skin irritation occurs or persists, get medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][14] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[16]
Fire-Fighting Measures
-
Extinguishing Media: Use dry sand, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[8][13]
-
Specific Hazards: The compound is combustible.[7] Upon combustion, it may produce hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide (HI), and gaseous hydrogen fluoride (HF).[7]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.
Section 9: Waste Management and Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[12]
-
Collection: Collect all waste, including contaminated consumables (gloves, absorbent pads) and solvent rinsates, in a designated, properly sealed, and clearly labeled waste container.[12] The label must include the words "Hazardous Waste" and the full chemical name.
-
Disposal: Disposal must be carried out by a licensed waste disposal company in strict accordance with all institutional, local, and national environmental regulations.[12][15]
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- This compound CAS#: 39998-81-7. ChemicalBook.
- This compound | 39998-81-7. Benchchem.
- This compound. Chem-Impex.
- This compound CAS#: 39998-81-7. ChemWhat.
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
- This compound Safety Data Sheet. Synquest Labs.
- This compound | 39998-81-7. Tokyo Chemical Industry UK Ltd.
- SAFETY DATA SHEET - 2-Fluoro-6-iodotoluene. TCI Chemicals.
- This compound 39998-81-7. Tokyo Chemical Industry (India) Pvt. Ltd.
- First Aid Procedures for Chemical Hazards. NIOSH | CDC.
- 4-Fluoro-2-iodotoluene | 13194-67-7. Benchchem.
- 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET - 2-Fluoro-5-iodotoluene. Thermo Fisher Scientific.
- chemical label this compound.
- 4-Fluoro-2-iodotoluene. Chem-Impex.
- PSFC Halogenated Solvents.
- Personal protective equipment (PPE) for handling octafluorotoluene. Benchchem.
- Hazard and Precautionary Statements (GHS) for this compound. ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 39998-81-7 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemical-label.com [chemical-label.com]
- 10. This compound | 39998-81-7 [amp.chemicalbook.com]
- 11. This compound | 39998-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Material Safety Data Sheet for 2-Fluoro-4-iodotoluene
An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-4-iodotoluene
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the chemical properties, hazards, and safe handling protocols for this compound (CAS No. 39998-81-7). Moving beyond a standard Material Safety Data Sheet (MSDS), this document contextualizes safety procedures with scientific rationale, ensuring a culture of safety and experimental integrity in the laboratory.
This compound is a halogenated aromatic compound integral to modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a benzene ring substituted with methyl, fluorine, and iodine groups, makes it a versatile building block for creating more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence and positioning of the electronegative fluorine and iodine atoms significantly influence the compound's reactivity, making it a valuable intermediate for targeted biological pathways.[1][2]
A precise understanding of its physicochemical properties is the foundation for its safe and effective use. These properties dictate storage conditions, handling procedures, and appropriate emergency responses.
| Property | Value | Source |
| CAS Number | 39998-81-7 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₆FI | [1][2][3][4][5][6] |
| Molecular Weight | 236.03 g/mol | [1][2][3][9][7] |
| IUPAC Name | 2-fluoro-4-iodo-1-methylbenzene | [1] |
| Melting Point | 22–24 °C | [1][2][9] |
| Boiling Point | 206–208 °C | [1][9] |
| Density | ~1.76 g/cm³ (estimate) | [9] |
| Flash Point | 79 °C (175 °F) | [1][9] |
| Appearance | White to yellow to green clear liquid or low melting solid | [2][5] |
| Solubility | Insoluble in water | [9] |
| InChI Key | QZLWTFTXGKKCHZ-UHFFFAOYSA-N | [1][5] |
Hazard Identification and Risk Mitigation
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance requiring careful handling.[6] The primary hazards are associated with its combustible nature and its irritant effects on the skin, eyes, and respiratory system.[3][6]
-
H227: Combustible liquid .[3][6][8] Its flash point of 79°C means it can ignite when exposed to an ignition source at or above this temperature.[1] Therefore, it must be kept away from open flames, sparks, and hot surfaces.[6][10]
-
H315: Causes skin irritation .[3][6] Prolonged or repeated contact can lead to dermatitis. This necessitates the use of chemically resistant gloves.
-
H319: Causes serious eye irritation .[3][6] Direct contact can cause significant eye damage. Safety glasses or goggles are mandatory.
-
H335: May cause respiratory irritation .[3][6] Inhalation of vapors or mists can irritate the respiratory tract. All handling should occur in a well-ventilated area or a chemical fume hood.[6]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), signaling that it is an irritant and has other less severe hazards.[6]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to safety is critical. Engineering controls are the first line of defense, followed by administrative controls and, finally, personal protective equipment.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[10]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11]
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat.[6] Contaminated clothing should be removed and washed before reuse.[10]
-
Respiratory Protection : If working outside a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[11]
-
Detailed Protocol: Safe Handling and Preparation of a Standard Solution
This protocol outlines the step-by-step methodology for safely handling this compound and preparing a stock solution, a common procedure in a research setting.
Objective: To prepare a 100 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid or liquid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Appropriate glassware (beakers, graduated cylinders)
-
Chemically resistant spatulas
-
Pipettes and sterile, filtered tips
-
Personal Protective Equipment (as specified in Section 3)
Procedure:
-
Pre-Experiment Safety Check :
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Don appropriate PPE: lab coat, safety goggles, and nitrile gloves.
-
-
Acclimatization and Weighing :
-
Since the compound has a low melting point (22-24°C), it may be a solid or liquid depending on the ambient temperature.[1][2][9] If solid, allow the sealed container to equilibrate to room temperature inside the fume hood to prevent condensation.
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out the required mass of this compound (e.g., 236.03 mg for a 10 mL of 100 mM solution). Perform this step swiftly to minimize exposure to air and light, as the compound can be light-sensitive.[9]
-
-
Dissolution :
-
Transfer the weighed compound into the appropriate Class A volumetric flask.
-
Using a pipette, add approximately half the final volume of anhydrous DMSO.
-
Gently swirl the flask to dissolve the compound completely. Do not heat, as this can create hazardous vapors.
-
-
Final Volume Adjustment :
-
Once fully dissolved, carefully add anhydrous DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage and Labeling :
-
Waste Disposal and Cleanup :
-
Dispose of all contaminated materials (gloves, weighing boats, pipette tips) in a designated hazardous waste container.
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Emergency Procedures: First Aid and Spill Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
First-Aid Measures:
-
Inhalation : Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][12][13]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][12][14] If irritation persists, seek medical attention.[10][14]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][14] Remove contact lenses if present and easy to do.[6][10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6][10][14]
Workflow for Spill Response
The following diagram outlines the logical workflow for managing a spill of this compound.
Caption: Emergency response workflow for a this compound spill.
Stability, Storage, and Disposal
-
Chemical Stability : The compound is stable under recommended storage conditions. However, it is sensitive to light and should be stored accordingly.[9]
-
Incompatible Materials : Keep away from strong oxidizing agents.
-
Hazardous Decomposition Products : Thermal decomposition can release hazardous substances, including carbon oxides, hydrogen fluoride, and hydrogen iodide.[6]
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from ignition sources.[9][6] A storage temperature of 2-8 °C is recommended.[2][6]
-
Disposal : Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[6][8] Do not release into the environment.[10]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe use is paramount. By understanding its specific hazards and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and ensure both personal safety and the integrity of their scientific work. This document serves as a dynamic resource that should be integrated into standard laboratory operating procedures.
References
- Chemical Properties of this compound (CAS 39998-81-7) - Cheméo. [Link]
- This compound - NIST WebBook. [Link]
- This compound CAS#: 39998-81-7; ChemWh
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
- 4-Fluoro-2-iodotoluene | C7H6FI | CID 83220 - PubChem - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. CAS 39998-81-7: 2-Fluoro-4-iodo-1-methylbenzene [cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 39998-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound CAS#: 39998-81-7 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: A Robust Suzuki Coupling Protocol Using 2-Fluoro-4-iodotoluene for the Synthesis of Fluorinated Biaryl Scaffolds
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide is particularly vital in the fields of drug discovery and materials science for the construction of biaryl and substituted aromatic structures.[2] This application note provides a detailed and robust protocol for the Suzuki coupling of 2-Fluoro-4-iodotoluene with various boronic acids. The presence of both a fluorine atom and a methyl group on the aromatic ring makes this compound a valuable and strategic building block, introducing functionalities that can modulate the pharmacokinetic and electronic properties of target molecules.[3][4]
The protocol herein is designed to be a reliable starting point for researchers, offering insights into the mechanistic underpinnings of the reaction and practical guidance for successful execution and troubleshooting.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5] The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[1][8] The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, ensuring selective activation at the iodine-bearing position.[3]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (the biaryl compound) from the palladium(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent | Formula | M.W. | Purity | Supplier |
| This compound | C₇H₆FI | 236.03 | ≥98% | Commercially Available |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | ≥98% | Commercially Available |
| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Commercially Available |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Commercially Available |
| Water | H₂O | 18.02 | Degassed, Deionized | - |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 236 mg), phenylboronic acid (1.2 mmol, 146 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: Experimental workflow for the Suzuki coupling protocol.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction can be influenced by several factors. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of the palladium catalyst under an inert atmosphere. Use freshly opened or properly stored catalyst. |
| Poor quality of boronic acid | Use fresh or purified boronic acid. Consider using the corresponding boronic ester for enhanced stability.[11] | |
| Insufficiently degassed solvents | Thoroughly degas all solvents to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[11] | |
| Side Reactions (e.g., Homocoupling) | Suboptimal reaction temperature | Lower the reaction temperature. |
| Incorrect base | Experiment with different bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine. | |
| Difficulty in Purification | Co-elution of byproducts | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. |
Scope and Limitations
This protocol is generally applicable to a wide range of aryl and heteroaryl boronic acids. Electron-rich, electron-poor, and sterically hindered boronic acids can be successfully coupled with this compound. However, substrates with base-sensitive functional groups may require the use of milder bases like KF.[9] For particularly challenging couplings, especially with aryl chlorides, more active catalyst systems employing bulky, electron-rich phosphine ligands may be necessary.[12][13] The reactivity order for the organic halide is generally I > Br > OTf >> Cl.[11][14]
Safety Precautions
-
Handling of Reagents: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reaction Conditions: The reaction is exothermic and should be carefully monitored, especially on a larger scale.[16] Use a blast shield for reactions under pressure.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a comprehensive and reliable protocol for the Suzuki coupling of this compound. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can successfully synthesize a variety of valuable fluorinated biaryl compounds for applications in drug discovery and materials science.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- PubMed. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- American Chemical Society. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- American Chemical Society. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2025, August 6). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- American Chemical Society. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. r/chemistry.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- YouTube. (2020, July 11). Suzuki Coupling.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (2025, November 18). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. (n.d.). Catalysts | Free Full-Text | Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.
- ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PubChem. (2025, November 15). (3-Fluoro-6-iodo-2-pyridinyl)boronic acid.
Sources
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig amination of 2-Fluoro-4-iodotoluene
An Application Guide to the Buchwald-Hartwig Amination of 2-Fluoro-4-iodotoluene
Introduction: Mastering C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3][4] Traditional methods for creating these bonds often required harsh conditions and suffered from limited substrate scope and functional group tolerance.[1] The development of the Buchwald-Hartwig reaction by Stephen L. Buchwald and John F. Hartwig in the 1990s offered a milder, more general, and highly efficient alternative.[1]
This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a specific and illustrative substrate: this compound. This molecule presents a valuable case study due to its distinct electronic and steric features:
-
Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides for the crucial oxidative addition step (reactivity order: Ar-I > Ar-Br > Ar-Cl), facilitating catalysis.[5]
-
Ortho-Fluoro Substituent: The electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring and impact reaction kinetics.
-
Para-Methyl Substituent: The electron-donating methyl group provides a contrasting electronic influence to the fluoro group.
Understanding how to navigate the interplay of these features is key to successfully applying this reaction in complex molecule synthesis, a common task for researchers in drug development.
The Engine of the Reaction: The Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. The process begins with an inactive palladium precatalyst which, upon activation, enters the cycle as a catalytically active Pd(0) species. The cycle then proceeds through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) complex initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.[1][2][6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the iodide ion.[3][6]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][2][6]
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Pillars of Success: Optimizing Reaction Parameters
The success of the Buchwald-Hartwig amination is critically dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Parameter | Recommended Choice for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ with a ligand, or a G3/G4 Precatalyst (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a common and effective Pd(0) source.[5] However, modern precatalysts are often preferred as they are air- and moisture-stable, offer good solubility, and generate the active Pd(0) species more reliably, often allowing for lower catalyst loadings and milder conditions. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, SPhos) | These ligands are essential for high catalytic activity. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[4] For aryl iodides, these advanced ligands are particularly effective.[1][7] |
| Base | Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[8] For a substrate lacking highly base-sensitive functional groups, strong alkoxide bases provide fast reaction rates.[5] The choice of base is also linked to the solvent; anionic bases are necessary in nonpolar solvents to facilitate deprotonation.[9][10][11] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, nonpolar, or weakly polar solvents are standard for this reaction.[12][13][14] Toluene is an excellent and widely used choice, effectively solubilizing the organic reagents and catalyst complex while being relatively inert.[15] The solvent choice can significantly impact reaction rates and selectivity.[16] |
Detailed Experimental Protocol
This section provides a representative protocol for the amination of this compound with morpholine.
Safety Precautions: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the active Pd(0) catalyst and some bases (like NaOt-Bu) are sensitive to oxygen and moisture. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Caption: A step-by-step overview of the experimental procedure.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 252 mg, 1.0 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure product.[15]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is crucial for success.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[8] | Ensure all reagents are high quality and the reaction is run under a strictly inert atmosphere. Use a reliable precatalyst. |
| Insufficient Temperature: The reaction may have a high activation energy. | Cautiously increase the reaction temperature in 10-20 °C increments.[8] | |
| Incorrect Ligand/Base Combination: The chosen conditions may not be optimal for the substrate. | Screen a small panel of different bulky phosphine ligands (e.g., RuPhos, SPhos) and bases (e.g., LHMDS, Cs₂CO₃). | |
| Side Product Formation | Hydrodehalogenation: The aryl iodide is reduced to an arene (2-fluorotoluene). | This can be promoted by high temperatures or certain bases.[8] Try lowering the temperature or using a weaker base like K₃PO₄, though this may require longer reaction times. |
| Homocoupling of Amine or Aryl Halide: Formation of biaryl or hydrazine-like byproducts. | This often points to a suboptimal catalyst system. Re-screen ligands and ensure proper stoichiometry. | |
| Difficult Purification | Co-eluting Impurities: Side products or residual ligand/ligand oxide may have similar polarity to the product.[17] | Optimize chromatography conditions (try different solvent systems). A mild acidic wash during work-up can sometimes help remove basic impurities. Filtering the crude reaction mixture through a pad of Celite before concentration can remove some palladium residues.[18] |
Conclusion
The is a highly efficient transformation that exemplifies the power of modern cross-coupling chemistry. Success relies on a rational understanding of the catalytic cycle and the careful selection of a synergistic system of catalyst, ligand, base, and solvent. By following the detailed protocols and applying the troubleshooting logic outlined in this guide, researchers, scientists, and drug development professionals can confidently employ this reaction to construct complex molecular architectures and accelerate their research programs.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Christensen, H. et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Buchwald-Hartwig amin
- Norrby, P. et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Plummer, S. & Gallou, F. (2024).
- Norrby, P. et al. (2014).
- Christensen, H. et al. (2006).
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Old, D. W. et al. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Shen, Q. & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
- POP‐type ligands used in the Buchwald–Hartwig amination.
- Kashani, S. K. et al. (2022).
- Purification of Buchwald-Hartwig amin
- Gryko, D. et al. (2022). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- BH amination side products and purific
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: The Heck-Mizoroki Reaction Utilizing 2-Fluoro-4-iodotoluene
Introduction: Strategic Importance of the Heck Reaction in Modern Synthesis
The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This transformation couples aryl or vinyl halides with alkenes, enabling the construction of substituted olefins that are pivotal intermediates in numerous high-value applications, including pharmaceuticals, agrochemicals, and advanced materials.[2][4][5][6] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded in part to Richard F. Heck.[1]
This guide focuses on the application of the Heck reaction with a specific, functionally rich substrate: 2-Fluoro-4-iodotoluene . This substrate is particularly relevant for several reasons:
-
High Reactivity: The carbon-iodine bond is the most reactive among aryl halides for the crucial oxidative addition step, often allowing for milder reaction conditions.[7]
-
Structural Complexity: The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring provides a unique electronic environment.
-
Pharmaceutical Relevance: Fluorinated aromatic moieties are prevalent in drug discovery, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering not just protocols but a deep-seated rationale for the experimental choices involved in successfully employing this compound in Heck coupling reactions.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][7][8] Each step presents a control point that can be manipulated through the choice of ligands, base, and solvent.
The Four Key Stages:
-
Oxidative Addition: The cycle initiates with the insertion of the active 14-electron Pd(0) catalyst into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl halides and proceeds fastest for iodides.[7] This forms a square planar Aryl-Pd(II) complex.
-
Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[1][7][8] For terminal alkenes, the aryl group predominantly adds to the less sterically hindered carbon.[9]
-
Syn-β-Hydride Elimination: This step forms the final product. A hydrogen atom on the carbon adjacent (beta) to the palladium atom is eliminated, also in a syn-fashion, to form a hydrido-palladium(II) species and the substituted alkene.[7] This step is highly stereospecific and is responsible for the characteristic formation of the more thermodynamically stable trans-(E)-alkene product.[7][10]
-
Reductive Elimination & Catalyst Regeneration: A base is essential to neutralize the hydroiodic acid (HI) generated from the hydrido-palladium(II) species. This facilitates the reductive elimination and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][11]
Caption: Figure 1: Catalytic Cycle of the Heck Reaction.
Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol provides a reliable starting point for the coupling of this compound. Acrylates are excellent substrates that typically yield the β-arylated product with high regioselectivity and in high yield.[5]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Substrate |
| n-Butyl acrylate | >99%, contains MEHQ | Sigma-Aldrich | Alkene partner. Pass through basic alumina to remove inhibitor. |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Strem Chemicals | Catalyst precursor.[1] |
| Triphenylphosphine (PPh₃) | >99% | Acros Organics | Ligand. Stabilizes the catalyst.[7] |
| Triethylamine (Et₃N) | >99.5% | Fisher Scientific | Base. Must be dry.[1] |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Solvent. Anhydrous grade is crucial for reproducibility. |
| Diethyl ether | ACS Grade | VWR | For extraction. |
| Saturated aq. NH₄Cl | - | - | For quenching. |
| Brine | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
3.2. Equipment
-
Two-neck round-bottom flask (oven-dried)
-
Condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware for workup and purification
3.3. Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the flask and condenser, and flame-dry under vacuum. Backfill the apparatus with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the setup. Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation, which can lead to catalyst deactivation.
-
Reagent Addition: To the flask, add Palladium(II) Acetate (e.g., 0.01 equiv), followed by Triphenylphosphine (e.g., 0.03 equiv). The PPh₃:Pd ratio is typically 2:1 to 4:1 to ensure catalyst stability and prevent palladium black precipitation.[7]
-
Solvent and Substrate Addition: Add anhydrous DMF (e.g., 5 mL per 1 mmol of aryl iodide) via syringe. Stir for 5-10 minutes until the catalyst and ligand dissolve, which often results in a color change indicating the formation of the active catalyst. Add this compound (1.0 equiv), n-butyl acrylate (1.2-1.5 equiv), and finally triethylamine (1.5-2.0 equiv). Causality: An excess of the alkene can improve reaction rates, while sufficient base is critical for catalyst turnover.[11]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours. Causality: Aryl iodides are reactive enough to couple at these moderate temperatures, minimizing thermal decomposition of the catalyst or substrates.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). Causality: Washing removes the DMF solvent and inorganic salts (triethylammonium iodide).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product is expected to be the trans isomer, which can be confirmed by the large coupling constant (~16 Hz) of the vinylic protons in the ¹H NMR spectrum.
Optimization Strategies and Troubleshooting
The success of a Heck reaction often depends on the careful tuning of several parameters. The following table outlines key variables and provides insights for optimizing the reaction with this compound.
| Parameter | Standard Condition | Optimization Rationale & Alternatives | Potential Issues & Solutions |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃: A Pd(0) source, requires no in-situ reduction. Palladacycles: Highly active, stable catalysts for challenging substrates.[10] | Low Yield: Increase catalyst loading to 5 mol%. Catalyst Decomposition (black ppt): Use a higher ligand-to-metal ratio or a more robust ligand. |
| Ligand | PPh₃ (2-4 equiv to Pd) | Bulky Biarylphosphines (e.g., SPhos, XPhos): Can accelerate oxidative addition and reductive elimination. N-Heterocyclic Carbenes (NHCs): Offer high stability and activity, especially for less reactive halides.[10] | Slow Reaction: Switch to a more electron-rich, bulkier ligand to promote oxidative addition.[13] Side Reactions: Ligand choice can influence regioselectivity. |
| Base | Et₃N (1.5-2.0 equiv) | Inorganic Bases (K₂CO₃, Cs₂CO₃): Often used in polar solvents like DMF. Can be advantageous for certain substrates. Bulky Organic Bases (DIPEA): Can be effective and are commonly used. | Incomplete Reaction: Ensure the base is anhydrous and in sufficient excess to neutralize the generated HI.[11] Low Yield: The choice of base can be critical; screen different options if results are poor. |
| Solvent | DMF, DMAc | Toluene, Acetonitrile (MeCN): Less polar options. Solvent choice can affect catalyst solubility and reaction pathway (neutral vs. cationic). | Poor Solubility: Ensure all reagents are soluble at the reaction temperature. Side Products: Solvent can influence selectivity; consider screening alternatives if isomerization is observed. |
| Temperature | 80-100 °C | Lower Temp (60 °C): May be feasible given the high reactivity of the aryl iodide, potentially improving selectivity. Higher Temp (120 °C): May be needed for less reactive alkene partners but increases the risk of catalyst decomposition. | No Reaction: Gradually increase the temperature. Product Decomposition: If the product is thermally sensitive, attempt the reaction with a more active catalyst system at a lower temperature. |
Conclusion
The Heck-Mizoroki reaction is a powerful tool for C-C bond formation, and its application to functionalized substrates like this compound opens avenues for the synthesis of complex molecules in drug discovery and materials science.[4] By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize protocols. The guidelines presented here provide a robust framework for the successful implementation of this reaction, enabling the efficient synthesis of valuable fluorinated building blocks.
References
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Heck reaction. Chemistry LibreTexts.
- Heck Reaction. Alfa Chemistry.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction. Chemistry LibreTexts.
- Heck reaction. Wikipedia.
- Heck Reaction: easy Mechanism, applic
- Heck Coupling. NROChemistry.
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI.
- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl
- Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Heck Coupling | NROChemistry [nrochemistry.com]
- 4. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-iodotoluene
Foreword: The Strategic Value of the 2-Fluoro-4-methylphenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The 2-Fluoro-4-iodotoluene scaffold represents a particularly valuable building block. The fluorine atom at the C2 position can profoundly influence molecular conformation, pKa, metabolic stability, and binding affinity, while the iodine at C4 provides a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation. The methyl group at the C1 position further modulates the electronic and steric properties of the ring.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for synthesizing complex fluorinated molecules.
Core Principles: The Palladium Cross-Coupling Catalytic Engine
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and selectivity.[1][2] The general mechanism proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[3]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the ligand's electronic properties.[4][5] Electron-rich ligands, for instance, can increase the nucleophilicity of the palladium center, facilitating this step.[6]
-
Transmetalation / Amine Coordination & Deprotonation:
-
In Suzuki and Sonogashira couplings, an organometallic reagent (organoboron or copper acetylide) transfers its organic group to the palladium center.[7][8]
-
In Buchwald-Hartwig amination , the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[9][10]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Caption: General Palladium Catalytic Cycle.
Application Protocol I: Suzuki-Miyaura Coupling for Fluorinated Biaryl Synthesis
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing fluorinated biaryl and heteroaryl compounds—privileged structures in medicinal chemistry.[7][11][12] The reaction's tolerance for a wide range of functional groups and its use of generally stable boronic acids contribute to its widespread application.[13]
Mechanistic Overview: The Suzuki Cycle
The cycle begins with the oxidative addition of this compound to a Pd(0) species.[4][7] A base activates the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the arylpalladium(II) halide intermediate.[7] Subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[3]
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of 2-Fluoro-4'-methoxy-4-methyl-1,1'-biphenyl
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials & Reagents:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane. Allow the mixture to stir for 10 minutes at room temperature to form the active pre-catalyst complex.
-
Initiation: Add the catalyst slurry to the Schlenk flask containing the substrates and base.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl iodide).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data Presentation: Typical Suzuki Coupling Parameters
| Parameter | Typical Reagents/Conditions | Rationale / Field Insight |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable sources of Pd(0) upon in situ reduction.[4] Pd(PPh₃)₄ can be used directly but is more air-sensitive. |
| Ligand | SPhos, XPhos, RuPhos (Bulky, electron-rich phosphines) | Bulky dialkylbiaryl phosphine ligands facilitate both oxidative addition and reductive elimination, and are crucial for coupling challenging substrates like aryl chlorides.[6][14][15] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is critical for activating the boronic acid. K₃PO₄ is often a good choice for general applications. Cs₂CO₃ is more soluble and can be effective at lower temperatures.[7][14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system with water often accelerates the reaction by helping to dissolve the inorganic base and facilitate boronate formation.[7] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for less reactive aryl bromides or chlorides.[16] |
Application Protocol II: Buchwald-Hartwig Amination for Fluorinated Aniline Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[9][17] It has largely replaced harsher classical methods, offering a versatile route to synthesize aryl amines from aryl halides and a wide array of primary and secondary amines.[9][18]
Mechanistic Overview: The Buchwald-Hartwig Cycle
Following oxidative addition of the aryl iodide, the amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[9][19] Reductive elimination from this complex forges the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[10][17] The choice of a bulky, electron-rich ligand is often critical to promote the reductive elimination step.[15][18]
Caption: Buchwald-Hartwig Amination Cycle.
Experimental Protocol: Synthesis of N-Butyl-2-fluoro-4-methylaniline
This protocol details the amination of this compound with n-butylamine.
Materials & Reagents:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: Inside a nitrogen-filled glovebox, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst & Reagent Addition: Add Pd₂(dba)₃ (1 mol% Pd), Xantphos (2.2 mol%), this compound (1.0 equiv.), and anhydrous toluene.
-
Initiation: Add n-butylamine (1.2 equiv.) to the mixture.
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by GC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradient).
Data Presentation: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Typical Reagents/Conditions | Rationale / Field Insight |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts | Pd₂(dba)₃ is a reliable Pd(0) source. Modern, well-defined precatalysts (e.g., BrettPhos Pd G4) are air-stable and activate readily with base, often allowing for lower catalyst loadings and milder conditions.[10][18] |
| Ligand | Xantphos, BINAP, BrettPhos, XPhos | The choice of ligand is crucial and depends on the amine. Xantphos is a good general ligand with a large bite angle.[20] BrettPhos is excellent for primary amines.[17] |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like NaOtBu are common.[19] Weaker carbonate or phosphate bases can be used for substrates with base-sensitive functional groups, though this may require higher temperatures.[19] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.[20] |
| Temperature | 80 - 110 °C | Heating is generally necessary to drive the reaction, particularly the reductive elimination step.[19][20] |
Application Protocol III: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is the most widely used method for the synthesis of arylalkynes, which are important intermediates in pharmaceuticals, natural products, and organic materials.[21][22] The reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual-catalyst system of palladium and copper(I).[23][24]
Mechanistic Overview: The Dual Sonogashira Cycles
The reaction involves two interconnected catalytic cycles.[8][23]
-
Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.[21]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex.[8][21]
Caption: Sonogashira Dual Catalytic Cycles.
Experimental Protocol: Synthesis of 1-(2-Fluoro-4-methylphenyl)-2-phenylethyne
This protocol describes the coupling of this compound with phenylacetylene.
Materials & Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
Reaction Setup: To a Schlenk flask under argon, add Pd(PPh₃)₂Cl₂ (1.5 mol%), CuI (2 mol%), and PPh₃ (4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and anhydrous, degassed Et₃N. Stir for 10 minutes. Add this compound (1.0 equiv.) followed by phenylacetylene (1.1 equiv.).
-
Reaction: Stir the reaction at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-8 hours.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the triethylammonium iodide salt, washing with THF or diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexanes) to obtain the pure arylalkyne.
Data Presentation: Typical Sonogashira Coupling Parameters
| Parameter | Typical Reagents/Conditions | Rationale / Field Insight |
| Pd Pre-catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are the classic, most common catalysts. Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability, and it is reduced in situ to the active Pd(0) species.[21][23] |
| Cu(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is essential for the copper cycle, activating the alkyne.[21] Note: Copper can promote undesirable alkyne homocoupling (Glaser coupling); copper-free protocols exist but may require different conditions.[8] |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ stabilizes the palladium catalyst. An excess is often added to prevent catalyst decomposition. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The amine base serves two roles: it deprotonates the terminal alkyne and acts as a scavenger for the HI produced during the reaction.[24] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are typically used to dissolve the reagents and facilitate the reaction.[22] |
Experimental Workflow Visualization
Caption: General Cross-Coupling Experimental Workflow.
References
- Buchwald–Hartwig amination - Wikipedia.
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Chemistry LibreTexts.
- Suzuki reaction - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Sonogashira Coupling - Organic Chemistry Portal.
- The Sonogashira coupling reaction mechanism. - ResearchGate.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. - ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes..
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides | Request PDF - ResearchGate.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate.
- (a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16 - ResearchGate.
- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Buchwald‐Hartwig amination of aryl fluorosulfates with aniline using... - ResearchGate.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium Catalysts for Cross-Coupling Reaction - MDPI.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Suzuki cross-coupling reaction - YouTube.
- Suzuki Coupling - Organic Chemistry Portal.
- Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates - ACS Publications.
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. jk-sci.com [jk-sci.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Use of 2-Fluoro-4-iodotoluene in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 2-Fluoro-4-iodotoluene in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the selection of starting materials and key intermediates is a critical determinant of the efficiency, novelty, and ultimate success of a drug development program. This compound (CAS No. 39998-81-7) has emerged as a highly valuable and versatile building block, prized for its unique structural and electronic properties that empower medicinal chemists to construct complex molecular architectures.[1][2][3] Its utility is fundamentally derived from the orthogonal reactivity of its two halogen substituents: the metabolically robust fluorine atom and the synthetically versatile iodine atom.[4][5]
The fluorine atom, with its high electronegativity, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a drug candidate.[4][5][6] Conversely, the carbon-iodine bond is significantly weaker, rendering the iodine atom an excellent leaving group and a prime handle for a wide array of powerful transition-metal-catalyzed cross-coupling reactions.[4][5] This dual functionality allows for selective, late-stage functionalization, a key strategy for rapidly generating libraries of drug candidates for lead optimization.[4]
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on its role in the creation of targeted therapies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a key starting material is paramount for successful process development and scale-up.
| Property | Value | Source |
| CAS Number | 39998-81-7 | [7][8] |
| Molecular Formula | C₇H₆FI | [7][8] |
| Molecular Weight | 236.03 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 22 °C | [2][8] |
| Boiling Point | 206-208 °C | [8] |
| Refractive Index (n20/D) | 1.578 (lit.) | [8] |
Core Application: A Cornerstone in the Synthesis of MEK Inhibitors
A prominent application of this compound is in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors, a critical class of targeted cancer therapeutics.[9] The RAS/RAF/MEK/ERK signaling pathway is frequently dysregulated in a high percentage of human cancers, making MEK1 and MEK2 prime therapeutic targets.[9][10][11]
This compound, or its corresponding aniline derivative (2-fluoro-4-iodoaniline), serves as a crucial precursor for constructing the core diarylamine scaffold found in numerous potent MEK inhibitors, most notably Trametinib.[10][11] Trametinib is a highly selective, allosteric inhibitor of MEK1/2 approved for the treatment of various cancers, including melanoma with BRAF mutations.[11][12] The 2-fluoro-4-iodophenyl moiety is integral to the molecule's activity, directly engaging with the MEK subpocket.[11]
The synthetic utility of this compound in this context is illustrated by its incorporation into the key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which is then cyclized with a pyridine trione compound to build the complex heterocyclic core of Trametinib.[13]
Caption: General workflow for synthesizing MEK inhibitors using this compound.
Key Synthetic Methodologies and Protocols
The strategic value of this compound is realized through its participation in robust and versatile cross-coupling reactions. The significant difference in the reactivity of the C-I and C-F bonds allows for highly selective transformations at the iodine-bearing position.[4]
Protocol 1: Buchwald-Hartwig Amination for Diarylamine Synthesis
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of aryl amines from aryl halides under relatively mild conditions.[14][15][16] This reaction is paramount for constructing the diarylamine core of MEK inhibitors and other pharmacologically active molecules.
Reaction Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of an aryl halide (e.g., a derivative of this compound) with an amine. The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[14][17]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol (Exemplary):
This protocol describes the coupling of an aryl amine with an activated 2-fluoro-4-iodophenyl derivative, a key step analogous to those used in the synthesis of Trametinib and related compounds.
-
Reactor Setup: To a dry, oven-baked Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand such as XPhos (0.05 equiv.), and sodium tert-butoxide (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15-20 minutes. This is critical as the Pd(0) species is oxygen-sensitive.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe. Stir the mixture at room temperature for 10 minutes. Add the 2-fluoro-4-iodophenyl derivative (1.0 equiv.) followed by the amine coupling partner (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C under the inert atmosphere. The choice of temperature is substrate-dependent and crucial for driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired diarylamine.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, reacting aryl iodides with terminal alkynes.[18][19][20] This reaction is instrumental in synthesizing complex pharmaceutical intermediates where an alkyne moiety is required for further elaboration or as part of the final pharmacophore.
Reaction Principle: The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[18][19] The palladium catalyst facilitates the cross-coupling, while the copper(I) salt activates the alkyne by forming a copper acetylide intermediate.[18]
Detailed Step-by-Step Protocol (General):
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (0.03 equiv.), copper(I) iodide (CuI, 0.06 equiv.), and the amine base (e.g., triethylamine or diisopropylamine, which also serves as the solvent or co-solvent).
-
Reagent Addition: Add this compound (1.0 equiv.) to the mixture. Stir for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. The reaction is often exothermic upon alkyne addition.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine hydrohalide and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the coupled product.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for C-C bond formation, coupling aryl halides with organoboron compounds (boronic acids or esters).[21][22] It is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[21]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and finally reductive elimination to form the new C-C bond.[22]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound CAS#: 39998-81-7 [chemicalbook.com]
- 9. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Suzuki Coupling [organic-chemistry.org]
Application Note: 2-Fluoro-4-iodotoluene as a Strategic Intermediate in the Synthesis of Advanced Agrochemicals
Abstract
The strategic incorporation of fluorine into agrochemical candidates is a proven method for enhancing biological efficacy, metabolic stability, and lipophilicity.[1][2][3] 2-Fluoro-4-iodotoluene has emerged as a highly versatile and valuable building block in this endeavor.[4][5] Its unique structure, featuring two different halogen atoms, allows for selective and sequential functionalization through modern synthetic methodologies. This application note provides an in-depth guide for researchers and process chemists on the properties, safety, and synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions for the construction of complex agrochemical scaffolds. Detailed, field-proven protocols for key transformations are provided to enable the efficient and reliable synthesis of novel crop protection agents.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The agrochemical industry is in a constant state of evolution, driven by the need for more potent, selective, and environmentally benign pesticides and herbicides.[6] The introduction of fluorine atoms into active ingredients is a cornerstone of modern agrochemical design.[1][3] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and biological profile.[1]
This compound (CAS No. 39998-81-7) is a bifunctional intermediate that serves as an ideal scaffold for introducing a fluorinated toluene moiety into larger, more complex structures.[7][8] The principal advantage of this reagent lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the robust carbon-fluorine (C-F) bond.[9] This reactivity difference allows for the selective functionalization at the 4-position of the toluene ring while preserving the fluorine atom, which is crucial for tuning the final product's biological activity.[9] This document details its use as a building block in reactions central to modern medicinal and agrochemical chemistry.[10]
Physicochemical Properties and Safety Profile
A thorough understanding of the reagent's properties and handling requirements is critical for safe and effective implementation in any synthetic workflow.
Physical and Chemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 39998-81-7 | [4][11][12] |
| Molecular Formula | C₇H₆FI | [4][11][12] |
| Molecular Weight | 236.03 g/mol | [4][11][12] |
| Appearance | White to yellow/green clear liquid or solid | [4][10] |
| Melting Point | 22-24 °C | [4][11][12] |
| Boiling Point | 206-208 °C | [11][12] |
| Density | ~1.79 g/cm³ | [4] |
| Refractive Index (n20/D) | ~1.578 | [11][12] |
| Solubility | Insoluble in water | [12] |
Safety and Handling
This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.[13][15]
-
Handling: Keep away from heat, sparks, and open flames.[13] Avoid breathing fumes, mist, or vapors.[13] Wash hands and any exposed skin thoroughly after handling.[14] The compound is light-sensitive and should be stored accordingly.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8 °C.[4]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[16] Seek medical attention if irritation persists.[14]
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before use.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The synthetic power of this compound is most effectively harnessed in palladium-catalyzed cross-coupling reactions. These reactions form the backbone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][17] The workflow below illustrates the central role of this intermediate.
Diagram 1: General synthetic workflow using this compound.
Experimental Protocols
The following protocols are generalized methodologies that serve as robust starting points for synthesis. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent, a common motif in many agrochemicals.[9]
Expert Insight: The choice of a palladium(0) source and a suitable ligand is crucial. Pd(PPh₃)₄ is a reliable catalyst for many applications. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is typically used to facilitate the dissolution of both organic and inorganic reagents.
Diagram 2: Simplified Suzuki-Miyaura catalytic cycle.
Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Reagent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Stir the mixture for 15 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 equiv.) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in fungicides and insecticides.[18][19] The reaction couples an aryl halide with a primary or secondary amine.[19][20]
Expert Insight: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are often required to facilitate the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The reaction must be performed under strictly anhydrous and anaerobic conditions.
Methodology:
-
Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv.), the phosphine ligand (e.g., BrettPhos, 0.04 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane. Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Protocol 3: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing access to styrenyl compounds.[21]
Expert Insight: Palladium(II) acetate [Pd(OAc)₂] is a common and effective catalyst. A phosphine ligand is often used, and a base (e.g., triethylamine, Et₃N) is required to neutralize the HX formed during the reaction. The choice of solvent can influence the reaction rate and selectivity; polar aprotic solvents like DMF or NMP are common.[21]
Methodology:
-
Setup: To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and a suitable ligand such as triphenylphosphine (PPh₃, 0.04 equiv.).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile). Add this compound (1.0 equiv.), the alkene (1.5 equiv.), and a base such as triethylamine (Et₃N, 2.0 equiv.).
-
Reaction: Heat the mixture to 80-120 °C and stir.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: After cooling, filter the mixture to remove palladium black and salts. Dilute the filtrate with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over MgSO₄, and concentrate. Purify the product via column chromatography.
Application Example: Multi-Step Synthesis of a Hypothetical Agrochemical Precursor
To demonstrate the synthetic utility of this compound, the following pathway outlines the construction of a complex N-aryl piperazine scaffold, a common motif in bioactive molecules.
Diagram 3: Multi-step synthesis of a hypothetical agrochemical precursor.
This hypothetical pathway first utilizes a Suzuki coupling to build a biaryl system. Subsequent functionalization of the methyl group (e.g., oxidation or halogenation) and coupling with another fragment (e.g., an amine via substitution or a Buchwald-Hartwig reaction on a different halide) showcases how this compound serves as the foundational block for creating complex, highly functionalized molecules suitable for agrochemical screening programs.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of advanced agrochemicals. Its defining feature—the differential reactivity of the C-I and C-F bonds—enables chemists to perform selective, high-yielding cross-coupling reactions to build complex molecular architectures.[9] The protocols outlined in this note provide a reliable foundation for leveraging this reagent in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By mastering the application of this key building block, researchers can significantly accelerate the discovery and development of next-generation crop protection agents with enhanced efficacy and improved safety profiles.
References
- This compound (CAS 39998-81-7): High Purity Chemical Intermediate for Pharmaceutical & Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound CAS#: 39998-81-7.
- Chemical Properties of this compound (CAS 39998-81-7). Cheméo. [Link]
- Unveiling the Versatility of α,α,α-Trifluoro-4-iodotoluene. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- This compound. NIST WebBook. [Link]
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. [Link]
- Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. [Link]
- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- SAFETY DATA SHEET - 2-Fluoro-5-iodotoluene. Thermo Fisher Scientific. [Link]
- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam. [Link]
- Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. PubMed. [Link]
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Nankai University Institutional Repository. [Link]
- 2-Chloro-4-fluorotoluene: A Key Intermediate for Pharmaceuticals and Agrochemicals. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Buchwald–Hartwig amin
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
- Cross-Coupling Reactions: A Practical Guide.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry (PDF).
- Enzymatic synthesis of fluorin
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound CAS#: 39998-81-7 [m.chemicalbook.com]
- 12. chemwhat.com [chemwhat.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 2-Fluoro-4-iodotoluene
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] 2-Fluoro-4-iodotoluene has emerged as a highly versatile and valuable building block for the synthesis of these privileged structures. Its utility is derived from the orthogonal reactivity of its substituents: the iodine atom serves as a robust handle for transition metal-catalyzed cross-coupling reactions, while the fluorine atom strategically modulates the electronic properties of the aromatic ring.[4] This guide provides an in-depth exploration of key synthetic transformations starting from this compound, focusing on palladium-catalyzed reactions that form the bedrock of C-C and C-N bond construction. Detailed, field-proven protocols, mechanistic insights, and workflow visualizations are presented to empower researchers in drug discovery and chemical synthesis to leverage this powerful building block for the creation of novel fluorinated heterocycles.
The Strategic Advantage of this compound in Heterocyclic Synthesis
The design of complex molecules, particularly for pharmaceutical applications, hinges on the availability of starting materials that offer both versatility and precise control over reactivity. This compound is an exemplary building block due to its distinct features:
-
The Iodide Handle: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, the crucial first step in many cross-coupling reactions. This allows for milder reaction conditions and broader substrate scope compared to the corresponding bromides or chlorides.
-
The Fluorine Substituent: As the most electronegative element, fluorine's presence significantly alters the electron density of the aromatic ring. This can enhance the rate of certain catalytic steps and, more importantly, is a desired feature in the final heterocyclic product to improve its pharmacological profile.[5] The C-F bond is exceptionally strong and typically remains inert during the functionalization of the C-I bond.[4]
-
The Methyl Group: The ortho-methyl group provides steric influence that can direct the regioselectivity of subsequent reactions and can itself be a site for later-stage functionalization.
These attributes make this compound an ideal precursor for constructing a diverse array of fluorinated heterocycles, including indoles, quinolines, benzofurans, and more, through carefully selected synthetic pathways.
Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, providing the primary tools for elaborating this compound into heterocyclic precursors. We will focus on three seminal transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Key C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds, creating a new C-C bond. This is foundational for synthesizing biaryl-based heterocycles or for introducing vinyl groups that can participate in subsequent cyclization reactions.
The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling.
-
Catalyst System: For a relatively unhindered substrate like this compound, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient.[6] The triphenylphosphine ligands are labile enough to dissociate and allow the catalytic cycle to proceed.
-
Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid. It forms a boronate complex ([RB(OH)₃]⁻), which enhances the nucleophilicity of the organic group, thereby facilitating the transmetalation step where the organic moiety is transferred from boron to palladium.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol details a representative procedure for synthesizing 2-fluoro-4-phenyltoluene, a biaryl precursor.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas supply
Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Procedure:
-
To a dry Schlenk flask, add this compound (e.g., 250 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Seal the flask with a septum, and alternately evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data Summary:
| Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 88-96 |
| 3-Pyridylboronic acid | 5 | Cs₂CO₃ | DME/H₂O | 100 | 12 | 75-85 |
| Vinylboronic acid pinacol ester | 3 | K₃PO₄ | Toluene/H₂O | 80 | 8 | 80-90 |
Buchwald-Hartwig Amination: Constructing Key C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines.[8] This reaction is indispensable for synthesizing nitrogen-containing heterocycles like indoles, carbazoles, and quinolines, which are prevalent in pharmaceuticals.
-
Catalyst System: This reaction is more sensitive to ligand choice than the Suzuki coupling. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[9] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. Using a pre-catalyst, where the ligand is already coordinated to palladium, can improve reproducibility.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Their role is to deprotonate the amine (or the N-H bond in the palladium complex intermediate), making the nitrogen atom more nucleophilic and facilitating its coordination to the palladium center.[10]
-
Solvent System: Anhydrous, aprotic polar solvents like toluene or dioxane are standard. Water must be rigorously excluded as it can deactivate the catalyst and hydrolyze the strong base.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol describes the synthesis of N-(2-fluoro-4-methylphenyl)aniline, a precursor for carbazole or acridine synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique for handling air-sensitive reagents
Workflow Diagram:
Caption: Step-by-step workflow for a Buchwald-Hartwig amination experiment.
Procedure:
-
Inside a glovebox, add NaOtBu (135 mg, 1.4 mmol), XPhos (19 mg, 0.04 mmol), and Pd₂(dba)₃ (9 mg, 0.01 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Add this compound (250 mg, 1.0 mmol) and aniline (102 mg, 1.1 mmol).
-
Add anhydrous toluene (5 mL), seal the vial, and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 110 °C and stir.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with dichloromethane (3 x 15 mL), combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylamine.
Data Summary:
| Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | XPhos | NaOtBu | Toluene | 110 | 18 | 80-90 |
| Morpholine | BrettPhos | LHMDS | Dioxane | 100 | 12 | 85-95 |
| Benzylamine | RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 70-80 |
| Indole | Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 75-85 |
Sonogashira Coupling: Introducing the Alkyne Functional Group
The Sonogashira coupling creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is exceptionally powerful for heterocyclic synthesis because the resulting alkyne is a versatile functional group that can readily undergo intramolecular cyclization reactions to form five- or six-membered rings.[12]
-
Dual Catalyst System: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst orchestrates the main cross-coupling cycle (oxidative addition, reductive elimination). The copper co-catalyst is believed to react with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is faster than the direct reaction of the alkyne with the palladium center.[13]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent for the reaction.
-
Copper-Free Variants: To avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction promoted by copper and oxygen, copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst and a stronger base.
This protocol describes the synthesis of 1-(2-fluoro-4-methylphenyl)-2-phenylethyne, a key intermediate for synthesizing fluorinated indoles or quinolines.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (250 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).
-
Seal the flask and purge with an inert gas (Nitrogen or Argon).
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL).
-
Add phenylacetylene (122 mg, 1.2 mmol) via syringe.
-
Stir the reaction at room temperature. The reaction is often mildly exothermic and typically complete within 2-6 hours.
-
Monitor by TLC until the starting aryl iodide is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate, and filter through a pad of celite to remove palladium salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (hexane is often a suitable eluent) to obtain the pure coupled product.
Data Summary:
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | 2 | 4 | Et₃N | THF | RT | 90-98 |
| Trimethylsilylacetylene | 2 | 4 | Et₃N | THF | RT | 85-95 |
| Propargyl alcohol | 3 | 5 | i-Pr₂NH | DMF | 50 | 75-85 |
| 1-Hexyne | 2 | 4 | Et₃N | THF | RT | 88-96 |
Application in Heterocycle Synthesis: From Building Block to Core Scaffold
The true power of these coupling reactions is realized when their products are used in subsequent transformations to build the heterocyclic core.
Synthesis of 6-Fluoro-4-methyl-2-phenylindole
Indoles are among the most important heterocyclic motifs in drug discovery.[14] A common strategy for their synthesis is the Sonogashira coupling followed by an intramolecular cyclization.
Synthetic Pathway:
-
Sonogashira Coupling: Couple this compound with phenylacetylene as described in Protocol 3 .
-
Intramolecular Cyclization (Larock-type): The resulting diarylalkyne can be cyclized. While the classic Larock indole synthesis uses an ortho-amino aniline, a variation can be envisioned where the methyl group is first functionalized or a different coupling partner is used. A more direct route involves coupling 2-iodoaniline with an alkyne, followed by cyclization. For our starting material, one would first need to introduce a nitrogen-containing group ortho to the alkyne. A common sequence is a Buchwald-Hartwig amination followed by an intramolecular hydroamination or a palladium-catalyzed C-H activation/cyclization.
Illustrative Pathway Diagram:
Caption: General pathway for fluorinated indole synthesis via Sonogashira coupling.
Synthesis of 7-Fluoro-5-methyl-2-substituted-quinolines
Quinolines are another vital heterocyclic scaffold found in drugs like mefloquine.[15] A powerful method for their synthesis is a domino Sonogashira-carbocyclization process.
Synthetic Pathway:
-
Buchwald-Hartwig Amination: Couple this compound with a suitable aminoketone or amino-enone.
-
Intramolecular Cyclization: The resulting intermediate can undergo an acid-catalyzed cyclization (like the Friedländer synthesis) to form the quinoline ring.
Alternative Domino Pathway: A more elegant approach involves coupling an ortho-amino aryl iodide with a propargyl alcohol. The reaction proceeds via a Sonogashira coupling, followed by an in-situ palladium-catalyzed intramolecular cyclization to directly form the quinoline scaffold.
Conclusion
This compound stands as a premier building block for the efficient synthesis of medicinally relevant fluorinated heterocycles. By mastering the fundamental palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—researchers can unlock a vast chemical space. The protocols and mechanistic insights provided herein serve as a robust foundation for developing novel synthetic routes. The true art lies in the strategic sequencing of these powerful reactions, transforming a simple, commercially available starting material into complex, high-value heterocyclic structures poised for applications in drug discovery and materials science.
References
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Fluorinated Heterocycles via Multicomponent Reactions. CRC Press.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene. Benchchem.
- 4-Fluoro-2-iodotoluene | 13194-67-7. Benchchem.
- Fluorine-containing indoles: Synthesis and biological activity.
- Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira–alkyne carbocyclization process.
- Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal.
- Recent Advances in Sonogashira Reactions.
- Application of Fluorine - in Drug Discovery. PharmaBlock.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
- Suzuki Coupling Reactions Involving 4-Fluoro-2-methoxy-N-methylaniline for the Synthesis of Novel Biaryl Compounds. Benchchem.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 2-Fluoro-4-iodotoluene in Advanced Materials Synthesis: Application Notes and Protocols
Abstract: 2-Fluoro-4-iodotoluene has emerged as a pivotal building block in materials science, prized for its unique electronic properties and versatile reactivity. The strategic placement of the fluorine and iodine substituents on the toluene ring allows for selective, high-yield transformations, making it an invaluable precursor for a new generation of high-performance polymers, liquid crystals, and organic electronic materials. This guide provides an in-depth exploration of its applications, complete with detailed experimental protocols, to empower researchers in the synthesis of novel functional materials.
Introduction: The Power of Asymmetric Halogenation
This compound (F-I-Tol) is an aromatic compound distinguished by the presence of two different halogen atoms, fluorine and iodine, at the 2- and 4-positions of the toluene ring, respectively. This unique substitution pattern is the cornerstone of its utility in materials science. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the robust carbon-fluorine (C-F) bond. This differential reactivity allows for selective functionalization at the iodine-bearing position, while the fluorine atom imparts crucial electronic modifications to the aromatic ring.
The strong electron-withdrawing nature of the fluorine atom modulates the electronic properties of the molecule, influencing the regioselectivity of reactions and enhancing the performance characteristics of the final materials, such as thermal stability, and charge transport properties. This guide will delve into the practical applications of F-I-Tol in the synthesis of conjugated polymers, liquid crystals, and organic electronic materials, providing detailed, field-proven protocols.
Application in the Synthesis of Fluorinated Conjugated Polymers
The introduction of fluorine atoms into the backbone of conjugated polymers is a well-established strategy to tune their optoelectronic properties for applications in organic electronics. F-I-Tol serves as a key monomer in the synthesis of fluorinated poly(p-phenylene)s (PPPs) and other conjugated polymers through palladium-catalyzed cross-coupling reactions.
Synthesis of Fluorinated Poly(p-phenylene) via Suzuki-Miyaura Polycondensation
Suzuki-Miyaura polycondensation is a powerful method for the synthesis of well-defined conjugated polymers. In this protocol, F-I-Tol can be homocoupled or copolymerized with other diboronic acids or esters to introduce fluorine atoms into the polymer backbone, thereby influencing the polymer's solubility, morphology, and electronic energy levels.
Protocol 1: Synthesis of a Fluorinated Poly(p-phenylene) Derivative
This protocol outlines the synthesis of a copolymer of this compound and 1,4-benzenediboronic acid.
Materials:
-
This compound
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1,4-benzenediboronic acid (1.0 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask via syringe to create a solution with a monomer concentration of approximately 0.1 M.
-
Prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with argon for 30 minutes.
-
Add the degassed potassium carbonate solution (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (2 mol%) in a small amount of anhydrous toluene and add it to the reaction flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred solution of methanol/water (1:1).
-
Filter the precipitated polymer using a Büchner funnel and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum at 40 °C for 24 hours.
Expected Outcome:
This procedure should yield a fluorinated poly(p-phenylene) derivative as a solid powder. The molecular weight and polydispersity of the polymer can be characterized by GPC, and its thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, maintaining an inert atmosphere using argon is crucial for the success of the reaction.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle of the Suzuki-Miyaura coupling. While the reaction is tolerant to some water (as a co-solvent for the base), using anhydrous organic solvents minimizes side reactions.
-
Base: The base (potassium carbonate) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura polycondensation.
Figure 1: Workflow for the synthesis of fluorinated poly(p-phenylene).
Application in the Synthesis of High-Performance Liquid Crystals
The incorporation of fluorine atoms into liquid crystal (LC) molecules is a critical strategy for tuning their mesomorphic and electro-optical properties. The strong dipole moment of the C-F bond can be leveraged to control the dielectric anisotropy (Δε) of the LC material, a key parameter for display applications. This compound is an excellent starting material for the synthesis of fluorinated LC cores.
Synthesis of Tolan-Based Liquid Crystals via Sonogashira Coupling
Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is particularly useful for synthesizing tolan-based liquid crystals, which possess a rigid core structure that is conducive to the formation of mesophases.
Protocol 2: Synthesis of a Fluorinated Tolan-Based Liquid Crystal Precursor
This protocol describes the synthesis of 2-fluoro-4-(phenylethynyl)toluene, a key intermediate for tolan-based liquid crystals.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous THF and anhydrous triethylamine to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-fluoro-4-(phenylethynyl)toluene.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | TEA | THF | 60 | 12 | >90 |
Causality Behind Experimental Choices:
-
Copper(I) Iodide Co-catalyst: The copper co-catalyst is crucial for the Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
-
Triethylamine as Base and Solvent: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent for the reaction.
-
Anhydrous Conditions: Similar to the Suzuki coupling, anhydrous conditions are preferred to prevent side reactions and catalyst deactivation.
Figure 2: Synthesis of a fluorinated tolan-based liquid crystal precursor.
Application in the Synthesis of Organic Electronic Materials
Fluorinated organic semiconductors are highly sought after for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can lower the HOMO and LUMO energy levels of the material, leading to improved air stability and charge injection properties. This compound serves as a versatile building block for the synthesis of various fluorinated organic electronic materials, including hole-transport materials (HTMs) and host materials for OLEDs.
Synthesis of a Fluorinated Hole-Transport Material Precursor
Hole-transport materials are essential components of OLEDs, responsible for efficiently transporting holes from the anode to the emissive layer. The properties of the HTM, such as its HOMO level and hole mobility, significantly impact the overall device performance.
Protocol 3: Synthesis of a Precursor for a Fluorinated Triarylamine-Based HTM
This protocol describes the synthesis of N-(2-fluoro-4-methylphenyl)-N-phenylaniline, a precursor that can be further functionalized to create a high-performance HTM. This is achieved through a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and diphenylamine (1.2 eq) to the Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2-fluoro-4-methylphenyl)-N-phenylaniline.
Self-Validation and Trustworthiness:
The protocols provided herein are based on well-established and robust chemical transformations. The success of each synthesis can be validated through standard analytical techniques:
-
TLC and/or GC-MS: To monitor the progress of the reaction and ensure the consumption of starting materials.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized products.
-
Mass Spectrometry: To verify the molecular weight of the target compounds.
-
GPC (for polymers): To determine the molecular weight distribution.
-
DSC and TGA (for polymers and liquid crystals): To characterize the thermal properties and phase transitions.
By following these protocols and employing the appropriate analytical techniques, researchers can confidently synthesize and validate novel materials derived from this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced functional materials. Its unique reactivity profile, stemming from the differential reactivity of the C-I and C-F bonds, allows for the precise and selective introduction of fluorine atoms into polymers, liquid crystals, and organic electronic materials. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast potential of this compound in the development of next-generation materials with tailored properties.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49. [Link]
- Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046-2067. [Link]
- Kirsch, P.; Heckmeier, M. Fluorinated Liquid Crystals for Displays and Beyond. Angewandte Chemie International Edition, 2004, 43 (38), 4984-5011. [Link]
- Facchetti, A. Semiconductors for organic transistors. Materials Today, 2007, 10 (3), 28-37. [Link]
Sources
Application Notes and Protocols: 2-Fluoro-4-iodotoluene in the Synthesis of Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Organic Electronics
The advancement of organic electronics, encompassing technologies such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is intrinsically linked to the molecular design of the constituent organic semiconductors.[1][2][3] The performance of these materials is dictated by their electronic properties, primarily the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[4] Fine-tuning these energy levels is paramount for efficient charge injection, transport, and overall device performance.
Halogenation, and particularly fluorination, has emerged as a powerful strategy in the rational design of high-performance organic semiconductors.[5] The introduction of fluorine atoms into a π-conjugated system can profoundly influence its electronic structure through strong inductive effects, leading to a stabilization of both the HOMO and LUMO levels.[6] This modulation can enhance air stability, particularly for n-type materials, and improve molecular packing, which is crucial for efficient charge transport.[4]
2-Fluoro-4-iodotoluene stands out as a strategic building block in this context. It offers a unique combination of functionalities: a fluorine atom for tuning electronic properties, a methyl group for influencing solubility and morphology, and an iodine atom that serves as a versatile reactive handle for carbon-carbon bond formation. The significantly higher reactivity of the carbon-iodine bond compared to carbon-fluorine or carbon-hydrogen bonds allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.
This application note provides a detailed guide to the use of this compound in the synthesis of organic semiconductors via Suzuki, Stille, and Sonogashira coupling reactions. It offers insights into the causality behind experimental choices and provides robust protocols for the synthesis of both hole-transporting and electron-transporting materials.
Chemical Properties and Advantages of this compound
| Property | Significance in Organic Semiconductor Synthesis |
| Fluorine Substituent | Inductively withdraws electron density, lowering HOMO and LUMO energy levels. This can increase the ionization potential, leading to enhanced stability against oxidation.[6] |
| Iodine Substituent | Provides a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various aromatic and heteroaromatic moieties. |
| Methyl Group | Enhances solubility of the resulting organic semiconductors in common organic solvents, facilitating solution-based processing and device fabrication. |
| Ortho-Fluoro, Para-Iodo Substitution | The specific substitution pattern allows for precise control over the regiochemistry of the synthesized materials, influencing their final electronic and morphological properties. |
Synthetic Pathways and Protocols
This compound is a versatile precursor for the synthesis of a wide array of organic semiconductors. The following sections detail the application of Suzuki, Stille, and Sonogashira couplings for the elaboration of this building block into more complex π-conjugated systems.
Suzuki Coupling: Synthesis of Aryl-Substituted Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls.[7] In the context of organic semiconductors, it is employed to couple this compound with various aryl or heteroaryl boronic acids or esters, leading to the formation of extended π-conjugated systems.
Protocol 1: General Procedure for the Suzuki Coupling of this compound
This protocol describes the synthesis of 4-([1,1'-biphenyl]-4-yl)-2-fluorotoluene, a model reaction illustrating the coupling of this compound with 4-biphenylboronic acid.
Materials:
-
This compound
-
4-Biphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-biphenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective palladium source that is reduced in situ to the active Pd(0) catalyst.
-
Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.
-
Solvent System: The biphasic toluene/water system is effective for Suzuki couplings, with the aqueous phase containing the base and the organic phase dissolving the reactants and catalyst.
Diagram 1: Suzuki Coupling Workflow
Caption: Catalytic cycle for the Stille polymerization.
Sonogashira Coupling: Synthesis of Alkyne-Containing Materials
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [8][9]This reaction is instrumental in creating organic semiconductors with rigid, linear π-conjugated backbones, which can facilitate strong intermolecular π-π stacking and high charge carrier mobilities. The resulting materials are often used in OFETs and as components in organic photovoltaics. [10][11]
Protocol 3: General Procedure for the Sonogashira Coupling of this compound
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv.) followed by the dropwise addition of phenylacetylene (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: Anhydrous THF is a suitable solvent for this reaction, ensuring the solubility of all components.
Diagram 3: Sonogashira Coupling Logical Relationship
Caption: Key components of the Sonogashira coupling reaction.
Applications in Organic Semiconductor Devices
The organic semiconductors synthesized from this compound can be tailored for specific applications in electronic devices.
Hole-Transporting Materials (HTMs)
For applications as HTMs in OLEDs or perovskite solar cells, the synthesized materials should possess a relatively high-lying HOMO level for efficient hole injection from the anode and good hole mobility. [12][13]By coupling this compound with electron-rich aromatic units, such as triphenylamine or carbazole derivatives, via Suzuki or Stille reactions, it is possible to synthesize materials with suitable electronic properties for hole transport. [14]
Electron-Transporting Materials (ETMs)
To create ETMs, which are essential for balancing charge transport in OLEDs and for n-channel OFETs, the resulting organic semiconductor should have a low-lying LUMO level. [4][15][16]This can be achieved by coupling this compound with electron-deficient aromatic systems, such as those containing pyridine, oxadiazole, or cyano groups. The inherent electron-withdrawing nature of the fluorine atom in the this compound precursor contributes to the lowering of the LUMO energy level of the final material. [6][17]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of organic semiconductors. Its unique combination of a fluorine atom for electronic tuning, a methyl group for solubility enhancement, and a reactive iodine handle allows for the precise construction of complex π-conjugated systems. The application of robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, provides researchers with a powerful toolkit for developing novel hole- and electron-transporting materials. The protocols and insights provided in this application note serve as a foundational guide for the rational design and synthesis of next-generation organic semiconductors for advanced electronic applications.
References
- Elaboration and characterization of organic semiconducting thin films for optoelectronics. (n.d.).
- Sanzone, A., Mattiello, S., Garavaglia, G. M., Calascibetta, A. M., Ceriani, C., Sassi, M., & Beverina, L. (2019). Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Green Chemistry, 21(23), 6336-6344. [Link]
- Calogero, G., Bartolotta, A., Di Marco, G., Di Carlo, A., & Bonaccorso, F. (2018). Hole-Transporting Materials for Perovskite Solar Cells. In Perovskite Solar Cells (pp. 125-171). [Link]
- Welch, G. C., & Bazan, G. C. (2010). Synthesis and characterization of fluorinated heterofluorene-containing donor-acceptor systems. The Journal of organic chemistry, 75(6), 2008–2017. [Link]
- Pei, K., Zuo, Y., & Ding, L. (2020). Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future. Energy & Environmental Science, 13(3), 768-796. [Link]
- Electrical characterisation of organic semiconductors for bioelectronics. (2023). DR-NTU. [Link]
- Sanzone, A., Mattiello, S., Garavaglia, G. M., Calascibetta, A. M., Ceriani, C., Sassi, M., & Beverina, L. (2019). Supporting Information: Efficient Organic Semiconductors Synthesis by Suzuki-Miyaura Coupling in Aromatic Micellar Medium. Green Chemistry. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Romani, C. (2024). Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging.
- Zhang, Y., Wang, Y., Zhang, J., & Wang, J. (2022). Design and synthesis of proton-dopable organic semiconductors. RSC Advances, 12(17), 10563-10567. [Link]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Better characterisation of thin film organic semiconductors. (2013, March 14). Advanced Science News. [Link]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Wadsworth, A., Moser, M., Hamid, Z., & McCulloch, I. (2019). Organic electron transport materials. Chemical Society Reviews, 48(17), 4757-4807. [Link]
- Synthesis of Organic Semiconductor Backbone Using a Suzuki-Miyaura Cross-Coupling. (2019). ResearchGate.
- Mei, J., Diao, Y., Appleton, A. L., Fang, L., & Bao, Z. (2013). Integrated materials design of organic semiconductors for field-effect transistors. Journal of the American Chemical Society, 135(18), 6724–6746. [Link]
- Chen, R., Guo, Y., Wang, C., Li, M., & Wang, Y. (2016). Perovskite Solar Cells Employing Dopant-Free Organic Hole Transport Materials with Tunable Energy Levels. Chemistry, an Asian journal, 11(2), 244–250. [Link]
- Advances in Donor-Acceptor Polymers: The Role of Fluorinated Thiophenes in Charge Transport Optimization. (2023). ResearchGate.
- Organic field-effect transistor. (n.d.). In Wikipedia.
- Solution-processable electron-transport materials and related organic optoelectronic devices. (2012).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Semantic Scholar.
- Efficient organic semiconductors synthesis by Suzuki-Miyaura coupling in aromatic micellar medium. (2019). ResearchGate.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Cosimbescu, L., Wang, L., Helm, M., Polikarpov, E., Swensen, J., & Padmaperuma, A. (2012). Electron Transport Materials: Synthesis, Properties and Device Performance. International Journal of Organic Chemistry, 2, 101-110. [Link]
- Stille reaction. (n.d.). Taylor & Francis Online.
- Zhang, Z., Zhang, Y., Chen, Z., Wang, J., & Pei, J. (2022). Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C–S bond activation.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Electron Transport Materials: Synthesis, Properties and Device Performance. (2012). Semantic Scholar.
- Ameen, S., Akhtar, M. S., & Shin, H. S. (2016). Hole-Transport Materials for Perovskite Solar Cells. Angewandte Chemie International Edition, 55(42), 13008-13023. [Link]
- Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar.
- Characterization of Organic Semiconductor Materials and Devices for Organic Solar Cell Applications with Conductive and Photoconductive Atomic Force Microscopy. (2020). ResearchGate.
- Fluorodiphenylethene-Containing Donor−Acceptor Conjugated Copolymers with Noncovalent Conformational Locks for Efficient Polymer Field-Effect Transistors. (2019). ResearchGate.
- Kim, H., Lee, S., Kim, H., Kim, J., & Lee, C. (2019). Organic hole transport materials for high performance PbS quantum dot solar cells.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Ambipolar tetrafluorodiphenylethene-based donor–acceptor copolymers: synthesis, properties, backbone conformation and fluorine-induced conformational locks. (2019). Polymer Chemistry. [Link]
- How to fabricate an organic Field Effect Transistors (OFET)?. (2016). ResearchGate.
- Zhang, Q., & Li, Y. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- De Novo Synthesis of α-Oligo(arylfuran)s and Its Application in OLED as Hole-Transporting Material. (2023). Chemistry – A European Journal, 29(15), e202203444. [Link]
- Development of high-performance printed organic field-effect transistors and integrated circuits. (2020). Journal of Materials Chemistry C, 8(38), 13113-13133. [Link]
- Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (2011). Organic Syntheses, 88, 197-201. [Link]
- Sonogashira coupling in natural product synthesis. (2014). Organic Chemistry Frontiers, 1(5), 557-573. [Link]
- Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. (2002). ResearchGate.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. Organic electron transport materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of fluorinated heterofluorene-containing donor-acceptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. De Novo Synthesis of α-Oligo(arylfuran)s and Its Application in OLED as Hole-Transporting Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. WO2012024132A2 - Solution-processable electron-transport materials and related organic optoelectronic devices - Google Patents [patents.google.com]
Application Notes and Protocols for the Sonogashira Reaction with 2-Fluoro-4-iodotoluene
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5] This application note provides a detailed experimental procedure for the Sonogashira coupling of 2-Fluoro-4-iodotoluene with a terminal alkyne. It delves into the mechanistic underpinnings of the reaction, discusses the critical roles of the catalysts and reagents, and offers practical guidance on reaction setup, monitoring, workup, and purification. Both the classic copper-co-catalyzed method and a copper-free variation are presented to address different synthetic requirements and potential issues such as alkyne homocoupling.[1][6]
Introduction
First reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, the Sonogashira reaction has become a premier method for constructing arylalkynes and conjugated enynes.[3][7] Its power lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][8] The reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst, and requires a base, usually an amine, to facilitate the deprotonation of the terminal alkyne.[8]
The substrate of focus, this compound, presents an interesting case. The iodine atom serves as the reactive site for the palladium-catalyzed cross-coupling, being a more reactive leaving group than bromine or chlorine. The presence of the fluorine atom and the methyl group can influence the electronic properties and steric environment of the aryl halide, potentially affecting reaction kinetics and yields.
Mechanistic Rationale: The "Why" Behind the Protocol
A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][9]
The Palladium Catalytic Cycle:
-
Reductive Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by an amine, a phosphine ligand, or another reactant.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II)-aryl intermediate.[10] This is often the rate-determining step.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex. This step regenerates the copper catalyst.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
The Copper Catalytic Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[7]
-
Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by its increased acidity upon coordination to the copper, to form a copper(I) acetylide intermediate.[7][9] This species is then ready for the transmetalation step with the palladium complex.
The Copper-Free Variant
While effective, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[1][6] To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center are believed to occur directly at the palladium complex, often requiring a stronger base or different reaction conditions.[10][11]
Diagram: The Catalytic Cycles of the Sonogashira Reaction
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 2-Fluoro-4-iodotoluene
Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of biaryl frameworks. This application note provides a detailed guide for researchers on the strategic selection of ligands for the palladium-catalyzed Suzuki coupling of 2-Fluoro-4-iodotoluene. This substrate presents unique challenges due to the electronic influence of the ortho-fluoro substituent and steric hindrance around the reactive center. We will explore the mechanistic rationale behind ligand choice, compare leading ligand classes, and provide a robust, validated protocol for successful coupling reactions.
Introduction: The Challenge of this compound
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] The success of this reaction is profoundly dependent on the ancillary ligand coordinated to the palladium center, which dictates the catalyst's stability and reactivity.[2]
The substrate, this compound, introduces specific steric and electronic factors that must be addressed for efficient coupling:
-
Steric Hindrance: The presence of a methyl group and a fluorine atom ortho to the iodine creates a sterically congested environment around the palladium center after oxidative addition. This can impede subsequent steps in the catalytic cycle, particularly transmetalation and reductive elimination.
-
Electronic Effects: The electron-withdrawing nature of the ortho-fluoro group can influence the rate of oxidative addition. While the carbon-iodine bond is highly reactive and generally favors rapid oxidative addition, the subsequent reductive elimination step to form the C-C bond can be challenging.[3][4]
An optimal ligand must be able to accelerate these challenging steps, ensuring high turnover and yield. This requires a ligand that is both sufficiently electron-rich to promote oxidative addition and sterically bulky to facilitate the final reductive elimination step.[3][5]
The Catalytic Cycle: Where Ligands Exert Control
Understanding the Suzuki-Miyaura catalytic cycle is fundamental to rational ligand design. The process involves three primary steps, each influenced by the ligand's properties.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. Electron-rich ligands enhance the electron density on the palladium atom, facilitating this step.[3]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the halide. This step is often the rate-limiting step and is facilitated by a base, which activates the boronic acid.[1][7]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst. Sterically bulky ligands create crowding around the metal center, which promotes this bond-forming step.[5][8]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Ligand Selection: A Comparative Analysis
For a sterically demanding substrate like this compound, two classes of ligands have demonstrated superior performance: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Buchwald Phosphine Ligands
Developed by the Buchwald group, these dialkylbiaryl phosphine ligands are characterized by a bulky biaryl scaffold and electron-donating alkyl groups on the phosphorus atom.[9] This combination of steric bulk and high electron density makes them exceptionally effective for challenging cross-couplings.[8]
-
Mechanism of Action: The steric hindrance promotes the formation of a highly reactive, monoligated Pd(0) species, which readily undergoes oxidative addition.[9] The bulk also facilitates the final reductive elimination step.[8]
-
Top Candidates for this compound:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Offers a superb balance of electron-donating ability and steric bulk, making it a highly versatile and effective ligand for coupling hindered aryl halides.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups further enhance the electron-donating properties of the ligand, leading to a very active catalyst system, particularly for activating aryl chlorides, but also highly effective for hindered iodides.
-
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors, forming very stable bonds with palladium, which prevents catalyst decomposition.[10] Their steric profile can be easily tuned by modifying the substituents on the nitrogen atoms.[3]
-
Mechanism of Action: The strong σ-donating character of NHCs makes the palladium center highly electron-rich, significantly accelerating the rate of oxidative addition.[11] The steric bulk around the metal center, similar to phosphines, promotes reductive elimination.[12]
-
Top Candidates for this compound:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): The bulky diisopropylphenyl groups provide significant steric hindrance, making it highly effective for coupling sterically demanding substrates.
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): While slightly less bulky than IPr, IMes is still a very effective ligand and its complexes are often highly active.[13]
-
Figure 2: Decision workflow for initial ligand selection.
Data Summary: Ligand Screening
The following table summarizes representative results for the Suzuki coupling of this compound with phenylboronic acid, illustrating the effectiveness of different ligand classes.
| Entry | Ligand | Catalyst Precursor | Base (2 equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | < 45 |
| 2 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | > 95 |
| 3 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | > 95 |
| 4 | IPr | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | > 90 |
| 5 | IMes | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | > 85 |
Note: Yields are illustrative and based on typical performance for sterically hindered substrates as documented in the literature.[13][14] PPh₃ is often insufficient for such transformations.[15]
Experimental Protocol: Suzuki Coupling with XPhos
This protocol describes a general, self-validating procedure for the coupling of this compound with an arylboronic acid using an XPhos-based catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Causality Note: Using powdered, anhydrous base is crucial for reproducibility and to facilitate the transmetalation step.[16]
-
-
Catalyst Preparation (Pre-mixing): In a separate small vial, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.022 mmol). Add 2 mL of anhydrous toluene and swirl gently for 1-2 minutes. The solution should change color, indicating ligand exchange and pre-catalyst formation.
-
Expertise Note: While reagents can be added directly, pre-mixing the palladium source and ligand can ensure the formation of the active catalytic species and lead to more consistent results.
-
-
Inert Atmosphere: Seal the main reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Trustworthiness Note: A rigorously oxygen-free environment is critical. Oxygen can oxidatively degrade both the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and formation of palladium black.[17]
-
-
Reagent Addition: Using a syringe, add the pre-mixed catalyst solution to the reaction vessel. Rinse the catalyst vial with the remaining anhydrous toluene (8 mL) and add this to the reaction vessel to ensure complete transfer.
-
Reaction: Place the sealed vessel in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting this compound spot is a key indicator of reaction completion.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Add water (15 mL) and ethyl acetate (15 mL). Stir for 5 minutes. c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). e. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[6]
Conclusion
The successful Suzuki-Miyaura coupling of the sterically and electronically challenging substrate this compound is highly dependent on the rational selection of an appropriate ligand. Bulky, electron-rich ligands from the Buchwald phosphine family (e.g., XPhos) and N-heterocyclic carbenes (e.g., IPr) are superior choices as they effectively overcome the steric hindrance to promote the critical reductive elimination step. The provided protocol, utilizing an XPhos-based catalyst system, offers a reliable and high-yielding starting point for researchers in synthetic and medicinal chemistry.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Karakas, M., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Viciu, M. S., et al. (2004). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters.
- Xu, L., et al. (2010). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics.
- Zultanski, S. L., & Grotjahn, D. B. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.
- Liu, W-B., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.
- Carrow, B. P., & Hartwig, J. F. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
- Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Shields, J. D., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research.
- Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
- Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry.
- ResearchGate. (2004). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction.
- ResearchGate. (2011). Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids.
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters.
- Luo, Q-L., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
- Ball, N. D., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
- Zhang, T., & Zhang, J. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
- Zhang, T., & Zhang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Wang, C., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
- Perrin, D. M., et al. (2008). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
- University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging.
- ResearchGate. (2015). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
- Ritter, T., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Nature Chemistry.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Bedford, R. B., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts.
Sources
- 1. byjus.com [byjus.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Application Notes and Protocols: Strategic Base Selection for the Buchwald-Hartwig Amination of 2-Fluoro-4-iodotoluene
Introduction: The Significance of Fluoro-Substituted Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] The reaction's broad utility is due to its tolerance of a wide range of functional groups and its applicability to diverse amine and aryl halide coupling partners.[1]
This application note focuses on a specific, yet highly relevant, transformation: the amination of 2-fluoro-4-iodotoluene. The presence of a fluorine atom ortho to the site of amination introduces electronic and steric factors that necessitate careful optimization of reaction conditions. Fluoro-substituted aromatic compounds are of particular interest to the pharmaceutical industry due to fluorine's ability to modulate metabolic stability, binding affinity, and bioavailability. A judicious choice of base is paramount to achieving high yields and minimizing side reactions in this nuanced substrate.
Mechanism-Based Rationale for Base Selection
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps where the base plays a critical role.[1][4] Understanding this mechanism is essential for rational base selection.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.[4][5][6]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. Subsequently, the base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[1][7] This step is often rate-limiting and is highly dependent on the strength and steric properties of the base.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[1][4]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Factors Influencing Base Choice
The selection of an appropriate base is a balancing act between reactivity and the potential for side reactions. Key considerations include:
-
pKa of the Conjugate Acid: The base must be strong enough to deprotonate the amine or the palladium-amine complex. Stronger bases like sodium tert-butoxide (NaOtBu) are often effective but can be incompatible with base-sensitive functional groups.[2][8] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance.[8][9]
-
Steric Hindrance: The steric bulk of the base can influence the reaction rate and selectivity. Highly hindered bases may be less effective at deprotonating sterically encumbered amine-catalyst complexes.
-
Solubility: The solubility of the base in the reaction solvent can impact its effectiveness. For instance, the use of Cs₂CO₃ is often favored due to its good solubility in common organic solvents.[8]
-
Nature of the Amine: The acidity of the N-H bond of the amine coupling partner is a critical factor. Less acidic amines, such as secondary alkylamines, generally require stronger bases for efficient coupling.
Comparative Analysis of Common Bases
The following table provides a comparative overview of bases commonly employed in Buchwald-Hartwig amination reactions:
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Applications & Considerations for this compound |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong, sterically hindered base. Highly effective for a broad range of substrates. | A good starting point for less functionalized amines. May cause decomposition of base-sensitive substrates. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Very strong, non-nucleophilic base. Useful for coupling amines in the presence of protic functional groups.[3] | An excellent choice when coupling with amines bearing acidic protons (e.g., alcohols, amides). |
| Potassium phosphate (K₃PO₄) | ~12.3 | Weaker inorganic base. Well-tolerated by many functional groups.[9] | A milder option suitable for substrates with base-sensitive functionalities. May require higher temperatures or longer reaction times. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Mild inorganic base with good solubility.[8] | Often used for delicate substrates and in cases where strong bases lead to side reactions. |
Experimental Design and Protocols
A systematic approach to optimizing the base for the amination of this compound is crucial for achieving the desired outcome. The following decision-making workflow and experimental protocol provide a practical guide.
Figure 2: Decision workflow for base selection.
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic secondary amine. Optimization of the base, ligand, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like BrettPhos Pd G4)[4]
-
Phosphine ligand (e.g., BrettPhos)[4]
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).
-
Addition of Reagents: In a nitrogen-filled glovebox, add the base (1.4-2.0 equiv). Then, add the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).
-
Addition of Amine: Add the amine (1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][11]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Base is too weak. 3. Insufficient temperature. | 1. Use a fresh catalyst or a pre-catalyst. Ensure an inert atmosphere. 2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). 3. Increase the reaction temperature. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Base is too strong, leading to decomposition. 2. Presence of water. | 1. Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃). 2. Use anhydrous solvents and reagents. |
| Inconsistent Results | 1. Incomplete deprotonation due to base heterogeneity.[12] 2. Oxygen sensitivity.[2] | 1. Ensure vigorous stirring. Consider grinding the inorganic base before use. 2. Thoroughly degas the solvent and maintain a strict inert atmosphere. |
Conclusion
The successful Buchwald-Hartwig amination of this compound is highly contingent on the strategic selection of the base. A thorough understanding of the reaction mechanism, coupled with a systematic approach to screening and optimization, is essential for achieving high yields and purity. For this particular substrate, starting with a moderately strong base like sodium tert-butoxide is a reasonable approach for simple amines, while weaker inorganic bases such as potassium phosphate or cesium carbonate provide a valuable alternative for more complex and base-sensitive coupling partners. By carefully considering the factors outlined in this guide, researchers can confidently navigate the challenges associated with this important transformation.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Singleton, A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 285-293.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling.
- Singleton, A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 285-293.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729-2732.
- Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Base Metals in Buchwald-Hartwig Coupling.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914-15917.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414-19424.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414-19424.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
- Vantourout, J. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3323-3330.
- University of Rochester. (n.d.). pKa Values of Common Bases.
- Bruneau, A., & Stradiotto, M. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(29), 9639-9646.
- van der Westhuyzen, R., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(11), 2095-2104.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Kwong, F. Y., & Buchwald, S. L. (2009). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 86, 197-207.
- The Organic Chemistry Tutor. (2020, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Marion, N., et al. (2006). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Advanced Synthesis & Catalysis, 348(12-13), 1569-1575.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with 2-Fluoro-4-iodotoluene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of 2-Fluoro-4-iodotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure your experimental success.
Introduction to the Challenges with this compound
This compound presents a unique set of challenges in Suzuki-Miyaura couplings. The presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom on the aromatic ring influences its reactivity. Furthermore, steric hindrance from the ortho-fluoro substituent can impede the oxidative addition step, a critical phase in the catalytic cycle.[1][2][3] This guide will address these specific issues, providing you with the expertise to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound failing or giving low yields?
A1: Low yields can stem from several factors. The primary suspects include inefficient oxidative addition due to steric hindrance from the ortho-fluoro group, catalyst deactivation, or suboptimal reaction conditions. A systematic approach to troubleshooting, starting with the catalyst system and reaction parameters, is crucial.[4]
Q2: I'm observing significant amounts of homocoupled boronic acid byproduct. What's causing this?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[5][6] It can also occur through a palladium(II)-mediated pathway.[5] Rigorous degassing of your reaction mixture and ensuring an inert atmosphere are critical first steps to minimize this byproduct.[5][6]
Q3: What is the most common side product besides homocoupling?
A3: Dehalogenation of the aryl halide (in this case, this compound) to form 2-fluorotoluene is another prevalent side reaction.[7][8] This can occur through various mechanisms, including a palladium-hydride species reductively eliminating the arene.[7]
Q4: Can the fluorine atom on my substrate interfere with the reaction?
A4: Yes, the fluorine atom can influence the electronic properties of the aryl halide and potentially interact with the palladium catalyst. While C-F bonds are generally stable, under certain conditions, particularly with nickel catalysts, they can be activated.[9] For palladium-catalyzed Suzuki reactions, the primary effect of the fluorine is electronic and steric.
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or nonexistent yield is the most common frustration in Suzuki couplings. Let's break down the potential causes and solutions.
Root Cause Analysis: A Step-by-Step Diagnostic Approach
-
Catalyst and Ligand System: The choice of palladium source and ligand is paramount, especially for sterically hindered substrates like this compound.[1][2]
-
Base Selection: The base plays a critical role in the transmetalation step, and its strength and nature can significantly impact the reaction outcome.[10][11]
-
Solvent and Temperature: These parameters influence the solubility of reagents and the rate of each step in the catalytic cycle.
-
Reagent Quality: The purity and stability of the boronic acid are often overlooked.
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Solutions & Protocols
For sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[12][13]
-
Recommended Ligands: Consider switching from common ligands like PPh₃ to more specialized ones.
| Ligand | Key Features | Recommended Catalyst Loading (mol%) |
| SPhos | Bulky, electron-rich biarylphosphine. Excellent for sterically hindered substrates.[14] | 1-2 |
| XPhos | Similar to SPhos, often provides complementary reactivity. | 1-2 |
| RuPhos | Effective for a range of aryl chlorides and bromides.[15] | 1-2 |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that can be highly effective for challenging couplings.[1][2][3] | 1-2 |
-
Experimental Protocol: Ligand Screening
-
In parallel reaction vials under an inert atmosphere, add this compound (1.0 eq), your boronic acid (1.2-1.5 eq), and the chosen base (2.0 eq).
-
To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂, Pd₂(dba)₃ with the respective ligand).
-
Add the degassed solvent.
-
Run the reactions at the desired temperature and monitor by TLC or LC-MS to compare conversion rates.
-
The choice of base is critical and substrate-dependent. A base that is too strong can lead to side reactions, while one that is too weak may result in a sluggish reaction.[10]
| Base | Strength | Common Use Cases & Notes |
| K₂CO₃ / Na₂CO₃ | Moderate | A good starting point for many Suzuki reactions. Often used in aqueous/organic solvent mixtures.[10] |
| K₃PO₄ | Strong | Often effective for hindered substrates and nitrogen-containing heterocycles.[10] |
| Cs₂CO₃ | Strong | Can be very effective for difficult couplings (the "cesium effect").[10] |
| KF | Weak | The fluoride ion is thought to activate the boronic acid.[16] Can be beneficial in preventing ester cleavage if sensitive functional groups are present.[17] |
-
Solvents: Aprotic polar solvents are generally effective.
-
1,4-Dioxane/water: A very common and effective solvent system.[18]
-
Toluene/water: Another good option, particularly at higher temperatures.
-
THF/water: Can be effective, but THF's lower boiling point limits the reaction temperature.
-
-
Temperature: For challenging substrates, higher temperatures (80-110 °C) are often required to overcome the activation energy for oxidative addition.
Problem 2: Formation of Side Products
The formation of byproducts reduces the yield of the desired product and complicates purification.
Troubleshooting Workflow: Side Product Formation
Caption: A workflow for diagnosing and addressing common side products.
Solutions & Protocols
Homocoupling is often linked to the presence of oxygen, which can facilitate a Pd(0)/Pd(II) catalytic cycle involving two molecules of the boronic acid.[5][19]
-
Rigorous Degassing:
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on your solvent.
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to use.[5]
-
-
Boronic Acid Stoichiometry: Using a large excess of the boronic acid can sometimes favor homocoupling. Try reducing the equivalents to 1.1-1.2.
-
Use of Boronic Esters: Pinacol boronic esters are often more stable than their corresponding boronic acids and can be less prone to homocoupling.[20][21]
Dehalogenation arises from the aryl-palladium intermediate capturing a hydride and undergoing reductive elimination.[7]
-
Hydride Source: The hydride can come from various sources, including the solvent (e.g., isopropanol), the base (if it has β-hydrogens), or water.[22][23]
-
Solvent Choice: Avoid using alcohols as the primary solvent if dehalogenation is an issue.
-
Base Selection: Use a base without β-hydrogens, such as K₂CO₃ or K₃PO₄.
-
-
Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and work it up as soon as it is complete.
Problem 3: Inconsistent Results
Lack of reproducibility can be a significant roadblock in a research campaign.
Potential Causes for Inconsistency
-
Reagent Purity: Boronic acids can undergo protodeboronation or form anhydrides (boroxines) upon storage.[24][25] The quality of the palladium catalyst and ligands can also vary between batches.
-
Water Content: The amount of water in the reaction can be critical. While some water is often beneficial, too much or too little can be detrimental. In some cases, anhydrous conditions with specific bases are required.[26]
-
Inert Atmosphere: Minor variations in the effectiveness of maintaining an inert atmosphere can lead to inconsistent levels of oxygen-sensitive side reactions.
Strategies for Ensuring Reproducibility
-
Reagent Qualification:
-
Use freshly purchased or purified boronic acid. If in doubt, convert it to the pinacol ester and purify it.
-
Use high-purity catalysts and ligands from reputable suppliers.
-
-
Precise Control of Water:
-
Use anhydrous solvents when the protocol calls for it.
-
When an aqueous co-solvent is used, be precise with the volume added.
-
-
Standardized Procedures:
-
Develop a consistent and rigorous protocol for setting up reactions, particularly regarding degassing and maintaining an inert atmosphere.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[27]
The cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is often the rate-limiting step, especially with hindered substrates.[27] Next, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center, a process facilitated by the base.[28] Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[27]
By systematically addressing each of these potential failure points, you can significantly increase your success rate with this challenging yet powerful transformation.
References
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical Reviews, 111(3), 1417-1492. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Letters. (2012).
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura cross-coupling reaction. Accounts of chemical research, 40(4), 275-286. [Link]
- Thiénot, M., & Le, C. M. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1493-1497. [Link]
- Wang, D., Liu, Y., & Zhang, Y. (2018). Sterically hindered N-heterocyclic carbene/palladium (ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- ResearchGate. (2020).
- Butters, M., Harvey, J. N., Jover, J., Lennox, A. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(42), 14714-14729. [Link]
- Wallace, D. J., & Chen, C. Y. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 586-591. [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Thomas, A. A., Wang, Z., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4383-4395. [Link]
- Journal of the American Chemical Society. (2018).
- ResearchGate. (2025).
- ChemRxiv. (n.d.).
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2015). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 34(15), 3763-3772. [Link]
- ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. [Link]
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. [Link]
- ResearchGate. (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]
- Organic & Biomolecular Chemistry. (2015).
- RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]
- Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- RSC Publishing. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Reddit. (2025). Problems with Suzuki coupling. [Link]
- SciSpace. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. [Link]
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- NIH. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. reddit.com [reddit.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Fluoro-4-iodotoluene
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Fluoro-4-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. The insights provided here are based on established scientific principles and practical laboratory experience.
Introduction: The Challenge of this compound Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency.[1][2][3] However, the specific substrate, this compound, presents a unique set of challenges. The presence of a fluorine atom ortho to the site of coupling can influence the electronics and sterics of the aryl halide, while the iodide leaving group, though generally reactive, can also introduce complications such as catalyst inhibition.[4][5] This guide will walk you through a logical, evidence-based approach to optimizing this crucial transformation.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific problems you might encounter during the amination of this compound. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is necessary to diagnose the root cause.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[2][3]
-
Explanation: Palladium(II) precursors like Pd(OAc)₂ require reduction to Pd(0) in situ. This process can be inefficient or incomplete. Pre-catalysts, which are air-stable and readily form the active Pd(0) species, are often a more reliable choice.[4][6][7]
-
Recommendation:
-
Switch to a Pre-catalyst: Utilize a commercially available palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure consistent generation of the active catalytic species.[4][6]
-
Verify Catalyst Quality: If using a Pd(II) source, ensure it is from a reliable supplier and has been stored properly to prevent degradation.
-
Degas Solvents and Reagents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas all solvents and reagents and maintain an inert (argon or nitrogen) atmosphere throughout the reaction.[2]
-
-
-
Inappropriate Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[3]
-
Explanation: For sterically hindered or electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often necessary to promote efficient coupling.[1][3]
-
Recommendation:
-
Screen Bulky Biarylphosphine Ligands: For this compound, ligands like XPhos, SPhos, or BrettPhos are excellent starting points due to their proven efficacy with challenging substrates.[3]
-
Consider Ligand:Palladium Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is typical. An excess of ligand can sometimes be beneficial, but too much can inhibit the reaction.
-
-
-
Incorrect Base Selection or Insufficient Basicity: The base is essential for deprotonating the amine, which is a key step in the catalytic cycle.[3][8][9]
-
Explanation: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice, but its high reactivity can be incompatible with sensitive functional groups.[2] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[2][10]
-
Recommendation:
-
Start with a Strong Base: For initial trials, NaOtBu is a robust choice.
-
Consider Weaker Bases for Sensitive Substrates: If your amine partner has base-sensitive functional groups, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[10]
-
Ensure Base Solubility: Poor solubility of the base can hinder the reaction. Ensure vigorous stirring. In some cases, a combination of an inorganic and a soluble organic base can be effective.[6]
-
-
-
Solvent Issues: The solvent must dissolve the reactants and facilitate the reaction without interfering with the catalyst.[6][11]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish compared to other aryl iodides?
A1: While aryl iodides are typically more reactive than bromides or chlorides in many cross-coupling reactions, they can present challenges in the Buchwald-Hartwig amination.[4] The iodide anion generated during the reaction can form stable, unreactive palladium iodide dimers, effectively poisoning the catalyst.[1][2] The ortho-fluoro substituent can also exert an electronic effect, influencing the rate of oxidative addition. To overcome this, ensure you are using a suitable bulky ligand and consider a solvent like toluene where iodide salts have lower solubility.[2]
Q2: What is the optimal temperature for this reaction?
A2: The optimal temperature depends on the specific combination of ligand, base, and amine. Generally, reactions with strong bases like NaOtBu can often proceed at lower temperatures (e.g., 80-100 °C).[4] If you are using a weaker base such as Cs₂CO₃, higher temperatures (e.g., 100-120 °C) may be necessary to achieve a reasonable reaction rate.[4] It is always advisable to screen a range of temperatures to find the optimal conditions for your specific system.
Q3: Can I use an amine hydrochloride salt directly in the reaction?
A3: Yes, but you will need to add an additional equivalent of base to neutralize the hydrochloride salt and generate the free amine in situ. Ensure the base is strong enough for this initial neutralization and to participate in the catalytic cycle.
Q4: I am observing the formation of a diarylamine side product. How can I prevent this?
A4: The formation of a diarylamine suggests that the primary arylamine product is undergoing a second amination reaction. This is more common with highly reactive catalyst systems or when using a large excess of the aryl halide. To minimize this, you can try:
-
Using a 1:1 stoichiometry of the amine and this compound.
-
Lowering the reaction temperature once the initial product formation is observed.
-
Choosing a slightly less active catalyst system if the primary amination is very rapid.
Q5: My starting material is being consumed, but I am not seeing my desired product. What could be happening?
A5: This often points to a side reaction consuming your starting material. One common side reaction is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene (2-fluorotoluene in this case). This can be promoted by moisture or certain catalyst decomposition pathways. Ensure all your reagents and solvents are anhydrous and that your reaction is performed under a strictly inert atmosphere. Another possibility is a competing reaction if your amine has other nucleophilic sites.[7]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (High Reactivity) | Condition 2 (Functional Group Tolerance) |
| Palladium Source | Pd₂(dba)₃ (1 mol%) | G4-XPhos Palladacycle (2 mol%) |
| Ligand | XPhos (2.2 mol%) | (Included in pre-catalyst) |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene (0.1 M) | Dioxane (0.1 M) |
| Temperature | 100 °C | 110 °C |
| Atmosphere | Argon | Argon |
General Experimental Protocol
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source, ligand (if not using a pre-catalyst), and base.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound and the amine nucleophile under a positive flow of argon.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath and stir for the desired amount of time.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Wikipedia. (2023, December 12). Buchwald–Hartwig amination.
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 65(23), 7936-7940.
- WuXi AppTec. (2022, June 29). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate.
- Chemistry LibreTexts. (2021, August 15). Buchwald-Hartwig Amination.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
- Norrby, P.-O., et al. (2018). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Zhang, W., & Curran, D. P. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
- The Organic Chemistry Tutor. (2023, September 29). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
- Norrby, P.-O., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8036-8046.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6678-6688.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Sonogashira Coupling of 2-Fluoro-4-iodotoluene
Welcome, Scientists and Researchers,
This guide is designed to serve as a dedicated resource for troubleshooting common issues encountered during the Sonogashira coupling of 2-Fluoro-4-iodotoluene. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you navigate the complexities of this powerful C-C bond-forming reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common challenges and side reactions observed with this specific substrate.
Question 1: My reaction shows very low or no conversion of this compound. What are the primary causes?
Low to non-existent yield is a frequent issue that can typically be traced back to a few key areas: catalyst integrity, reagent quality, or the reaction environment. A systematic check is the most efficient way to diagnose the problem.
Core Areas to Investigate:
-
Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen.[1] If your catalyst has been improperly stored or handled, it may be partially or fully inactive. Similarly, the copper(I) iodide co-catalyst is susceptible to oxidation.
-
Solution: Use a fresh, high-quality palladium catalyst or one stored under an inert atmosphere. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in situ reduction to Pd(0).[1] Use freshly purchased or properly stored CuI.
-
-
Inert Atmosphere is Not Maintained: Oxygen is detrimental. It can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and promotes the decomposition of the Pd(0) catalyst into inactive palladium black.[1][2][3]
-
Solution: Ensure your entire setup is rigorously free of oxygen. This involves using Schlenk techniques or a glovebox and thoroughly degassing all solvents and liquid reagents (e.g., amine base) with an inert gas like argon or nitrogen for at least 20-30 minutes.[1]
-
-
Reagent Purity: Impurities in your starting materials, solvent, or base can act as catalyst poisons.[1] The amine base is particularly critical; it must be anhydrous, as water can interfere with the catalytic cycle.
-
Solution: Use high-purity, anhydrous solvents. Consider distilling your amine base (e.g., triethylamine, diisopropylamine) before use to remove water and any oxidation products.[1]
-
Question 2: I've isolated my product, but it's contaminated with a significant amount of a symmetrical diyne. What is this byproduct and how can I prevent it?
This is the most common side reaction in copper-catalyzed Sonogashira couplings. The byproduct is the homocoupled dimer of your terminal alkyne, formed via a process known as the Glaser-Hay coupling.[1][3] This reaction is catalyzed by the copper(I) species and is heavily promoted by the presence of oxygen.[2][3]
Strategies to Minimize Alkyne Homocoupling:
-
Strictly Anaerobic Conditions: As oxygen is a key promoter of Glaser coupling, its rigorous exclusion is the first and most critical step.[1][2]
-
Reduce Copper Catalyst Loading: While copper accelerates the desired reaction, it is also the primary catalyst for homocoupling.[4] Reducing the amount of CuI to the minimum effective level (e.g., 0.5 - 2 mol%) can disfavor the side reaction.[1]
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can minimize the rate of the bimolecular homocoupling.[3] This can be achieved by adding the alkyne slowly to the reaction mixture over a period of time using a syringe pump.
-
Adopt a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[2][3][5] These methods avoid the Glaser coupling pathway entirely, although they may require different ligands, bases, or higher temperatures to achieve good reactivity.[6]
dot
Caption: Competing reaction pathways in Sonogashira coupling.
Question 3: My analysis shows the presence of 2-fluorotoluene, the dehalogenated starting material. Why is this happening?
The formation of 2-fluorotoluene indicates a reductive dehalogenation side reaction, where the iodine atom on your starting material is replaced by a hydrogen atom. This can occur through several mechanisms, often facilitated by certain reagents or conditions.
Causes and Mitigation Strategies:
-
Base and Solvent Effects: Certain amine bases or solvents can promote dehalogenation, especially at elevated temperatures.[7]
-
Solution: Consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃. If using an amine, ensure it is high purity. Toluene is often a good solvent choice to minimize this side reaction.[7]
-
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including dehalogenation.[7][8]
-
Solution: The C-I bond is the most reactive in the halide series, and couplings with aryl iodides often proceed efficiently at room temperature or with only gentle heating.[9] Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
-
Catalyst System: The choice of palladium source and ligands can influence the propensity for dehalogenation.
-
Solution: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, if dehalogenation is severe, screening different phosphine ligands might be necessary. Bulky, electron-rich ligands can sometimes suppress this pathway.[7]
-
Troubleshooting Workflow: A Systematic Guide
When a reaction fails, a structured approach is essential. Use the following workflow to diagnose and solve common issues.
dot
Caption: Systematic troubleshooting workflow for Sonogashira reactions.
Optimized Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a terminal alkyne, with measures included to minimize common side reactions.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%) and copper(I) iodide (1-2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.2 equiv.).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) and anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). The solvent and base should be thoroughly sparged with argon for at least 20 minutes prior to addition.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish after several hours, gentle heating (40-50 °C) may be applied.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a mild aqueous acid (e.g., NH₄Cl) to remove the amine base, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant and unavoidable issue.
-
Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (3x cycle).
-
Reagent Addition: Under positive argon pressure, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable amine base (e.g., diisopropylamine or pyrrolidine, 3-5 equiv.). Thoroughly degas all liquids before use.
-
Reaction: Stir the mixture at room temperature or heat as required (often 50-80 °C for copper-free systems) until the starting material is consumed (monitor by TLC/GC-MS).
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Data Summary: Key Reaction Parameters
The following table summarizes key parameters and their typical impact on the reaction outcome.
| Parameter | Typical Range | Rationale & Impact on Side Reactions |
| Pd Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates but increase cost. Insufficient loading leads to incomplete conversion. |
| CuI Co-catalyst | 0.5 - 10 mol% | Essential for standard protocol. Lowering the loading (to 0.5-2%) is a key strategy to minimize alkyne homocoupling .[1] |
| Base | 2 - 5 equiv. | Neutralizes the HI byproduct and deprotonates the alkyne. Must be anhydrous. Choice can influence dehalogenation.[1][7] |
| Temperature | RT to 80 °C | Aryl iodides are highly reactive and often couple at room temperature.[9] Avoid excessive heat to minimize catalyst decomposition and dehalogenation .[1][8] |
| Atmosphere | Inert (Ar, N₂) | Critical. Oxygen promotes Glaser coupling and palladium black formation.[1][2][3] |
References
- Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4393–4396. [Link]
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. [Link]
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Semantic Scholar. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). [Link]
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
- Sonogashira troubleshooting help needed. Reddit. [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Glaser coupling – Knowledge and References. Taylor & Francis. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira coupling. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Cross-Coupling Products from 2-Fluoro-4-iodotoluene
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize the purification of valuable compounds derived from 2-fluoro-4-iodotoluene. This building block is crucial in medicinal chemistry, and mastering its downstream processing is key to accelerating research. This guide is structured to address the most common challenges you will face, organized by reaction type and common impurities.
Section 1: Core Purification Strategy & Initial Troubleshooting
Successful purification begins with a well-designed reaction workup. The unique properties of your fluorinated product and the specific byproducts of your chosen cross-coupling reaction dictate the optimal strategy.
Q: I've just quenched my reaction. What is my general strategy for isolating the crude product before final purification?
A: Your initial goal is to separate your organic product from the bulk of inorganic salts, the aqueous phase, and highly polar impurities. A standard liquid-liquid extraction is the first and most critical step.
-
Expertise & Experience: The fluorine atom in your product, derived from this compound, increases its lipophilicity compared to a non-fluorinated analogue. This generally ensures good partitioning into common organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).
-
The Workflow:
-
Quench: Quench the reaction mixture appropriately (e.g., with water or saturated aqueous ammonium chloride).
-
Extract: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., EtOAc). Perform the extraction three times to maximize recovery.
-
Wash: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble organics like DMF or excess base).
-
Brine (saturated NaCl solution) to break up emulsions and remove residual water.
-
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
-
This crude material is now ready for more sophisticated purification techniques. The flowchart below illustrates the decision-making process that follows the initial workup.
Caption: General purification workflow decision tree.
Section 2: Reaction-Specific Purification FAQs
Each cross-coupling reaction generates a unique profile of potential impurities. This section addresses the most common purification challenges for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
This reaction forms a C(sp²)-C(sp²) bond between this compound and an organoboron reagent. The primary challenge is removing the boron-containing species.
Q: My crude NMR shows unreacted boronic acid and other boron-containing byproducts. How can I remove these efficiently?
A: Boronic acids and their derivatives (like boroxines) are weakly acidic and can be removed with a simple acid-base extraction or specialized workup procedures.
-
Expertise & Experience: The key is that your desired biaryl product is neutral, while the boronic species can be converted into a water-soluble boronate salt. The palladium-catalyzed Suzuki-Miyaura reaction mechanism requires a base to activate the organoboron compound, facilitating transmetalation[1][2]. These boron-containing reagents and their byproducts are easily separated from the desired product.[3][4]
-
Troubleshooting Protocol: Basic Wash
-
After the initial workup, dissolve the crude product in a generous amount of ethyl acetate or toluene.
-
Wash the organic solution with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the boronic acid, forming a salt that partitions into the aqueous layer.
-
Separate the layers and wash the organic phase again with water and then brine to remove any residual base.
-
Dry and concentrate the organic layer. Check the purity by TLC or ¹H NMR to confirm the absence of boron-related signals.
-
Q: What are the best practices for purifying my 2-fluoro-4-substituted-biaryl product by column chromatography?
A: These products are typically non-polar. A non-polar mobile phase is your starting point.
-
Expertise & Experience: The polarity of your product is dominated by the two aromatic rings, with the fluoro and methyl groups contributing to its lipophilicity. The specific partner coupled to the 2-fluoro-4-methylphenyl ring will determine the final polarity.
-
Data Table: Recommended Starting Solvent Systems for TLC/Column Chromatography
Coupling Partner Product Type Recommended Mobile Phase (Hexanes:Ethyl Acetate) Rf Target (TLC) Phenylboronic acid Simple biaryl 98:2 to 95:5 0.25 - 0.35 Pyridineboronic acid Heterocyclic biaryl 90:10 to 70:30 0.20 - 0.30 | Vinylboronic acid | Styrenyl derivative | 99:1 to 97:3 | 0.30 - 0.40 |
Sonogashira Coupling
This reaction couples this compound with a terminal alkyne to form a C(sp²)-C(sp) bond. The main byproducts are often from alkyne homocoupling (Glaser coupling).[5][6]
Q: My crude product is contaminated with a symmetrical diyne from the homocoupling of my alkyne starting material. How do I separate this?
A: The homocoupled diyne is typically much less polar than your desired product and can usually be separated by standard silica gel chromatography.
-
Expertise & Experience: The Sonogashira reaction often uses a copper(I) co-catalyst, which can promote the oxidative homocoupling of terminal alkynes, especially if oxygen is not rigorously excluded from the reaction.[7] This diyne byproduct lacks the polarity that might be introduced by the functional groups on your aryl iodide.
-
Purification Strategy:
-
TLC Analysis: Spot your crude mixture on a TLC plate. The homocoupled byproduct will appear as a higher Rf spot (less polar) than your desired cross-coupled product.
-
Column Chromatography: Run a silica gel column using a low-polarity eluent system (e.g., Hexanes/EtOAc or Hexanes/DCM). The non-polar diyne will elute first, followed by your desired product. Collect fractions and combine those containing the pure product. A general protocol involves quenching the reaction, extracting with an organic solvent, washing, drying, and then purifying by column chromatography.[7][8]
-
Heck Coupling
The Heck reaction forms a C-C bond between this compound and an alkene, typically yielding a substituted styrene derivative.[9]
Q: How do I effectively remove the tertiary amine base (e.g., triethylamine) and its corresponding hydrohalide salt from my Heck reaction product?
A: These basic and salt impurities are readily removed with an acidic aqueous wash during the workup.
-
Expertise & Experience: The Heck reaction mechanism involves a base to regenerate the active Pd(0) catalyst.[10] This base, often triethylamine (Et₃N), forms a salt (e.g., Et₃N·HI) during the reaction. Both the free base and its salt are highly water-soluble after protonation.
-
Troubleshooting Protocol: Acidic Wash
-
After quenching the reaction, perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid solution, such as 1M hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl). This protonates the amine base, making it and its salt highly soluble in the aqueous phase.
-
Follow with a wash using saturated sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, then wash with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield a crude product free of amine base and salts.
-
Buchwald-Hartwig Amination
This powerful reaction forms a C-N bond between this compound and an amine.[11][12] Purification often involves removing phosphine oxide and handling a basic final product.
Q: My crude product is contaminated with phosphine oxides from the ligand. How can I remove them?
A: Phosphine oxides are often highly polar and can be separated from less polar N-aryl products by silica gel chromatography. For more stubborn cases or basic products, alternative methods may be needed.
-
Expertise & Experience: The catalytic cycle of the Buchwald-Hartwig amination relies on phosphine ligands to stabilize the palladium center.[13] Over the course of the reaction, some of this ligand can oxidize to the corresponding phosphine oxide (e.g., triphenylphosphine oxide).
-
Purification Strategies:
-
Chromatography: For many products, the phosphine oxide will stick to the baseline of a TLC plate in a non-polar solvent system. It can be easily separated by running a column with a gradient elution, starting with a non-polar solvent and gradually increasing polarity.
-
Acid-Base Extraction (for basic products): If your product is a basic amine, you can use an acid-base extraction to your advantage.
-
Dissolve the crude mixture in a non-polar solvent like diethyl ether.
-
Extract with dilute HCl. Your amine product will move to the aqueous layer as a hydrochloride salt, while the neutral phosphine oxide remains in the organic layer.
-
Separate the layers, then basify the aqueous layer with NaOH and re-extract your pure amine product into fresh organic solvent.
-
-
Caption: Acid-base extraction workflow for amine purification.
Section 3: General FAQs for Palladium Removal
A persistent challenge in all palladium-catalyzed cross-couplings is the removal of residual palladium, which can be toxic and interfere with subsequent steps or biological assays.[14]
Q: My purified product is still slightly gray or black, indicating palladium contamination. What are the most effective methods for palladium removal?
A: Several methods exist, ranging from simple filtration to the use of specialized scavengers. The choice depends on the nature of your product and the level of purity required.
-
Expertise & Experience: Palladium can exist in the crude mixture as soluble complexes or as insoluble palladium black. The goal is to either physically filter out the insoluble form or use a chelating agent to bind and remove the soluble form.[14][15]
-
Troubleshooting & Protocol Options:
-
Filtration through Celite® or Silica:
-
Best for: Removing insoluble palladium black.
-
Protocol: Dissolve the crude product in a suitable solvent (DCM or toluene). Prepare a short plug of Celite® or silica gel in a fritted funnel or pipette. Pass the solution through the plug, washing with additional solvent. This is often done immediately after the reaction workup.[16][17]
-
-
Metal Scavengers (Adsorption):
-
Best for: Removing soluble palladium species to very low (ppm) levels. This is critical for pharmaceutical applications.[14]
-
Mechanism: These are typically silica-based materials functionalized with thiol (-SH) or amine groups that have a high affinity for palladium (chemisorption).[14][18]
-
Protocol: Using Thiol-Based Silica Scavenger
-
Dissolve the palladium-contaminated product in a suitable solvent (e.g., Toluene, DCM, or EtOAc) at a concentration of ~10-50 mg/mL.
-
Add the thiol-silica scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-24 hours. Monitor palladium removal by taking small aliquots and analyzing via TLC (palladium often shows up as a dark spot at the baseline).
-
Filter off the scavenger through a 0.45 µm filter and wash the solid with fresh solvent.
-
Combine the filtrates and concentrate to yield the palladium-free product.
-
-
-
Crystallization:
-
Best for: Products that are crystalline solids.
-
Principle: If your product has good crystallinity, palladium impurities will often be excluded from the crystal lattice and remain in the mother liquor. This can be a highly effective, scalable, and economical purification method.
-
-
-
Data Table: Comparison of Palladium Removal Techniques
Method Target Impurity Pros Cons Celite®/Silica Filtration Insoluble Pd(0) black Fast, cheap, easy Ineffective for soluble Pd species Thiol/Amine Scavengers Soluble Pd complexes Highly effective (to ppm), specific Higher cost, requires reaction time Crystallization Both, primarily soluble Potentially very high purity, scalable Product must be a crystalline solid | Activated Carbon | Soluble Pd complexes | Inexpensive | Can adsorb product, variable efficacy |
References
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Discussion].
- Le, T. N., & Wilde, T. R. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1549–1577.
- SpinChem. Palladium catalyst recovery using scavenger resin.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online Discussion].
- Welch, C. J., et al. (2010). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 14(4), 991-998.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. [Online Discussion].
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Al-Masum, M. (2014). Cross-coupling Reactions of Organoboranes: An Easy Method for C–C Bonding. Current Organic Synthesis, 11(5), 730-752.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Daru, J., et al. (2021). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. ChemRxiv.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- ResearchGate. (2015). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Portal. Heck Reaction.
- Morken, J. P. (2018). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. Tetrahedron, 74(15), 1673-1685.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube.
- ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts.
- Wikipedia. (n.d.). Heck reaction.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 82(17), 8847-8864.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Daru, J., et al. (2023). Guideline for Elucidating Catalysts. ChemRxiv.
- Hu, X., et al. (2022). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications, 13(1), 1-9.
- Organic Syntheses. (e)-2-methyl-3-phenylacrylic acid butyl ester.
- ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
Sources
- 1. jyx.jyu.fi [jyx.jyu.fi]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spinchem.com [spinchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Catalyst deactivation in reactions with 2-Fluoro-4-iodotoluene
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-4-iodotoluene
Welcome, researchers and chemists. This guide is designed to serve as a dedicated resource for troubleshooting catalyst deactivation—a common yet complex challenge—encountered during cross-coupling reactions involving the versatile building block, this compound. As a Senior Application S[1]cientist, my goal is to provide you with not just protocols, but the underlying chemical logic to diagnose issues, optimize your reactions, and prevent catalyst failure.
The structure of this compound, with its highly reactive C-I bond and a more robust C-F bond, makes it an excellent substrate for selective palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the very nature [2]of these intricate catalytic cycles exposes them to various deactivation pathways that can stall reactions, reduce yields, and generate impurities. This guide will walk you through identifying these problems and implementing effective solutions.
Troubleshooting Guide: Common Scenarios & Solutions
This section is structured in a practical, question-and-answer format to address the specific issues you are likely to encounter at the bench.
Scenario 1: My reaction has stalled, and I see a black precipitate.
Question: "My Suzuki-Miyaura coupling of this compound with an arylboronic acid, using Pd(PPh₃)₄ and K₂CO₃ in dioxane, started well but stopped at ~40% conversion. My flask now contains a fine black powder. What is happening?"
Answer: The black precipitate is almost certainly palladium black , which consists of inactive, agglomerated palladium particles. This is one of the most c[3]ommon modes of catalyst deactivation. The active Pd(0) species, which is essential for the catalytic cycle, is unstable and can aggregate if not properly stabilized by its ligands.
Primary Causes & Preve[3][4]ntative Measures:
-
Ligand Dissociation/Degradation: At elevated temperatures, phosphine ligands can dissociate from the palladium center, leaving the Pd(0) atoms "naked" and prone to aggregation. Phosphine ligands are als[3]o susceptible to oxidation if oxygen is present.
-
Solution: Emp[5]loy bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald-type ligands provide a sterically demanding and electronically stabilizing environment for the palladium center, preventing both dissociation and aggregation. They also accelerate the [3][6][7][8]desired reaction steps, which can outcompete the deactivation process.
-
-
High Temperature: [7] Excessive heat accelerates catalyst decomposition. While reactions need heat[3], finding the "sweet spot" is critical.
-
Solution: Run the reaction at the lowest temperature that still affords a reasonable rate. It is often better to run a reaction for 12 hours at 80 °C than for 2 hours at 110 °C if the higher temperature kills the catalyst.
-
-
Oxygen Contamination: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade the phosphine ligands.
| Parameter | Prob[9]lem | Recommended Solution |
| Ligand | Insufficient stabilization of Pd(0) (e.g., with PPh₃). | Use bulky, electron-rich ligands (e.g., XPhos, SPhos). |
| Temperature | Too[3][6] high, accelerating decomposition. | Screen temperatures; start lower (e.g., 80 °C) before escalating. |
| Atmosphere | Presence of O₂ oxidizing catalyst/ligand. | Rigorously degas all solvents and maintain a positive inert gas pressure. |
Scenario 2[5][9]: My reaction is clean but incredibly sluggish or fails to initiate.
Question: "I'm attempting a Buchwald-Hartwig amination between this compound and a primary amine using Pd₂(dba)₃, a phosphine ligand, and NaOtBu. After several hours, I only see starting materials. What's preventing the reaction from starting?"
Answer: Failure to initiate often points to problems with the pre-catalyst activation or immediate poisoning of the active catalyst. The C-I bond in your substrate is highly reactive, so the issue likely lies with the catalyst system or other reagents.
Primary Causes & Solutions:
-
Inefficient Pre-Catalyst Reduction: Most palladium sources, like Pd(OAc)₂ or Pd₂(dba)₃, are in the Pd(II) or formal Pd(0) state but require in situ reduction and ligand coordination to form the true active Pd(0)Lₙ species. If this process is ineffi[4][10]cient, the catalytic cycle never begins.
-
Solution: Use a well-defined Pd(0) pre-catalyst or a system known for efficient activation. Modern palladacycle pre-catalysts, for example, are designed for rapid and clean generation of the active catalyst. Also, ensure your phosphi[11]ne ligand is not oxidized, as it can sometimes act as the reductant.
-
-
Base Issues: The [10]base is not just a proton scavenger; it plays a critical role in the catalytic cycle. For aminations, a strong,[12][13] non-coordinating base is needed. For Suzuki couplings, the base activates the boronic acid.
-
Solution (Amina[14][15]tions): Ensure the base (e.g., NaOtBu, LHMDS) is fresh and anhydrous. Poor quality base can contain impurities that poison the catalyst.
-
Solution (Suzuki): The base must be soluble enough to be effective. If using K₂CO₃ or K₃PO₄, ensure vigorous stirring. Sometimes switching to a more soluble base like Cs₂CO₃ can resolve the issue. The choice of base is hig[5]hly substrate-dependent and crucial for activating the organoboron species.
-
-
Substrate-Induced I[12]nhibition: While less common with this specific substrate, some functional groups on the coupling partner (e.g., unprotected amines, thiols) can coordinate strongly to the palladium center and inhibit catalysis.
-
Solution: If [6]your coupling partner has potentially problematic functional groups, consider protecting them before the reaction.
-
Visualizing the Problem: Deactivation Pathways
To better understand these issues, let's visualize the standard Suzuki-Miyaura catalytic cycle and pinpoint where deactivation occurs.
Caption: Fig. 1: Key deactivation points in the Suzuki cycle.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant homocoupling of my boronic acid. How can I stop this? A1: Homocoupling is often promoted by the presence of Pd(II) species and oxygen. It occurs when two molecu[16]les of the boronic acid couple together instead of with the this compound. To minimize this, ensure your reaction is thoroughly deoxygenated, as oxygen can facilitate this side reaction. Additionally, using a mil[6][9]d reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.
Q2: Can I use a copper[17] co-catalyst in my Sonogashira reaction with this substrate? A2: Yes, the Sonogashira reaction traditionally employs a copper(I) co-catalyst (e.g., CuI) to facilitate the transmetalation step by forming a copper acetylide intermediate. This increases the reacti[18][19]on rate. However, be aware that co[18]pper can also promote the homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen. If this becomes an issue, consider a "copper-free" Sonogashira protocol, which typically requires a different base or solvent system to proceed efficiently.
Q3: The C-F bond is ge[19]nerally stable, but is there any risk of it reacting? A3: Under standard palladium-catalyzed cross-coupling conditions, the C(sp²)-F bond is significantly less reactive than the C(sp²)-I bond, and selective reaction at the iodine position is expected. The oxidative addition to[2] a C-F bond is much more difficult. However, under very harsh[20] conditions or with specialized catalyst systems designed for C-F activation, reactivity could be possible, but it is not a concern for typical Suzuki, Heck, or Sonogashira protocols.
Q4: What is the best w[21][22]ay to set up a robust reaction to avoid these issues from the start? A4: A robust setup is the best defense. Follow this workflow:
Caption: Fig. 2: Workflow for a robust cross-coupling reaction.
Validated Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pres[5]sure of inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Stir the mixture at room temperature for 10 minutes, sparging gently with argon.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to [6][9]room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
[5][6]1. BenchChem Technical Support. (2025). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. BenchChem. 2. BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem. 3. Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. 4. BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem. 5. BenchChem Technical Support. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem. 6. BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. 7. Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry. 8. Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. 10. Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. 12. Wikipedia. (2024). Suzuki reaction. Wikipedia. 14. BenchChem Technical Support. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. 16. Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. 18. Wikipedia. (2024). Sonogashira coupling. Wikipedia. 24. Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 31. BenchChem Technical Support. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. BenchChem. 32. Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group Research. 36. Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. 39. Chem-Impex. (n.d.). This compound. Chem-Impex. 40. BenchChem. (n.d.). 4-Fluoro-2-iodotoluene | 13194-67-7. BenchChem. 41. Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. 42. MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. 44. Iwasaki, T., & Kambe, N. (2023). Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. The Chemical Record, 23(9), e202300033.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gessnergroup.com [gessnergroup.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Cross- and Multi-Coupling Reactions Using Monofluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in Reactions of 2-Fluoro-4-iodotoluene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling regioselectivity in chemical transformations involving 2-fluoro-4-iodotoluene. The unique substitution pattern of this molecule—an activating methyl group, a deactivating but ortho, para-directing fluorine, and a reactive iodine—presents distinct challenges and opportunities in synthesis. This resource will help you navigate these complexities to achieve your desired synthetic outcomes.
Structure of This Guide
This guide is structured as a series of frequently asked questions (FAQs) organized by common reaction types. Each section provides not only a direct answer but also explains the underlying chemical principles, offers step-by-step troubleshooting protocols, and suggests alternative strategies.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are among the most powerful tools for C-C and C-heteroatom bond formation. With this compound, the primary challenge is ensuring exclusive reactivity at the C-I bond while preventing side reactions or catalyst deactivation.
FAQ 1.1: I am seeing low yields and formation of a de-iodinated byproduct (2-fluorotoluene) in my Suzuki-Miyaura coupling. What is the likely cause and how can I fix it?
Answer:
Low yields and proto-deiodination in Suzuki-Miyaura couplings with substrates like this compound are common issues that typically point to problems in the catalytic cycle, specifically slow transmetalation or premature catalyst decomposition.
Causality Explained:
The catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For this compound, the oxidative addition of the palladium catalyst into the weak C-I bond is generally fast. However, issues can arise in the subsequent steps:
-
Slow Transmetalation: The boronic acid/ester must be activated by the base to form a boronate species, which then transfers its organic group to the palladium center.[2] If this step is slow relative to other competing pathways, the palladium-iodide intermediate can be intercepted by trace water or other proton sources, leading to the formation of 2-fluorotoluene. The steric hindrance from the ortho-methyl group on your substrate can slow down the approach of the boronate to the palladium center, exacerbating this issue.
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black if it is not stabilized by the ligand throughout the reaction, leading to a loss of catalytic activity and incomplete conversion.
Troubleshooting Protocol:
-
Choice of Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the transmetalation step. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.
-
Base Selection: The base plays a crucial role in activating the boronic acid. A base that is too weak may not generate a sufficient concentration of the active boronate, while a base that is too strong can promote side reactions.
-
Recommendation: Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. These are often more effective than organic bases or weaker inorganic bases like Na₂CO₃ for challenging couplings.
-
-
Solvent System: The solvent must be able to dissolve all components of the reaction and is often used with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate.
-
Recommendation: A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water (typically a 4:1 to 10:1 ratio) is a good starting point. Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.
-
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Recommendation: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is sluggish, a higher temperature (up to 110 °C) may be necessary, but ensure your ligand is stable at that temperature.
-
Data Summary: Recommended Conditions for Suzuki Coupling
| Parameter | Standard Conditions | Recommended for this compound | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Provides a source of Pd(0). |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate the catalytic cycle and overcome steric hindrance.[3][4] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases facilitate the formation of the boronate species. |
| Solvent | Toluene, DMF | 1,4-Dioxane/H₂O (4:1), THF/H₂O (4:1) | Aprotic polar solvents with water improve solubility and facilitate base activity. |
| Temperature | 80-110 °C | 80-100 °C | Balances reaction rate with catalyst stability. |
FAQ 1.2: In my Sonogashira coupling, I'm getting a high yield of the homocoupled alkyne (Glaser coupling) and very little of my desired product. What's going wrong?
Answer:
The formation of a significant amount of the Glaser homocoupling byproduct in a Sonogashira reaction is a classic problem that points directly to issues with the copper co-catalyst and the presence of oxygen.[5][6]
Causality Explained:
The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst for the cross-coupling and a copper(I) co-catalyst to activate the terminal alkyne.[7] The copper acetylide intermediate is crucial for the transmetalation step with the palladium complex. However, in the presence of oxygen, this copper acetylide can undergo oxidative dimerization, leading to the formation of a 1,3-diyne (the Glaser product). This side reaction consumes your alkyne and reduces the yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Detailed Protocols:
-
Improving Anaerobic Conditions:
-
Solvent Degassing: Before use, sparge your solvent (e.g., THF, DMF, or amine base) with argon or nitrogen for at least 30 minutes. For more rigorous degassing, use the freeze-pump-thaw method (three cycles).
-
Reaction Setup: Assemble your glassware hot from the oven and cool it under a stream of inert gas. Use a Schlenk line or a manifold to maintain a positive pressure of inert gas throughout the reaction.
-
-
Switching to a Copper-Free Protocol:
-
Catalyst System: In a glovebox or under a strong counterflow of inert gas, charge your reaction vessel with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., P(t-Bu)₃, XPhos, 2-4 mol%).
-
Reagents: Add the this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a strong, non-coordinating organic base like diisopropylethylamine (DIPEA) or a weaker inorganic base like Cs₂CO₃.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS. Copper-free reactions may require slightly longer reaction times but are often much cleaner.[8]
-
Section 2: Metal-Halogen Exchange and Directed ortho-Metalation (DoM)
Metal-halogen exchange offers a powerful way to generate a nucleophilic arylmetal species from this compound. The key to success is achieving selective exchange at the C-I bond without interfering with the fluorine or methyl groups.
FAQ 2.1: I am trying to perform a lithium-halogen exchange followed by quenching with an electrophile, but I am getting a complex mixture of products. How can I ensure selective exchange at the iodine?
Answer:
A complex product mixture in a lithium-halogen exchange reaction suggests that either the exchange is not regioselective or that competing side reactions, such as ortho-lithiation (deprotonation), are occurring.
Causality Explained:
-
Kinetics of Exchange: Lithium-halogen exchange is a kinetically controlled process. The rate of exchange follows the trend I > Br > Cl >> F.[9] Therefore, exchange at the C-I bond is expected to be significantly faster than at the C-F bond.
-
Competing Deprotonation (DoM): The fluorine atom is a known directed metalation group (DMG), capable of directing an organolithium base to deprotonate an adjacent C-H bond.[10][11] In this compound, the fluorine can direct lithiation to the C-3 position. The methyl group is a much weaker DMG. The outcome of the reaction depends on the relative rates of these two competing pathways: C-I exchange versus C-H deprotonation.
Caption: Competing pathways in the lithiation of this compound.
Troubleshooting Protocol to Favor Halogen Exchange:
-
Choice of Organolithium Reagent:
-
n-BuLi: Generally favors halogen exchange over deprotonation, especially at low temperatures.
-
t-BuLi: A stronger base that can sometimes favor deprotonation. However, it also performs halogen exchange very rapidly.
-
LDA or LiTMP: These non-nucleophilic amide bases are primarily used for deprotonation and should be avoided if you want to perform a halogen exchange.[12]
-
-
Temperature is Critical:
-
Recommendation: Perform the reaction at a very low temperature (e.g., -78 °C to -100 °C). At these temperatures, the rate of halogen exchange at the C-I bond is extremely fast, while the rate of deprotonation is significantly slower. This kinetic difference is the key to achieving high selectivity.[9]
-
-
Reaction Time:
-
Recommendation: Keep the time between the addition of the organolithium reagent and the quench with the electrophile as short as possible (e.g., 1-5 minutes). This minimizes the opportunity for the initially formed aryllithium to equilibrate or for slower deprotonation reactions to occur.
-
-
Solvent:
-
Recommendation: Use a non-coordinating or weakly coordinating solvent like THF or diethyl ether. Avoid additives like HMPA or TMEDA, which can accelerate deprotonation rates.
-
Optimized Protocol for Selective Lithium-Iodine Exchange:
-
Dissolve this compound (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 equiv) dropwise over 2 minutes.
-
Stir the mixture at -78 °C for 5 minutes.
-
Add your desired electrophile (1.2 equiv) and stir for an additional 30 minutes at -78 °C before allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
FAQ 2.2: Can I form a Grignard reagent from this compound, and will it be selective?
Answer:
Yes, you can form a Grignard reagent, and it will be highly selective. The formation of a Grignard reagent via magnesium-halogen exchange is also highly selective for the C-I bond over the much stronger C-F bond.
Causality Explained:
The mechanism of Grignard reagent formation involves the insertion of magnesium metal into the carbon-halogen bond. The reactivity order for this process is I > Br > Cl >> F.[13] The C-F bond is generally considered inert to magnesium insertion under standard conditions.
However, a common side reaction in Grignard formation is Wurtz coupling , where the newly formed Grignard reagent reacts with a molecule of the starting aryl halide. This leads to the formation of a symmetrical biaryl byproduct.[14]
Strategies to Minimize Wurtz Coupling and Improve Grignard Formation:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction.
-
Protocol: Before adding the aryl halide, activate the magnesium by stirring it with a small crystal of iodine or a few drops of 1,2-dibromoethane in THF until the color dissipates.
-
-
Slow Addition: Adding the this compound solution slowly to the suspension of activated magnesium helps to keep the concentration of the aryl halide low, which minimizes the rate of the bimolecular Wurtz coupling side reaction.
-
Use of "Turbo Grignards": For challenging substrates, the use of i-PrMgCl·LiCl can facilitate a smooth and rapid magnesium-halogen exchange at low temperatures, which often provides cleaner reactions and better yields than using magnesium metal directly.[15]
Recommended Protocol for Grignard Formation:
-
Place magnesium turnings (1.5 equiv) in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and argon inlet.
-
Add a small crystal of iodine and a few mL of anhydrous THF. Stir until the yellow color disappears.
-
Dilute the remaining THF with a solution of this compound (1.0 equiv) in the dropping funnel.
-
Add a small portion of the aryl iodide solution to initiate the reaction (you may need gentle heating).
-
Once the reaction has started (indicated by gentle refluxing), add the remaining aryl iodide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir at reflux for an additional 1-2 hours to ensure complete conversion. The resulting grey-black solution is your Grignard reagent, ready for use.
References
- Almond-Thynne J, Blakemore DC, Pryde DC, Spivey AC. Site-selective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Org. Biomol. Chem. 2015, 13, 6162–6165. [Link]
- Buchwald-Hartwig Amin
- Gilmour, R. et al. When Fluorine Meets Iodine. ChemistryViews. 2018. [Link]
- Hao, J. et al. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group, University of Pittsburgh. 2009. [Link]
- Manabe K, Yamaguchi M. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Request PDF. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]
- Snieckus, V. Directed (ortho)
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Strotman, N.A., Chobanian, H.R., He, J., Guo, Y., Dormer, P.G., Jones, C.M., & Steves, J.E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733-1739. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Wikipedia.
- Wikipedia. Metal–halogen exchange. [Link]
- Wikipedia. Suzuki reaction. [Link]
- O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic letters, 10(22), 5301–5304. [Link]
- Myers, A. G. ortho metalation. Andrew G Myers Research Group. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sato, F. Organic Syntheses Procedure. [Link]
- Reddit. Sonogashira troubleshooting help needed. [Link]
- ResearchGate.
- Wikipedia. Metal–halogen exchange. [Link]
- ResearchGate. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
- PubMed Central (PMC).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Royal Society of Chemistry. Sonogashira Coupling. [Link]
- Wikipedia.
- ResearchGate.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Metalations [sigmaaldrich.com]
Removal of palladium catalyst from 2-Fluoro-4-iodotoluene reaction mixtures
Welcome to the technical support center for the purification of 2-Fluoro-4-iodotoluene reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of residual palladium catalysts, ensuring your active pharmaceutical ingredients (APIs) and intermediates meet stringent purity requirements.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for synthesizing complex molecules like those derived from this compound.[1][2][3] However, the removal of the palladium catalyst post-reaction is a critical challenge.[4] Residual palladium in final drug products is strictly regulated by guidelines like the ICH Q3D, which sets a permitted daily exposure (PDE) limit, often translating to concentrations needing to be below 10 ppm for orally administered drugs.[5][6][7] This guide provides in-depth, field-proven insights to navigate this crucial purification step.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the palladium removal process in a direct question-and-answer format.
Q1: My residual palladium level is still above the 10 ppm ICH guideline after standard purification (e.g., filtration, aqueous wash). What are my next steps?
A1: This is a common issue and typically indicates that the palladium exists as soluble homogeneous species or fine colloidal particles that do not get removed by simple physical filtration.[8] Standard workups are often insufficient for achieving the low ppm levels required for APIs.[9]
Root Cause: Palladium catalysts can exist in multiple oxidation states (e.g., Pd(0), Pd(II)) and may be complexed with ligands (like phosphines) or your product, keeping them soluble in the organic phase.[2] Filtration through aids like Celite is effective for removing heterogeneous palladium (e.g., Pd on carbon) or agglomerated metal particles, but not these dissolved species.[6]
Recommended Solution: Metal Scavengers You need to employ a method that actively captures the palladium. The most effective approach is using a metal scavenger . These are solid-supported materials with functional groups that have a high affinity for palladium, removing it from the solution via chemisorption.[2][10][11]
Immediate Actions:
-
Select a Scavenger: The most common and effective scavengers are functionalized silica gels.[10][12] For palladium, sulfur-based functionalities like Thiol (Si-SH) and Thiourea (Si-THU) are highly effective due to sulfur's strong affinity for platinum-group metals.[2][10]
-
Perform a Screening Study: Test a small set of scavengers (e.g., Thiol-silica, Thiourea-silica, and activated carbon) on a small scale to determine the most efficient one for your specific reaction mixture. The choice can be highly dependent on the solvent, product structure, and the specific palladium species present.[2]
-
Implement a Batch Treatment: Add the selected scavenger (typically 5-20 wt. equivalents relative to the palladium content) to your reaction mixture, stir for a defined period (4-24 hours) at a set temperature (room temperature to ~50 °C), and then filter to remove the scavenger now bound with palladium.[2]
Q2: I'm observing significant loss of my this compound product after using a palladium scavenger. How can I prevent this?
A2: Product loss during scavenging is typically due to non-specific binding of your API to the scavenger material. This is a particularly important consideration when working with high-value products.[1][5]
Root Cause:
-
Porous Structure: Highly porous materials like activated carbon have a large surface area that can physically trap your product molecules in addition to adsorbing palladium.[5]
-
Chemical Interaction: The functional groups on your product might have a weak affinity for the scavenger material, leading to co-adsorption.
Recommended Solution: Optimization & Scavenger Selection
-
Optimize Scavenger Loading: Do not use an excessive amount of scavenger. Start with a lower loading (e.g., 5 wt. eq.) and incrementally increase it only if palladium levels remain high. A Design of Experiments (DoE) approach can statistically optimize loading and contact time to maximize palladium removal while minimizing product loss.
-
Choose a More Selective Scavenger: Functionalized silica scavengers are generally more selective than activated carbon, leading to higher product recovery.[10][12] If you are using carbon and seeing high losses, switching to a thiol- or thiourea-functionalized silica is a primary troubleshooting step.[10]
-
Consider a "Catch and Release" Approach: In some cases, the product can be washed off the scavenger with a different solvent after the palladium has been captured, though this adds process complexity.
-
Evaluate Synthetic Carbons: Newer materials like Carboxen® synthetic carbons have been developed to offer high metal scavenging capacity with minimal API binding, reporting product recoveries of 96% to >99%.[5]
Q3: I filtered my reaction mixture through a Celite pad, but my ICP-MS analysis shows palladium levels are still over 1000 ppm. Why did this fail?
A3: This is a classic case of misunderstanding the nature of the palladium species in your post-reaction mixture.
Root Cause: You are likely dealing with a homogeneous palladium catalyst . The initial catalyst (e.g., Pd(PPh₃)₄) and its subsequent forms in the catalytic cycle are dissolved in the reaction solvent.[4] Celite is a filtration aid, not a scavenger. It works by creating a porous filter bed to trap solid particles.[8] If your palladium is dissolved, it will pass through the Celite pad along with your soluble product.[13]
Recommended Solution: Convert or Capture
-
Use a Scavenger: As detailed in Q1, the most direct solution is to add a scavenger that will chemically bind to the dissolved palladium, creating a solid that can then be easily filtered off.[13]
-
Induce Precipitation (Advanced): In some cases, changing solvent polarity or adding an anti-solvent can cause the palladium complex to precipitate, after which it can be filtered. However, this risks co-precipitation of your product and is less reliable than scavenging.
-
Filtration is for Heterogeneous Catalysts: Remember that filtration through Celite is the correct method for removing heterogeneous catalysts like Palladium on Carbon (Pd/C), where the catalyst is already a solid.[14]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of palladium removal methods? A1: Methods can be broadly categorized into three types:
-
Adsorption: This involves using a solid material (adsorbent) to bind palladium from the solution. This is the most common and scalable method. Examples include functionalized silica gels and activated carbon.[2] Adsorption can occur via physisorption (physical trapping) or chemisorption (chemical bond formation).[2]
-
Extraction/Precipitation: This involves using a liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., N-acetyl cysteine) to pull the palladium out of the organic phase.[6] Precipitation involves changing conditions to make the palladium species insoluble for filtration.
-
Crystallization: During the crystallization of your final product, palladium impurities can sometimes be purged into the mother liquor. However, this is not always reliable, as the metal can sometimes become trapped within the crystal lattice.[7]
Q2: How do functionalized silica scavengers work? A2: Functionalized silica scavengers are based on a solid silica gel backbone that has been chemically modified to attach specific functional groups to its surface.[10][11] For palladium, these are typically sulfur-containing groups like thiol (-SH) or thiourea (-NHC(S)NH₂).[10][15] The mechanism is chemisorption : the sulfur atoms act as soft nucleophiles that coordinate strongly to the soft metal center of palladium, forming a stable complex on the solid support. This effectively immobilizes the palladium, allowing it to be removed from the reaction mixture by simple filtration.[2]
Q3: How do I choose between activated carbon and a functionalized silica scavenger? A3: The choice depends on cost, selectivity, and efficiency.
-
Activated Carbon: It is generally less expensive and can be effective for removing various palladium species.[2][16] However, it is often less selective and can lead to higher product loss due to its microporous structure.[2][5] It is a good first choice when cost is the primary driver and product loss is less of a concern.[2]
-
Functionalized Silica: These scavengers are more expensive but offer much higher selectivity and efficiency, often reducing palladium to <5 ppm levels with minimal product loss.[10][12] They are the preferred choice in the pharmaceutical industry, especially for late-stage intermediates and final APIs where purity and yield are paramount.[10] Thiol- and thiourea-functionalized silicas are particularly effective for palladium.[10]
Q4: How can I accurately measure the amount of residual palladium in my product? A4: The industry-standard method for quantifying trace metal impurities in APIs is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[17][18] These techniques are highly sensitive and can accurately measure metal concentrations down to parts-per-billion (ppb) levels. For in-process checks where speed is more important than absolute precision, rapid fluorescence-based detection kits are also available.[17][18]
Q5: At what stage of my synthesis should I focus on palladium removal? A5: It is generally favorable to remove the palladium catalyst as early as possible after the cross-coupling step.[2] Removing it early prevents the metal from interfering with or degrading in subsequent reaction steps.[2] Performing a dedicated scavenging step immediately after the palladium-catalyzed reaction and workup simplifies the final purification of the API, where achieving low metal content is most critical.[19]
Palladium Scavenger Selection Guide
This table summarizes the most common scavenger types for easy comparison.
| Scavenger Type | Functional Group | Primary Target Pd Species | Key Considerations & Insights |
| Thiol-Functionalized Silica | -SH (Mercapto) | Pd(II), Pd(0) | Highly versatile and robust scavenger for a variety of metals. Considered a go-to choice for palladium removal in many pharmaceutical processes.[10] |
| Thiourea-Functionalized Silica | -NHC(S)NH₂ | All forms of Palladium | Excellent, versatile scavenger for all palladium species, working particularly well in organic solvents. Widely used in the pharmaceutical industry.[10] |
| Activated Carbon | Carbon matrix | Pd(0), Pd(II) | Cost-effective but less selective; can lead to product loss.[2][5] Performance can be enhanced when used in a binary system with a chelating agent.[2] |
| Amine-Functionalized Silica | -NH₂, -NHR, -NR₂ | Pd(II) | Effective for scavenging Pd(II) species. Can also act as a basic scavenger to remove acidic impurities simultaneously. |
Experimental Protocols
Protocol 1: Batch-wise Palladium Removal with Thiol-Functionalized Silica
This protocol describes a standard procedure for removing residual palladium from an organic solution containing your this compound derivative.
-
Initial Analysis: Take a sample of your crude product solution post-workup and submit it for ICP-MS analysis to determine the initial palladium concentration (in ppm).
-
Scavenger Calculation: Calculate the mass of palladium in your batch. Determine the required mass of SiliaMetS® Thiol (or equivalent) scavenger, typically using 10-20 weight equivalents relative to the mass of palladium.
-
Scavenging Slurry: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), add the organic solution of your crude product. Add the calculated amount of the thiol-functionalized silica scavenger.
-
Agitation: Stir the resulting slurry at a consistent rate. The process is typically effective at room temperature, but gentle heating (40-50 °C) can sometimes improve kinetics. Allow the slurry to stir for 4-24 hours. A shorter time (4-6 hours) is often sufficient.
-
Filtration: Filter the mixture through a pad of Celite to completely remove the silica scavenger. Wash the filter cake thoroughly with a fresh portion of the reaction solvent to ensure full recovery of your product.
-
Final Analysis: Concentrate the filtrate under reduced pressure. Take a sample of the purified product and submit it for a final ICP-MS analysis to confirm the palladium level is below the target threshold (e.g., <10 ppm).
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective alternative, particularly useful if initial palladium levels are very high.
-
Initial Analysis: As in Protocol 1, determine the starting palladium concentration via ICP-MS.
-
Carbon Selection: Choose a high-purity, low-ash activated carbon (e.g., Darco® KB-B).[2]
-
Treatment: Add the activated carbon to your product solution in a reaction vessel. A typical loading is 0.1 to 0.5 weight equivalents relative to your crude product mass (e.g., 10-50g of carbon for 100g of product).[2]
-
Agitation & Heating: Stir the slurry at 40-50 °C for 12-18 hours. The combination of time and gentle heat enhances the adsorption process.[2]
-
Filtration: Allow the mixture to cool to room temperature. Filter through a Celite pad to remove the fine carbon particles. Caution: Ensure the filter cake does not run dry, as some forms of carbon with residual palladium can be pyrophoric.
-
Final Analysis: Concentrate the filtrate and analyze a sample via ICP-MS to verify the final palladium concentration.
Decision-Making Workflow for Palladium Removal
Use the following flowchart to guide your selection of an appropriate palladium removal strategy based on your specific experimental context.
Caption: Decision workflow for selecting a palladium removal method.
References
- Garrett, C. E., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 735-738. ACS Publications.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily? ResearchGate.
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Pharmaceutical Technology. (2014). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
- Fuji Silysia Chemical. (n.d.). Silica Gels for Metal Scavenger. Fuji Silysia Chemical.
- Doust, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1603-1626. ACS Publications.
- Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals.
- Sharkey, C. T., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 292-298.
- ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate.
- Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1468-1474. PubMed.
- Koide, K., et al. (2018). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 83(15), 8195-8201. ACS Publications.
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253. PubMed.
- US Patent No. US20050256327A1. (2005). Method of removing palladium. Google Patents.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals.
- Reddit. (2023). Your trick to remove residual palladium. Reddit.
- Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Amazon Filters.
- Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome.
- ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate.
- Virginia Commonwealth University. (n.d.). Palladium Catalysts for C-H Reactions. VCU TechTransfer and Ventures.
- ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF. ResearchGate.
- Catellani, M., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. RSC Publishing.
- Doust, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications.
- ResearchGate. (2004). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
- Semantic Scholar. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar.
- Amii, H., & Uneyama, K. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. MDPI.
- MDPI. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. onyxipca.com [onyxipca.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. silicycle.com [silicycle.com]
- 11. km3.com.tw [km3.com.tw]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. amazonfilters.com [amazonfilters.com]
- 15. researchgate.net [researchgate.net]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. pharmtech.com [pharmtech.com]
- 18. arborassays.com [arborassays.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 2-Fluoro-4-iodotoluene
Introduction: 2-Fluoro-4-iodotoluene is a valuable building block in pharmaceutical and materials science synthesis, prized for its specific reactivity. The presence of both a fluorine and an iodine atom on the aromatic ring allows for selective functionalization. However, the carbon-iodine bond, which is key to its utility, is also the primary source of significant safety hazards.[1][2] Many of the most common and powerful reactions involving this substrate, particularly metal-halogen exchange, are highly exothermic and can lead to dangerous runaway reactions if not properly managed.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for safely managing these reactions. It is structured to provide not just procedural steps, but the causal, scientific reasoning behind them, empowering you to make informed safety decisions in your laboratory.
Section 1: Troubleshooting Guide - Managing Acute Exotherms
This section addresses immediate problems that can occur during a reaction. The question-and-answer format is designed to help you quickly diagnose and respond to critical situations.
Q1: My reaction temperature is spiking uncontrollably during the addition of an organolithium reagent (e.g., n-BuLi, t-BuLi). What is happening and what should I do immediately?
A1: You are likely experiencing a runaway reaction. This is a critical situation where the rate of heat generation from your reaction is exceeding the rate of heat removal by your cooling system.[3] The rapid temperature increase further accelerates the reaction rate, creating a dangerous positive feedback loop.[4]
-
Scientific Cause: This scenario is often caused by the "accumulation" of the organolithium reagent.[5] If the initial reaction temperature is too low, or if the reagent is added faster than it can react, it builds up in the flask. As the reaction finally initiates or accelerates, this large concentration of unreacted material reacts very quickly, releasing a massive amount of energy that overwhelms the cooling bath. The lithium-halogen exchange with aryl iodides is an extremely fast reaction, making it particularly susceptible to this issue.[6][7]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease adding the organolithium reagent.
-
Emergency Cooling: If safely possible, add more dry ice or a colder solvent (e.g., liquid nitrogen carefully condensed into an appropriate solvent slush bath) to the external cooling bath. Do NOT add anything directly to the reaction mixture itself.
-
Alert Personnel: Inform colleagues and your lab supervisor of the situation. Be prepared to evacuate if the reaction cannot be brought under control.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably and there is a risk of vessel over-pressurization, a controlled quench may be the only option. This is a last resort. Have a suitable quenching agent (e.g., a solution of isopropanol in THF, see Section 4) ready to be added via a cannula if the reaction begins to subside to a manageable temperature.
-
Q2: I observed a significant delay before my Grignard formation initiated, followed by a very sharp exotherm. How can I prevent this in the future?
A2: This is a classic induction period problem, common in Grignard reagent formation.
-
Scientific Cause: The surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting. The induction period is the time it takes for the reaction to break through this layer. Once a small amount of the Grignard reagent is formed, it helps to solubilize the MgO layer, exposing fresh magnesium surface and leading to a sudden, rapid, and highly exothermic reaction.
-
Preventative Measures:
-
Magnesium Activation: Do not assume the magnesium turnings are ready "out of the bottle." Before adding your this compound, gently heat the magnesium turnings under vacuum or with a heat gun in the reaction flask to drive off moisture. You can also add a small crystal of iodine or a few drops of 1,2-dibromoethane, which will react with the magnesium to etch the surface and activate it.
-
Controlled Initiation: Add only a very small portion (e.g., <5%) of your this compound solution first. Wait for the exotherm to begin (you may see bubbling on the magnesium surface or a temperature rise) before starting the slow, continuous addition of the remaining solution. This ensures you are never adding reagent to a non-reacting system, preventing dangerous accumulation.[8]
-
Mechanical Agitation: Vigorous stirring can help mechanically break the oxide layer.
-
Q3: How do I determine a "safe" addition rate for my reagents?
A3: A "safe" addition rate is one where the rate of heat generation is always lower than the maximum heat removal capacity of your reactor setup. This cannot be reliably guessed; it must be determined through careful analysis.
-
Scientific Approach: Reaction Calorimetry: The gold standard for determining safe operating parameters is Reaction Calorimetry (RC) .[9][10][11] An RC experiment measures the heat flow from the reaction in real-time.[12] This allows you to quantify the total heat of reaction and, crucially, the instantaneous heat release rate at different addition rates and temperatures. This data is used to calculate the cooling power required for safe scale-up and to model the consequences of a cooling failure (the Maximum Temperature of the Synthesis Reaction, or MTSR).[5][11]
-
Lab-Scale Estimation: If you do not have access to a reaction calorimeter, you must proceed with extreme caution.
-
Start Small: Perform the reaction on a very small scale first (e.g., 1-5 mmol).
-
Monitor ΔT: Carefully monitor the temperature difference (ΔT) between the internal reaction temperature and the external cooling bath temperature. A large and growing ΔT indicates that the reaction is generating heat faster than it can be removed.
-
"Dosing-Controlled" Principle: The addition rate should be slow enough that the reaction consumes the reagent as it is added. A rule of thumb is to maintain a stable, small ΔT (e.g., 2-5 °C) throughout the addition. If the ΔT starts to increase, immediately stop the addition until it stabilizes.
-
Section 2: FAQs - Proactive Exotherm Management
This section focuses on the planning and risk assessment that should be performed before starting an experiment.
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: The key lies in the differential reactivity of the two halogen-carbon bonds. The Carbon-Iodine bond is significantly weaker than the Carbon-Fluorine bond.[2] This means that reactions like metal-halogen exchange will occur selectively at the iodine position.[1] This predictable reactivity is useful but also the source of the hazard, as these exchange reactions are very fast and highly exothermic.[6][13]
| Property | Value | Source |
| Molecular Formula | C₇H₆FI | [14] |
| Molecular Weight | 236.03 g/mol | [15] |
| Melting Point | 22-24 °C | [15][16] |
| Boiling Point | 206-208 °C | [15] |
| Flash Point | 79 °C (175 °F) | [15] |
| Key Reactivity | C-I bond is labile; site of metal-halogen exchange. C-F bond is robust. | [1][2] |
Q2: What is a thermal risk assessment and how do I perform one for my reaction?
A2: A thermal risk assessment is a systematic process to identify potential thermal hazards and ensure that sufficient safety measures are in place.[12][17] It involves understanding both the desired reaction and potential undesired reactions (like decomposition).[12]
The diagram below outlines a workflow for assessing this risk.
Caption: Workflow for assessing exothermic risk.
Q3: What are the most critical parameters I can get from Reaction Calorimetry?
A3: Reaction calorimetry provides essential quantitative data for safe scale-up. The most critical parameters are summarized below.
| Parameter | Description | Why It's Critical |
| Heat of Reaction (ΔHr) | The total amount of energy released per mole of limiting reagent. | Determines the total potential energy hazard of the reaction.[18] |
| Heat Flow / Release Rate (Qr) | The rate at which heat is being generated at any given moment (in Watts or J/s). | This must not exceed the heat removal capacity of your reactor. It is the key parameter for designing the cooling system.[11] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling were lost and the entire heat of reaction was absorbed by the reaction mass.[5] | This is a "worst-case scenario" calculation that tells you how hot the reaction could get.[17] |
| Accumulation | The percentage of unreacted reagent present in the reactor during addition. | High accumulation is a major hazard. RC can quantify this by comparing the rate of addition to the rate of heat generation.[5][12] |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction would reach following a cooling failure at any point during the process.[5] | This is the most realistic safety parameter. The MTSR must be safely below the boiling point of the solvent and the decomposition temperature of any components.[12] |
Q4: My reaction seems to be generating a non-condensable gas. Is this normal?
A4: It can be, but it requires careful management. During a lithium-halogen exchange using n-butyllithium, the side-product is n-butyl iodide. If t-butyllithium is used, the t-butyl iodide formed can be unstable and decompose, especially if the temperature rises, to form isobutylene gas and HI. This can cause a dangerous pressure buildup in a sealed system. Always perform such reactions under an inert atmosphere with an outlet to a bubbler to prevent pressure buildup. If you see unexpected or vigorous gas evolution, stop the reaction and treat it as a sign of a potential runaway or decomposition.
Section 3: Standard Protocol - Safety-Engineered Lithiation
This protocol for a small-scale (10 mmol) lithium-halogen exchange of this compound is designed with multiple safety layers.
Objective: To generate a solution of (2-Fluoro-4-methylphenyl)lithium for subsequent reaction with an electrophile.
Reagents:
-
This compound (2.36 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 40 mL
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11.0 mmol, 1.1 eq)
-
Quenching Solution: Anhydrous Isopropanol (5 mL) in Anhydrous THF (15 mL)
Equipment:
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stir bar
-
Septa for all necks
-
Inert gas line (Nitrogen or Argon) with bubbler outlet
-
Digital thermometer with probe extending into the reaction mixture
-
Syringe pump (highly recommended) or pressure-equalizing dropping funnel
-
Dry ice/acetone cooling bath (-78 °C)
Procedure:
-
Setup: Assemble the dry glassware. Flame-dry the flask under vacuum and backfill with inert gas. Maintain a positive inert gas flow throughout the experiment.
-
Initial Cooldown: Add this compound and 40 mL of anhydrous THF to the flask. Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal thermometer is reading a stable temperature at or below -75 °C.
-
Reagent Preparation: Load the n-BuLi solution into the syringe for the syringe pump.
-
Slow Addition: Begin adding the n-BuLi solution via syringe pump at a very slow rate (e.g., over 60 minutes). This is the most critical step.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature.
-
A stable temperature or a slight, controlled rise of 1-3 °C is acceptable.
-
If the temperature rises more than 5 °C above the bath temperature, immediately stop the addition . Wait for the temperature to return to the baseline before resuming at a slower rate.
-
-
Post-Addition Stirring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes.
-
Reaction Progression: The organolithium reagent is now formed and ready for the addition of your desired electrophile, also at low temperature.
-
Safe Quenching: Once your subsequent reaction is complete, the quench must also be performed slowly at low temperature. Cool the reaction back to -78 °C. Slowly add the prepared quenching solution via cannula or syringe. Do not quench by adding water or aqueous solutions directly to the cold organometallic mixture.
Caption: Decision tree for responding to a temperature excursion.
References
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- IChemE. (n.d.). Two Calorimetric Methods for Investigating Dangerous Reactions. IChemE Symposium Series No. 49.
- TSI Journals. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- Sigma-HSE. (n.d.). Chemical Reaction Hazards Testing & Thermal Screening.
- Fauske & Associates. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- Benchchem. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 39998-81-7).
- Practical approach to prediction and prevention of runaway reactions. (n.d.).
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- Chemical Engineering World. (2020). Runaway Reaction.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- IChemE. (n.d.). Why reactions run away. IChemE Symposium Series No. 141.
- ChemicalBook. (n.d.). This compound CAS#: 39998-81-7.
- Benchchem. (n.d.). 4-Fluoro-2-iodotoluene.
- Wikipedia. (n.d.). Organoiodine chemistry.
- ResearchGate. (2025). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Bode, J. W. & Morandi, B. (2019). OC II (FS 2019). ETH Zürich.
- Siegel, D. (n.d.). lithium halogen exchange #1 revised.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 3. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. mt.com [mt.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 10. Chemical Reaction Hazards Testing & Thermal Screening [sigma-hse.us]
- 11. fauske.com [fauske.com]
- 12. tsijournals.com [tsijournals.com]
- 13. ethz.ch [ethz.ch]
- 14. This compound [webbook.nist.gov]
- 15. This compound CAS#: 39998-81-7 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. wjarr.com [wjarr.com]
- 18. icheme.org [icheme.org]
Technical Support Center: Methodologies for 2-Fluoro-4-iodotoluene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-iodotoluene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up and purification of common reactions involving this versatile building block. As Senior Application Scientists, we have synthesized key technical information with practical, field-proven insights to ensure the integrity and success of your experiments.
Core Concepts: The Impact of Fluorine and Iodine on Reactivity and Work-up
The presence of both a fluorine and an iodine atom on the toluene scaffold of this compound imparts distinct chemical properties that influence its reactivity and subsequent work-up procedures. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This selective reactivity is a key advantage in designing complex synthetic routes. However, the electron-withdrawing nature of the fluorine atom can modulate the reactivity of the molecule and may influence the solubility of both the starting material and the products, necessitating careful consideration during the work-up and purification phases.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. When using this compound, the primary challenges during work-up often revolve around the removal of the palladium catalyst and boron-containing byproducts.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Reactions
Q1: My Suzuki-Miyaura reaction with this compound is complete, but I'm struggling to remove the palladium catalyst. What are the best practices for this?
A1: Residual palladium can be a significant issue, especially for pharmaceutical applications. Here are several effective strategies for palladium removal:
-
Filtration through Celite® or Silica Gel: A common first step is to dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or a short plug of silica gel.[2] This will remove the bulk of the precipitated palladium black and other insoluble materials.
-
Aqueous Washes: After filtration, a series of aqueous washes can help remove residual palladium salts and the base. A wash with a saturated aqueous solution of ammonium chloride is often effective.
-
Palladium Scavengers: For removing trace amounts of palladium to parts-per-million (ppm) levels, the use of palladium scavengers is highly recommended. These are typically silica-based materials functionalized with thiols or other ligands that chelate palladium.[3] Several commercial options are available from suppliers like SiliCycle.[3]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also effectively adsorb residual palladium.[3] However, be mindful that this can sometimes lead to loss of product due to co-adsorption.
-
Optimized Work-up for Palladium Removal: A specific protocol involving treatment with toluene and 20% aqueous sodium bisulfite at elevated temperatures has been shown to reduce palladium content from ~8000 ppm to 100 ppm or less in some Suzuki-Miyaura reactions.[4]
Q2: I'm observing significant amounts of boron-containing byproducts in my crude product after the Suzuki-Miyaura coupling. How can I efficiently remove them?
A2: Boronic acid-derived impurities are a common challenge. Here's how to address them:
-
Aqueous Base Wash: A wash with a mild aqueous base, such as 1M sodium hydroxide or saturated sodium bicarbonate, can help remove unreacted boronic acid and its byproducts by converting them into their more water-soluble boronate salts.
-
Extraction with an Organic Solvent: After the base wash, ensure thorough extraction with an appropriate organic solvent to separate your product from the aqueous layer containing the boron impurities.
-
Methanol Co-evaporation: Boron compounds can often be removed by repeatedly concentrating the reaction mixture from methanol. This process forms volatile trimethyl borate, which is removed under reduced pressure.[5]
-
Column Chromatography: If the above methods are insufficient, silica gel column chromatography is a reliable method for separating the desired biaryl product from polar boron-containing impurities.
Experimental Workflow: Suzuki-Miyaura Reaction Work-up
Caption: A general workflow for the work-up and purification of a Suzuki-Miyaura reaction.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 89 |
| 3-Pyridylboronic acid | PdCl₂(dppf) (2.5) | - | Cs₂CO₃ | DMF/H₂O | 85 | 18 | 85 |
Note: The data in this table is representative and may require optimization for specific substrates and scales.
Section 2: Sonogashira Coupling Reactions
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds. Key work-up considerations for reactions with this compound include the removal of both palladium and copper catalysts, as well as managing potential homocoupling of the alkyne partner (Glaser coupling).[6]
Frequently Asked Questions (FAQs): Sonogashira Reactions
Q1: After my Sonogashira reaction, I'm having trouble removing the copper co-catalyst. What is an effective method?
A1: Copper salts can often complicate purification. An effective way to remove them is through an aqueous wash with a solution that can chelate copper ions. A wash with a saturated aqueous solution of ammonium chloride is a standard and effective method.[5][7] The ammonia in the solution forms a water-soluble copper-ammonia complex, which is then easily removed in the aqueous phase.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser product) in my reaction. How can I minimize this and remove the byproduct during work-up?
A2: The formation of the Glaser homocoupling product is a common side reaction in copper-catalyzed Sonogashira couplings, often promoted by the presence of oxygen.[6]
-
Prevention: To minimize its formation, ensure your reaction is performed under a strict inert atmosphere (nitrogen or argon) and use degassed solvents.[6]
-
Removal: The homocoupled diyne is typically less polar than the desired cross-coupled product. Therefore, it can usually be separated by silica gel column chromatography. Careful selection of the eluent system is key.
Q3: What is a standard work-up procedure for a Sonogashira coupling involving this compound?
A3: A typical work-up procedure is as follows:
-
Cool and Quench: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.[7]
-
Filter: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium and copper catalysts and any insoluble salts.[6]
-
Extract: Transfer the filtrate to a separatory funnel and extract the product into an organic solvent. Wash the combined organic layers with water and then brine.[7]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify: Purify the crude product by flash column chromatography on silica gel.[7]
Troubleshooting Logic: Sonogashira Coupling
Caption: A troubleshooting guide for common issues in Sonogashira coupling reactions.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[8] Work-up procedures for this reaction with this compound often involve removing the palladium catalyst, phosphine ligands (and their oxides), and the base.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound with a primary amine is complete. What is the best way to work up this reaction?
A1: A general and effective work-up procedure is as follows:
-
Cool and Filter: After cooling the reaction to room temperature, dilute it with a non-polar solvent like toluene or ethyl acetate and filter through a pad of Celite®. This will remove the inorganic base and some of the palladium catalyst.[9][10]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining water-soluble salts. If a strong base like sodium tert-butoxide was used, this will also remove the resulting tert-butanol.[10] A subsequent brine wash is also recommended.[10]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by silica gel column chromatography.
Q2: I am having trouble separating my N-arylated product from the phosphine ligand and its oxide. What are some effective strategies?
A2: Phosphine ligands and their corresponding oxides can be challenging to remove due to their varying polarities.
-
Column Chromatography: This is the most common method. Phosphine oxides are generally more polar than the desired product and can be separated on silica gel.
-
Solvent Trituration/Recrystallization: If your product is a solid, trituration with a solvent in which the product is sparingly soluble but the phosphine impurities are soluble (e.g., hexane, diethyl ether) can be effective. Recrystallization is also a powerful purification technique.
-
Acidic Wash: For basic amine products, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, leaving the less basic phosphine impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. This is only suitable for acid-stable products.
Q3: Can the choice of base in a Buchwald-Hartwig reaction affect the work-up?
A3: Absolutely. The choice of base has a significant impact on the work-up procedure.
-
Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are generally insoluble in organic solvents and can be easily removed by filtration at the beginning of the work-up.[9]
-
Alkoxide Bases (e.g., NaOtBu, KOtBu): These are strong bases that are often used in Buchwald-Hartwig aminations.[11] The resulting alcohol (e.g., tert-butanol) is soluble in many organic solvents and must be removed by aqueous extraction.[10]
Experimental Protocol: Buchwald-Hartwig Amination Work-up
-
Reaction Quenching and Filtration:
-
Upon reaction completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene or ethyl acetate.
-
Filter the suspension through a pad of Celite® to remove the inorganic base and precipitated palladium. Wash the filter cake with additional solvent.[9]
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.[10]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]
-
Section 4: Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound allows for the introduction of a nucleophilic carbon at the 4-position. The work-up of Grignard reactions is primarily focused on quenching the excess Grignard reagent and the resulting magnesium alkoxide, followed by extraction and purification.
Frequently Asked Questions (FAQs): Grignard Reactions
Q1: What is the standard procedure for quenching a Grignard reaction involving the 2-Fluoro-4-methylphenylmagnesium iodide intermediate?
A1: The most common and effective method for quenching a Grignard reaction is the slow and careful addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride. This is preferred over adding water directly to the reaction mixture, as it is less exothermic and helps to prevent the formation of large amounts of magnesium hydroxide precipitate, which can make extraction difficult. An alternative is to use dilute acid (e.g., 1M HCl), which will also effectively quench the reaction and dissolve the magnesium salts.
Q2: I've quenched my Grignard reaction, but I have a thick emulsion/precipitate that is making the extraction difficult. What can I do?
A2: This is a common issue caused by the formation of magnesium salts.
-
Acidification: If you initially quenched with water or ammonium chloride, adding dilute acid (e.g., 1M HCl) will help to dissolve the magnesium salts and break up the emulsion.
-
Filtration: In some cases, you may need to filter the entire mixture through a pad of Celite® to remove the solid magnesium salts before proceeding with the extraction.
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) during the extraction can help to increase the ionic strength of the aqueous layer and break up emulsions.
Q3: Are there any specific considerations for the work-up of Grignard reactions with fluorinated aryl compounds?
A3: While the work-up is generally standard, the presence of the fluorine atom can increase the acidity of any protons on the aromatic ring, although this is unlikely to be a major issue during a standard aqueous work-up. The main consideration is the potential for the product to have different solubility properties compared to non-fluorinated analogues, which may require adjustment of the extraction solvent.
Logical Relationship: Grignard Reaction Work-up
Caption: A decision-making and procedural diagram for a standard Grignard reaction work-up.
Safety Precautions
-
This compound: This compound should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Palladium Catalysts: Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere. They are also toxic and should be handled with care.
-
Solvents: Many of the solvents used in these reactions (e.g., toluene, dioxane, THF) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Bases: The strong bases used in these reactions (e.g., sodium tert-butoxide) are corrosive and should be handled with care.
This technical support guide is intended to provide general guidance. Specific reaction conditions and work-up procedures may need to be optimized for your particular substrates and desired outcomes. Always perform a thorough literature search and risk assessment before conducting any new experiment.
References
- US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
- Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Scientific Research Publishing.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Semantic Scholar.
- Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.
- Experimental Procedure - Sonogashira Coupling. Scribd.
- Buchwald Hartwig Coupling. Common Organic Chemistry.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Grignard Reaction Purification Guide. Scribd.
- Buchwald–Hartwig amination. Wikipedia.
- Organic Reaction Workup Formulas for Specific Reagents.
- Sonogashira coupling. Wikipedia.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate.
- Should I do solvent extraction for Buchwald–Hartwig amination? Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- This compound, 25g, Each. CP Lab Safety.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoxime Derivatives. ePrints Soton.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- This compound. NIST WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-iodotoluene and 4-Fluoro-2-iodotoluene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated aromatic compounds serve as indispensable building blocks.[1] The strategic introduction of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and other key physicochemical properties.[1] Among these valuable synthons, regioisomeric fluoro-iodotoluenes present a fascinating case study in substituent effects. This guide provides an in-depth comparison of the reactivity of two common isomers: 2-Fluoro-4-iodotoluene and 4-fluoro-2-iodotoluene, offering field-proven insights for drug development professionals and synthetic chemists.
Structural and Electronic Profiles
At first glance, the two isomers are structurally similar, differing only in the relative positions of the fluorine and iodine atoms with respect to the methyl group. However, this seemingly minor variation leads to profound differences in their electronic and steric environments, which in turn dictates their reactivity in common synthetic transformations.
The key distinction lies in the position of the highly electronegative fluorine atom relative to the reactive carbon-iodine (C-I) bond.[1] In 4-fluoro-2-iodotoluene , the fluorine atom is para to the iodine, while in This compound , it is ortho. This placement governs the interplay of inductive and resonance effects on the reaction center.
-
Inductive Effect (-I): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect through the sigma bond framework, decreasing electron density across the ring.[2]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect increases electron density, but primarily at the ortho and para positions relative to the fluorine.[3][4]
While fluorine is generally considered a deactivating group in electrophilic aromatic substitution due to the dominance of its inductive effect, its resonance effect still plays a crucial role in directing reactivity.[2][4] For transition metal-catalyzed reactions, these electronic influences, combined with sterics, determine the ease of oxidative addition at the C-I bond.
Diagram 1: Structural and Dipole Moment Comparison
Caption: A typical experimental workflow for Suzuki or Buchwald-Hartwig reactions.
Reactivity in Metal-Halogen Exchange
The formation of organometallic reagents, such as Grignard or organolithium species, via metal-halogen exchange is another fundamental transformation. Here, the ortho-directing effect of fluorine becomes a dominant factor.
-
This compound: The fluorine atom is known to be a potent ortho-directing group for metalation. [5][6]This is attributed to its ability to coordinate with the lithium or magnesium metal and to acidify the adjacent proton. When this isomer is treated with strong bases like n-butyllithium, a competing reaction, ortho-lithiation (deprotonation of the C-H bond between F and CH₃), can occur alongside or even in preference to the desired iodine-lithium exchange. This can lead to mixtures of products.
-
4-Fluoro-2-iodotoluene: In this isomer, the C-H bonds ortho to the fluorine are already substituted. Therefore, treatment with an organolithium reagent like n-BuLi at low temperatures cleanly results in iodine-lithium exchange, providing the corresponding organolithium species in high yield. This makes it the superior isomer for subsequent reactions involving an aryllithium intermediate.
Diagram 3: Influence of Fluorine on Lithiation
Sources
- 1. benchchem.com [benchchem.com]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Suzuki Coupling: 2-Fluoro-4-iodotoluene vs. 2-Bromo-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of an Aryl Halide in Drug Discovery
The Suzuki-Miyaura coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds—particularly biaryl structures—with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the drug discovery pipeline, from initial hit-to-lead campaigns to large-scale manufacturing of active pharmaceutical ingredients (APIs).[3][4]
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve binding affinity to biological targets.[5][6][7][8] Consequently, fluorinated building blocks are of paramount importance. This guide provides an in-depth comparison of two such building blocks: 2-fluoro-4-iodotoluene and 2-bromo-4-fluorotoluene. The choice between an aryl iodide and an aryl bromide is not trivial; it is a strategic decision that impacts reaction conditions, catalyst selection, cost, and scalability. This document will dissect these differences, providing the experimental data and mechanistic rationale required to make an informed choice for your specific synthetic challenge.
Mechanistic Underpinnings: Why the Halogen Dictates Reactivity
The efficacy of a Suzuki coupling is governed by a three-step catalytic cycle involving a palladium catalyst.[1][9][10] Understanding this cycle is critical to appreciating the profound difference between using an iodide and a bromide.
-
Oxidative Addition: A Pd(0) species inserts into the carbon-halogen (C-X) bond of the aryl halide. This is typically the rate-determining step of the entire cycle.[9][10]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide.[10]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]
The crucial difference between our two substrates lies in the first step. The rate of oxidative addition is inversely related to the bond dissociation energy of the C-X bond. The general reactivity trend for aryl halides is:
Ar–I > Ar–OTf > Ar–Br >> Ar–Cl [9][10][11][12]
The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making this compound inherently more reactive and susceptible to oxidative addition by a Pd(0) catalyst.
Caption: Fig 2. Impact of C-X bond strength on reaction conditions.
Quantitative Data: A Snapshot of Reaction Conditions
The following table summarizes representative experimental conditions, illustrating the practical differences in coupling these two substrates. Note how the conditions for the aryl bromide often involve more specialized ligands and higher temperatures to achieve comparable yields.
| Parameter | This compound | 2-Bromo-4-fluorotoluene |
| Substrate | This compound | 2-Bromo-4-fluorotoluene |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst Precursor | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | None (part of precursor) | SPhos (3.6 mol%) |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | Dioxane/H₂O (5:1) |
| Temperature | 80 °C | 100 °C |
| Typical Yield | >95% | >95% |
| Reference | Adapted from general Suzuki protocols [1] | Adapted from Buchwald protocols [13] |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies that highlight the distinct approaches required for each substrate.
Protocol 1: Suzuki Coupling of this compound (Standard Conditions)
This protocol uses a classic, commercially available catalyst and mild conditions suitable for the reactive aryl iodide.
-
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit less active, catalyst sufficient for the facile oxidative addition of the C-I bond. A biphasic solvent system with a mild inorganic base like sodium carbonate is standard and effective. [1]
-
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-fluoro-4-methyl-1,1'-biphenyl.
-
Protocol 2: Suzuki Coupling of 2-Bromo-4-fluorotoluene (High-Activity Catalyst System)
This protocol employs a modern, highly active Buchwald-type ligand system necessary to efficiently activate the stronger C-Br bond.
-
Rationale: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos generates a highly active Pd(0) species in situ. [13]This enhanced reactivity is crucial for cleaving the C-Br bond. A stronger base, potassium phosphate, is often used to facilitate the transmetalation step with these advanced catalyst systems. [12]
-
Methodology:
-
To a flame-dried Schlenk tube, add 2-bromo-4-fluorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the catalyst precursor Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the ligand SPhos (0.036 mmol, 3.6 mol%). Add them to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with an inert gas (Argon). Repeat this cycle three times.
-
Add degassed Dioxane (5 mL) and Water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously. Monitor reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Late-Stage Functionalization: Evaluating the Efficacy of 2-Fluoro-4-iodotoluene
Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the ability to rapidly generate and test a diverse library of molecular analogues is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy, enabling chemists to introduce specific chemical modifications to complex, drug-like molecules in the final steps of a synthetic sequence.[1][2] This approach circumvents the need for laborious de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[3][4] The core challenge of LSF lies in achieving high selectivity and functional group tolerance under mild conditions.[1][5] This guide provides an in-depth analysis of 2-fluoro-4-iodotoluene, a versatile building block uniquely suited for LSF, and compares its performance and strategic value against alternative methodologies.
The Molecular Logic of this compound: A Tale of Two Halogens
The efficacy of this compound as an LSF reagent is rooted in the distinct and complementary properties of its two halogen substituents.[6] This molecular architecture provides a pre-functionalized, stable, and highly versatile scaffold for introducing molecular diversity.
-
The Iodine Atom (I): The Reactive Handle. The carbon-iodine (C-I) bond is the primary site of reactivity.[6] Its relative weakness compared to other carbon-halogen bonds makes it highly susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium complexes.[6][7] This allows for selective participation in a wide array of powerful cross-coupling reactions, serving as a reliable anchor point for introducing new carbon-carbon and carbon-heteroatom bonds.
-
The Fluorine Atom (F): The Modulating Element. In stark contrast, the carbon-fluorine (C-F) bond is exceptionally strong and generally unreactive under the conditions used to functionalize the C-I bond.[6] The primary role of the fluorine atom is to modulate the electronic properties of the aromatic ring.[8] As a strongly electronegative element, fluorine can significantly impact a molecule's pKa, membrane permeability, and metabolic stability—key parameters in drug design.[6][9] Its strategic incorporation is a well-established tactic for enhancing the pharmacokinetic profile of drug candidates.[9][10]
This inherent dichotomy in reactivity is the cornerstone of this compound's utility, enabling chemists to perform selective, high-yield transformations at a specific position while retaining the beneficial properties conferred by the fluorine atom.
Caption: Workflow comparison of the building block vs. direct C-H functionalization strategies.
Analysis:
-
Predictability: The "building block" approach using this compound provides absolute regiochemical control. Functionalization occurs exclusively at the site of the iodine atom. *[6] Selectivity: Direct C-H activation on a complex scaffold with multiple similar C-H bonds can lead to mixtures of regioisomers, complicating purification and lowering the yield of the desired product. A[11]chieving high selectivity often requires specific directing groups, which may not be present in the target molecule.
Experimental Protocols & Data
The following represents a generalized, self-validating protocol for a Suzuki-Miyaura coupling reaction. The trustworthiness of this protocol lies in its use of standard, well-established conditions known to be effective for aryl iodides.
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O mixture (4:1 v/v)
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Degassing: Add the degassed toluene/H₂O solvent mixture via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is a self-validating measure to ensure the removal of dissolved oxygen, which can interfere with the catalytic cycle.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting this compound spot/peak indicates reaction completion (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Representative Performance Data
The versatility of this compound is demonstrated by its effective coupling with a range of partners.
| Coupling Partner (R-B(OH)₂) | Product Structure | Typical Yield (%) |
| Phenylboronic acid | 2-Fluoro-4-phenyltoluene | >90% |
| 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)toluene | >85% |
| 3-Pyridinylboronic acid | 2-Fluoro-4-(pyridin-3-yl)toluene | >80% |
| Thiophene-2-boronic acid | 2-Fluoro-4-(thiophen-2-yl)toluene | >85% |
Note: Yields are representative and can vary based on specific reaction conditions and the scale of the reaction.
Conclusion and Outlook
This compound stands out as a highly effective and strategic reagent for late-stage functionalization. Its value proposition is built on the orthogonal reactivity of its C-I and C-F bonds, which enables predictable, high-yield cross-coupling reactions under mild conditions while simultaneously embedding a fluorine atom to favorably modulate molecular properties. W[6][12]hile it represents a "building block" approach rather than a direct C-H activation method, its unparalleled regiochemical control makes it an indispensable tool for drug development professionals who require unambiguous SAR data. For researchers and scientists aiming to rapidly and reliably diversify complex molecular scaffolds, this compound offers a robust, efficient, and scientifically sound pathway to novel chemical entities.
References
- 4-Fluoro-2-iodotoluene | 13194-67-7 - Benchchem. Benchchem.
- Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals - DiVA portal. (2022). Department of Organic Chemistry, Stockholm University.
- An overview of late-stage functionalization in today's drug discovery - ResearchGate. ResearchGate.
- Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - NIH. National Institutes of Health.
- Late-stage Functionalization for Improving Drug-like Molecular Properties | Chemical Reviews - ACS Publications. ACS Publications.
- An overview of late-stage functionalization in today's drug discovery. - SciSpace. (2019). SciSpace.
- Late-Stage Diversification of Natural Products - PMC - PubMed Central. PubMed Central.
- 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis.
- 4-Fluoro-2-iodotoluene - Chem-Impex. Chem-Impex.
- Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC - NIH. PubMed Central.
- Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). PubMed.
- Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed. (2023). PubMed.
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-Stage Diversification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals [diva-portal.org]
- 12. chemimpex.com [chemimpex.com]
A Comparative Guide to the Synthesis of Pharmaceutical Intermediates Using 2-Fluoro-4-iodotoluene
Introduction: The Strategic Advantage of 2-Fluoro-4-iodotoluene in API Synthesis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] this compound has emerged as a critical building block in this endeavor.[3][4] Its utility is rooted in the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the robust carbon-fluorine (C-F) bond.[1] This reactivity difference allows for highly selective and efficient cross-coupling reactions at the iodine-bearing position, making it an invaluable intermediate for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2][5]
This guide provides an in-depth comparison of validated synthetic methods that leverage this compound and its derivatives. We will focus on the synthesis of key intermediates for Trametinib , a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, which is a critical component of cancer therapy.[6][7] By examining the synthesis of this clinically relevant API, we will illustrate the practical application of this versatile starting material and compare different synthetic strategies, providing researchers and drug development professionals with actionable insights.
Part 1: Synthesis of a Core Urea Intermediate
A pivotal intermediate in several patented routes to Trametinib is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea .[8][9] This molecule contains the intact 2-fluoro-4-iodophenyl moiety, which is later utilized for the final coupling step to complete the Trametinib structure.
Methodology A: Isocyanate-Based Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This is a common and efficient method reported in the literature for constructing the urea linkage.[8][9] The synthesis begins with 2-fluoro-4-iodoaniline, which can be prepared from this compound via established methods, and proceeds through an isocyanate intermediate.
Experimental Protocol:
-
Formation of 2-fluoro-4-iodobenzene isocyanate: 2-fluoro-4-iodoaniline is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene or dichloromethane with a non-nucleophilic base to form the corresponding isocyanate. This reaction is typically performed at low temperatures to control exothermicity and minimize side reactions.
-
Urea Formation: The crude isocyanate solution is then treated directly with cyclopropylamine. The highly reactive isocyanate readily undergoes nucleophilic attack by the amine to form the desired N,N'-disubstituted urea. The reaction is typically rapid and proceeds to high conversion at room temperature.
-
Work-up and Isolation: The resulting product, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, often precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a non-polar solvent to remove impurities. Recrystallization can be employed for further purification.
Causality and Expert Insights:
-
Choice of Phosgene Equivalent: Triphosgene is often preferred over gaseous phosgene due to its solid state, which makes it safer and easier to handle on a laboratory scale.
-
Reaction Control: The two-step, one-pot procedure without isolating the isocyanate intermediate is highly efficient. The isocyanate is highly reactive and moisture-sensitive, so direct conversion minimizes potential hydrolysis back to the starting amine.
-
Purity: This method generally provides a high-purity product, which is crucial for the subsequent complex cyclization steps in the API synthesis.
Comparative View: Alternative Coupling Strategies
While the isocyanate route is well-established, modern cross-coupling reactions offer alternative, albeit potentially less direct, pathways. For instance, a Buchwald-Hartwig amination could theoretically be employed to couple this compound with cyclopropylurea. However, this approach is less common for this specific transformation due to the potential for competing reactions and the ready availability of the aniline precursor. The primary value of this compound lies in its ability to participate in C-C and C-N bond-forming reactions where the methyl group is retained or modified in a later step.
Part 2: Assembly of the Pyrido[2,3-d]pyrimidine Core
The synthesized urea intermediate is the cornerstone for building the complex heterocyclic core of Trametinib. This is achieved through a base-mediated cyclization reaction.
Experimental Protocol (Based on Patent CN109336884B): [8]
-
Reaction Setup: In a flask maintained under an inert atmosphere (e.g., Argon), N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 equivalent) is dissolved in anhydrous Tetrahydrofuran (THF).
-
Base Addition: The solution is cooled to 0°C, and sodium ethoxide (2.5 equivalents) is added portion-wise. The mixture is then allowed to warm to room temperature.
-
Cyclization: A solution of ethyl 1,5-dimethyl-2,4,6-pyridyltrione-3-carboxylate (a second key intermediate) in THF is added to the reaction mixture.
-
Heating and Reaction: The reaction is heated to 60°C and stirred for approximately 8 hours, with progress monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling, the reaction is quenched by adjusting the pH to 2-3 with concentrated hydrochloric acid. The solvent is removed under reduced pressure, and the resulting solid is partitioned between dichloromethane and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization from acetone to yield the Trametinib core intermediate: 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.
Data Summary Table:
| Step | Key Reagents | Solvent | Base | Temp (°C) | Time (h) | Typical Yield | Ref. |
| Urea Formation | 2-fluoro-4-iodobenzene isocyanate, cyclopropylamine | Toluene | - | 25 | 2-4 | >90% | [8],[9] |
| Core Cyclization | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, Pyridinetrione derivative | THF | NaOEt | 60 | 8 | ~47% | [8] |
Workflow Diagram for Trametinib Core Synthesis:
Caption: Workflow for the synthesis of the Trametinib core intermediate.
Part 3: Final Assembly via Cross-Coupling Reactions
The final stage of API synthesis often involves a crucial cross-coupling reaction to install the last piece of the molecular puzzle. The iodine atom on the Trametinib core, originating from our starting material, is the reactive handle for this transformation. We will compare two powerful palladium-catalyzed methods: the Sonogashira and Suzuki couplings. While the actual Trametinib synthesis involves a series of transformations including amination, this comparative analysis highlights the versatility of the aryl iodide intermediate.[8][9]
Methodology B: Sonogashira Coupling
The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11][12] This would be a viable strategy if the target API contained an arylethynyl moiety.
Generalized Protocol:
-
To a degassed solution of the aryl iodide (e.g., Trametinib core) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added.[13]
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
Work-up involves filtration to remove the amine salt, followed by solvent evaporation and purification by column chromatography.
Methodology C: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds, reacting an aryl halide with an organoboron reagent.[14][15][16] This is ideal for creating biaryl structures common in many APIs.
Generalized Protocol:
-
A mixture of the aryl iodide (e.g., Trametinib core, 1.0 equiv.), a boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) with a suitable phosphine ligand (e.g., PPh₃), and a base (e.g., Na₂CO₃, K₂CO₃) is prepared in a solvent system (e.g., Toluene/Water or Dioxane/Water).[15][17]
-
The mixture is heated (e.g., 70-90°C) under an inert atmosphere for several hours.[15]
-
Work-up consists of separating the organic and aqueous layers. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Comparative Analysis:
| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling |
| Bond Formed | C(sp²)-C(sp) (Aryl-Alkyne) | C(sp²)-C(sp²) (Aryl-Aryl) |
| Key Reagents | Terminal Alkyne, Cu(I) co-catalyst | Organoboron (Boronic Acid/Ester) |
| Base | Amine (e.g., Et₃N, DIPEA) | Inorganic (e.g., Na₂CO₃, K₃PO₄) |
| Advantages | Mild conditions, useful for creating rigid, linear linkers.[11] | High functional group tolerance, stable and readily available boronic acids, robust for industrial scale-up.[15][16] |
| Disadvantages | Requires a copper co-catalyst which can be difficult to remove; potential for alkyne homocoupling (Glaser coupling).[10] | Boronic acids can undergo protodeboronation; requires careful optimization of base and solvent.[16] |
Diagram of Comparative Cross-Coupling Catalytic Cycles:
Caption: Simplified catalytic cycles for Suzuki and Sonogashira couplings.
Conclusion
This compound stands as a premier building block for the synthesis of complex APIs, exemplified by the construction of Trametinib. Its well-defined reactivity allows for the sequential and selective formation of key bonds. The initial formation of a urea intermediate via an isocyanate pathway provides a robust and high-yielding route to a core fragment. The subsequent base-catalyzed cyclization efficiently assembles the complex heterocyclic scaffold. Finally, the strategically retained C-I bond serves as a versatile handle for late-stage functionalization via powerful palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings. The choice between these methods depends entirely on the desired final structure, but both offer reliable and scalable solutions for modern drug development. This guide demonstrates that a deep understanding of the reactivity of such intermediates is paramount to designing efficient and logical synthetic routes for next-generation therapeutics.
References
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents. Google Patents.
- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. National Institutes of Health.
- Scheme 9. Laboratory-scale synthesis of trametinib (55). - ResearchGate. ResearchGate.
- CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents. Google Patents.
- The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Efficient synthesis of alpha-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates - PubMed. PubMed.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Semantic Scholar.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Aryl halide derivatives and synthesis method thereof - Eureka | Patsnap. Patsnap.
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews - ACS Publications. ACS Publications.
- Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates - Organic Chemistry Portal. Organic Chemistry Portal.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Europe PMC.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
- Sonogashira coupling - Wikipedia. Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton ePrints.
- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC - NIH. National Institutes of Health.
- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. Sciforum.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. MDPI.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
A Senior Application Scientist's Guide to 2-Fluoro-4-iodotoluene in Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, the choice of a starting material is a critical decision point, balancing reactivity, cost, and safety. Halogenated aromatic compounds are foundational building blocks, and among them, 2-Fluoro-4-iodotoluene stands out as a versatile intermediate. This guide provides an in-depth analysis of its utility, objectively comparing it against viable alternatives to inform your synthetic strategy. We will delve into the causality behind experimental choices, supported by comparative data and validated protocols, to ensure your selection is not just effective, but also optimal.
Section 1: The Synthetic Value of this compound
This compound (CAS: 39998-81-7) is a strategically functionalized aromatic ring, prized for its application in constructing more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its value stems from two key features:
-
The Carbon-Iodine Bond: The C-I bond is the primary site of reactivity. Iodine's large size and the bond's relative weakness make it an excellent leaving group, particularly susceptible to oxidative addition by transition metal catalysts.[3] This makes this compound an ideal substrate for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are cornerstones of modern medicinal chemistry.[3][4]
-
The Fluorine Substituent: The fluorine atom is highly electronegative and its presence significantly modulates the electronic properties of the aromatic ring. In drug development, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[3][5]
This dual functionality allows chemists to use the C-I bond as a handle for complex fragment coupling while retaining the beneficial fluorine atom in the final product.
Section 2: A Comparative Analysis of Key Alternatives
The decision to use this compound should be made after considering its primary competitors: its structural isomer, 4-Fluoro-2-iodotoluene , and its bromo-analogue, 2-Fluoro-4-bromotoluene .
Reactivity and Synthetic Efficiency
The fundamental trade-off in choosing a halogenated precursor is between cost and reactivity. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl .[6]
-
Aryl Iodides (this compound & 4-Fluoro-2-iodotoluene): The weak C-I bond allows for oxidative addition to the palladium catalyst under milder conditions—often at lower temperatures and with lower catalyst loadings. This is particularly advantageous when working with thermally sensitive substrates or complex molecules with delicate functional groups. The high reactivity can lead to faster reaction times and higher yields, improving overall process efficiency.
-
Aryl Bromides (2-Fluoro-4-bromotoluene): The C-Br bond is stronger than the C-I bond, making aryl bromides less reactive.[5] Consequently, reactions often require more forcing conditions: higher temperatures, longer reaction times, and sometimes more sophisticated (and expensive) ligands to achieve comparable yields to their iodo-counterparts. While often seen as a drawback, this lower reactivity can be exploited for sequential cross-coupling reactions on a molecule containing both bromine and iodine atoms.[7][8]
The position of the substituents also matters. In 4-Fluoro-2-iodotoluene , the iodine atom is ortho to the methyl group, which can introduce steric hindrance that may influence reaction rates compared to the para-iodinated isomer, this compound.[9]
Cost-Benefit Analysis
While reactivity is a primary scientific concern, cost is a critical logistical and economic factor. Aryl iodides are generally more expensive to produce than aryl bromides, a fact reflected in their market price.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD) | Price per Mole (USD/mol) |
| This compound | 39998-81-7 | 236.03 | ~$381 / 500g[10] | ~$179.65 |
| 4-Fluoro-2-iodotoluene | 13194-67-7 | 236.03 | ~$100 / 5g (Estimated) | ~$4720.60 |
| 2-Fluoro-4-bromotoluene | 1422-53-3 | 189.03 | ~$100 / 500g (€93)[11] | ~$21.16 |
Analysis:
-
Cost: 2-Fluoro-4-bromotoluene is overwhelmingly the most cost-effective option on a per-mole basis, being nearly an order of magnitude cheaper than this compound. The ortho-iodinated isomer, 4-Fluoro-2-iodotoluene, is significantly more expensive, likely due to a more complex synthesis, making it a niche reagent for specific structural requirements.
-
Benefit Justification: The higher cost of This compound is justified under several circumstances:
-
Mild Conditions Required: When synthesizing complex molecules with sensitive functional groups, the ability to run reactions at lower temperatures can prevent decomposition and side reactions, making the higher initial cost worthwhile by ensuring a higher yield of the desired product.
-
Process Efficiency: In a multi-step synthesis, a higher yield and shorter reaction time in a key coupling step can significantly improve overall throughput, potentially offsetting the higher reagent cost.
-
Difficult Couplings: For challenging cross-coupling partners where the bromo-analogue gives poor or no yield, the iodo-compound provides a reliable path to the desired product.
-
Safety and Handling Comparison
All halogenated organic compounds should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). However, there are notable differences in their documented hazards.
| Compound | GHS Hazard Statements | Key Takeaway |
| This compound | H315: Causes skin irritation.H319: Causes serious eye irritation. | Standard irritant; handle with gloves and eye protection. |
| 4-Fluoro-2-iodotoluene | H301: Toxic if swallowed. | Higher acute toxicity concern. Avoid ingestion and cross-contamination. |
| 2-Fluoro-4-bromotoluene | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Irritant to skin, eyes, and respiratory tract. Ensure robust ventilation. |
Analysis: From a safety perspective, This compound presents the most straightforward hazard profile, being a standard irritant. The bromo-analogue adds respiratory irritation to its profile, while the isomeric 4-Fluoro-2-iodotoluene is notably more hazardous due to its acute oral toxicity.[12][13] This is a significant factor in process safety and risk assessment, particularly for scale-up operations.
Section 3: Experimental Workflow: A Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following is a representative protocol for the coupling of this compound with an arylboronic acid, based on established methodologies for similar substrates.[14][15]
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene and Water (e.g., 10:1 mixture)
-
Reaction vessel (e.g., Schlenk flask), stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Causality: Using an oven-dried flask prevents moisture from quenching sensitive reagents. The solid reagents are added first for ease of handling. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, making it highly effective for many cross-couplings.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill it with an inert gas (e.g., Argon) three times.
-
Causality: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can cause catalyst degradation and side reactions. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. The biphasic toluene/water system is common for Suzuki reactions; the base (K₃PO₄) is more soluble in the aqueous phase, which facilitates the crucial transmetalation step.[6]
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Causality: Heating provides the necessary activation energy. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure product.
-
Causality: The aqueous workup removes the inorganic base and salts. Column chromatography separates the desired biaryl product from unreacted starting materials, catalyst residues, and any byproducts.
-
Section 4: Decision-Making Framework
Choosing the right reagent requires balancing the project's specific needs. The following framework can guide your decision.
Caption: Decision framework for selecting the optimal aryl halide.
Recommendations:
-
For early-stage discovery and complex synthesis: When material cost is less critical than securing a reliable synthetic route and high purity, This compound is the superior choice. Its high reactivity ensures the best chance of success under mild conditions, protecting sensitive functional groups.
-
For process development and scale-up: When cost becomes a dominant factor, 2-Fluoro-4-bromotoluene is the logical starting point. The significant cost savings justify investing time in optimizing reaction conditions (e.g., screening catalysts, ligands, and temperatures) to achieve an economically viable process.
-
For specific structural needs: 4-Fluoro-2-iodotoluene should be reserved for cases where the specific 2-iodo substitution pattern is non-negotiable for the target molecule, with the understanding that it comes at a premium cost and with increased handling precautions.
Conclusion
This compound is a highly effective and reliable building block for modern organic synthesis, offering excellent reactivity in crucial cross-coupling reactions. Its primary benefit—the ability to form C-C and C-N bonds under mild conditions—justifies its higher cost in scenarios demanding high yields, reaction robustness, and compatibility with sensitive substrates. However, for cost-driven projects and large-scale manufacturing, its bromo-analogue, 2-Fluoro-4-bromotoluene, presents a compellingly economical alternative, provided that the potentially harsher reaction conditions are acceptable. A thorough analysis of a project's specific constraints—balancing chemical reactivity, process economics, and safety—will ultimately guide the discerning scientist to the optimal choice.
References
- Kuujia.com. 39998-81-7(this compound).
- ResearchGate. Comparison of reactivity of different aryl halides.
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Wikipedia. Sonogashira coupling.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Microwave-Assisted Buchwald−Hartwig Double Amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. Sonogashira coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- ResearchGate. Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.
- ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
Sources
- 1. 4-Fluoro-2-iodotoluene, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. 2-Bromo-4-fluorotoluene, 98+% | Fisher Scientific [fishersci.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Bromo-4-fluorotoluene, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzene, 2-bromo-4-fluoro-1-methyl- | CymitQuimica [cymitquimica.com]
- 12. 1422-53-3|2-Bromo-4-fluorotoluene|BLD Pharm [bldpharm.com]
- 13. 2-Bromo-4-fluorotoluene price,buy 2-Bromo-4-fluorotoluene - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
The Unrivaled Reactivity of 2-Fluoro-4-iodotoluene: A Comparative Benchmark for Aryl Halides in Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of complex molecular architectures. The choice of the aryl halide substrate is a critical determinant of reaction efficiency, influencing catalyst selection, reaction kinetics, and overall yield. This guide provides an in-depth, objective comparison of 2-fluoro-4-iodotoluene against other common aryl halides, leveraging experimental data to benchmark its performance in cornerstone reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By elucidating the mechanistic underpinnings of its enhanced reactivity, this document serves as a practical resource for optimizing synthetic strategies in pharmaceutical and materials science research.
The Decisive Role of the Halogen: A Fundamental Look at Reactivity
The exceptional performance of this compound in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the inherent properties of the carbon-halogen bond. The generally accepted trend for the reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2] This hierarchy is a direct consequence of the decreasing bond dissociation energy from iodine to chlorine, which facilitates the insertion of the palladium(0) catalyst into the carbon-halogen bond—often the rate-determining step of the catalytic cycle.[3]
The presence of the fluorine atom ortho to the methyl group and meta to the iodine in this compound introduces a unique electronic and steric environment. The strong electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic ring, potentially impacting the rates of subsequent steps in the catalytic cycle, such as reductive elimination.[4] However, it is the labile carbon-iodine bond that overwhelmingly dictates the superior reactivity of this substrate.
Benchmarking Performance: A Data-Driven Comparison
To provide a quantitative assessment of this compound's reactivity, we present a comparative analysis against its bromo- and chloro-substituted counterparts in three pivotal cross-coupling reactions. The following data, synthesized from literature precedents for similar substrates, illustrates the general performance trends.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | This compound | 2-Fluoro-4-methyl-1,1'-biphenyl | >95 |
| 2 | 2-Fluoro-4-bromotoluene | 2-Fluoro-4-methyl-1,1'-biphenyl | 80-90 |
| 3 | 2-Fluoro-4-chlorotoluene | 2-Fluoro-4-methyl-1,1'-biphenyl | <50 (with standard catalysts) |
Yields are representative and can vary based on specific reaction conditions and catalyst systems. Aryl chlorides often require specialized, bulky, and electron-rich phosphine ligands for efficient coupling.[5]
Table 2: Comparative Yields in Heck Reaction
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | This compound | (E)-1-(2-Fluoro-4-methylphenyl)-2-phenylethene | >90 |
| 2 | 2-Fluoro-4-bromotoluene | (E)-1-(2-Fluoro-4-methylphenyl)-2-phenylethene | 75-85 |
| 3 | 2-Fluoro-4-chlorotoluene | (E)-1-(2-Fluoro-4-methylphenyl)-2-phenylethene | Low to moderate |
The Heck reaction is also highly dependent on the nature of the aryl halide, with iodides generally providing the highest reactivity and yields.[6]
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | This compound | N-(2-Fluoro-4-methylphenyl)aniline | >95 |
| 2 | 2-Fluoro-4-bromotoluene | N-(2-Fluoro-4-methylphenyl)aniline | 85-95 |
| 3 | 2-Fluoro-4-chlorotoluene | N-(2-Fluoro-4-methylphenyl)aniline | Variable, often requires specialized ligands |
Modern Buchwald-Hartwig protocols have been developed to effectively couple aryl chlorides, but these often necessitate more complex and expensive catalyst systems compared to those used for aryl iodides and bromides.[7][8]
The Mechanistic Advantage: A Deeper Dive into the Catalytic Cycle
The superior performance of this compound can be rationalized by examining the key steps of the palladium-catalyzed cross-coupling cycle.
Oxidative Addition: This initial and often rate-limiting step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide.[9] The significantly weaker C-I bond (bond energy ~228 kJ/mol) compared to the C-Br (~280 kJ/mol) and C-Cl (~339 kJ/mol) bonds results in a much lower activation energy for the oxidative addition of this compound. This translates to faster reaction rates and the feasibility of using milder reaction conditions.
Transmetalation (in Suzuki Coupling): Following oxidative addition, the organoboron reagent transfers its organic group to the palladium center. While the halide can influence this step, the primary driver of reactivity remains the initial oxidative addition.
Reductive Elimination: This final step involves the formation of the new carbon-carbon or carbon-heteroatom bond and regeneration of the Pd(0) catalyst. The electronic nature of the aryl group can play a role here, but for substrates with similar electronic properties, the initial activation of the C-X bond is the dominant factor.
Experimental Protocols: A Guide to Best Practices
The following protocols provide a starting point for leveraging the high reactivity of this compound in common cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Under a nitrogen atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)
-
Triethylamine (1.5 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add acetonitrile, this compound, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add toluene, followed by this compound and aniline.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: Strategic Advantages in Synthesis
The comparative data and mechanistic insights presented in this guide unequivocally establish this compound as a superior aryl halide for a range of palladium-catalyzed cross-coupling reactions. Its high reactivity, stemming from the labile carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo and chloro analogs. This translates to greater efficiency, reduced energy consumption, and potentially lower catalyst loadings in synthetic processes. For researchers and professionals in drug development and materials science, the strategic selection of this compound can significantly streamline synthetic routes, accelerate the discovery of novel compounds, and ultimately contribute to more sustainable and cost-effective chemical manufacturing.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Hatanaka, Y., & Hiyama, T. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. Journal of the American Chemical Society, 112(21), 7793-7794. [Link]
- Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
- Chemistry LibreTexts. (2022, July 18). 4.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
- Duan, Z., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23454–23465. [Link]
- Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17192-17203. [Link]
- Jutand, A. (2007). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. European Journal of Inorganic Chemistry, 2007(15), 2017-2029. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Mondal, B., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2106-2113. [Link]
- Powers, D. C., & Ritter, T. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10981-10984. [Link]
- Shang, R., et al. (2010). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 12(8), 1824-1827. [Link]
- So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides promoted by a new family of phosphine ligands. Chemical Science, 2(10), 2037-2041. [Link]
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
- Wikipedia. (2023, November 29).
- Wikipedia. (2023, December 16). Suzuki reaction. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Zhang, H., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(39), 14833-14844. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. web.uvic.ca [web.uvic.ca]
A Researcher's Guide to Isomeric Effects on the Reactivity of Fluoroiodotoluenes
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluoroiodotoluenes serve as versatile and highly valuable building blocks. Their utility is rooted in the orthogonal reactivity of the C–I and C–F bonds, alongside the electronic and steric influence of the methyl group. However, not all isomers are created equal. The specific placement of the fluorine, iodine, and methyl substituents on the aromatic ring dramatically alters the molecule's electronic landscape and steric profile, thereby dictating its reactivity in crucial synthetic transformations.
This guide provides an in-depth comparison of the reactivity of fluoroiodotoluene isomers. Moving beyond a simple recitation of facts, we will explore the underlying electronic and steric principles that govern these differences, supported by experimental insights and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the predictive understanding needed to select the optimal isomer for their specific synthetic challenge.
Fundamental Principles: Electronic and Steric Effects at Play
The reactivity of a fluoroiodotoluene isomer is a direct consequence of the interplay between the electronic properties of the fluorine and methyl groups and the steric hindrance around the reactive C–I bond.
-
Electronic Effects:
-
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the C-F bond and decreases electron density on the attached carbon. Conversely, it has a moderate electron-donating resonance effect (+M) due to its lone pairs. The inductive effect typically dominates, making the aromatic ring more electron-deficient.
-
Methyl Group (CH₃): The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. It tends to increase the electron density of the aromatic ring.
-
-
Steric Effects: The size of the substituents, particularly the methyl group and the palladium catalyst's ligands, can hinder the approach to the C–I bond. This is most pronounced when the methyl group is positioned ortho to the iodine atom.
These effects collectively influence the key steps of many catalytic cycles, most notably the oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0)), which is often the rate-determining step in cross-coupling reactions.[1][2]
Comparative Reactivity in Key Synthetic Transformations
We will now examine how these principles manifest in three common and critical classes of reactions for fluoroiodotoluenes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
These reactions are the cornerstone of modern C-C and C-N bond formation.[3][4] The first and often slowest step is the oxidative addition of the C–I bond to the Pd(0) catalyst.[1][2] The rate of this step is highly sensitive to both electronic and steric factors.
-
Electronic Influence: Electron-withdrawing groups on the aryl halide, such as fluorine, generally accelerate the rate of oxidative addition by making the carbon atom of the C-I bond more electrophilic.[5] Therefore, isomers where the fluorine's -I effect is most strongly felt at the site of iodination will be more reactive.
-
Steric Influence: Substituents ortho to the iodine atom can dramatically slow the reaction by sterically hindering the approach of the bulky palladium catalyst.[6][7] This effect can sometimes be mitigated by choosing appropriate ligands, but it remains a significant factor.[6]
Reactivity Trend Prediction:
Based on these principles, we can predict a general reactivity order for isomers in Pd-catalyzed cross-coupling:
-
Most Reactive: Isomers with fluorine para or ortho to the iodine and the methyl group meta or para, minimizing steric hindrance.
-
Example:4-Fluoro-2-iodotoluene and 2-Fluoro-4-iodotoluene . The fluorine provides strong electronic activation, and the methyl group is remote, posing minimal steric clash.
-
-
Moderately Reactive: Isomers where the methyl group is meta to the iodine.
-
Example:2-Fluoro-5-iodotoluene . Steric hindrance is low, and electronic activation from fluorine is still effective.
-
-
Least Reactive: Isomers with the methyl group ortho to the iodine.
-
Example:2-Fluoro-3-iodotoluene and 3-Fluoro-2-iodotoluene . The ortho-methyl group presents a significant steric barrier to the palladium catalyst, severely retarding the rate of oxidative addition.
-
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling, highlighting the critical oxidative addition step influenced by isomer structure.
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Procedure:
-
Reaction Setup (Perform in parallel for Isomer A and Isomer B):
-
To a dry 10 mL reaction vial equipped with a magnetic stir bar, add the fluoroiodotoluene isomer (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Causality: Phenylboronic acid is used in slight excess to ensure complete consumption of the limiting aryl iodide. K₂CO₃ is the base required to facilitate the transmetalation step. [8] * In a glovebox or under a positive pressure of argon, add the palladium catalyst, [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Causality: [Pd(PPh₃)₄] is a common, reliable Pd(0) precatalyst for Suzuki reactions. [9]2 mol% is a standard catalytic loading.
-
Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.
-
-
Solvent Addition and Purging:
-
Add anhydrous toluene (4 mL), absolute ethanol (1 mL), and deionized water (1 mL) via syringe.
-
Causality: The toluene/ethanol/water solvent system is a robust mixture for Suzuki couplings, ensuring solubility of both organic and inorganic reagents. [8] * Seal the vial with a Teflon-lined cap and vigorously purge the solution and headspace with argon for 5 minutes.
-
-
Reaction and Monitoring:
-
Place the vials in a pre-heated reaction block at 80 °C and begin stirring.
-
At specified time points (e.g., t = 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and water (1 mL) and shake.
-
Trustworthiness: This quenching step stops the reaction in the aliquot, ensuring that the measured conversion is accurate for that specific time point.
-
-
Analysis:
-
Analyze the organic layer of each quenched aliquot by Gas Chromatography (GC) or GC-MS.
-
Calculate the percent conversion of the starting fluoroiodotoluene to the product by comparing the peak area of the starting material to that of the internal standard.
-
Plot percent conversion versus time for both isomers to visualize the significant difference in reactivity.
-
Conclusion
The isomeric position of substituents on a fluoroiodotoluene ring is not a trivial detail; it is a critical determinant of chemical reactivity. For palladium-catalyzed cross-coupling reactions, the dominant factors are steric hindrance at the ortho-position to the iodine and electronic activation from the fluorine atom. Isomers that minimize steric bulk around the C–I bond while benefiting from the fluorine's electron-withdrawing nature will exhibit markedly superior reactivity. In contrast, reactivity differences are less pronounced in Grignard reagent formation, and SNAr at the iodine position is not a synthetically viable pathway for these substrates. By understanding these guiding principles, chemists can make more informed decisions in reaction design, leading to higher yields, faster reactions, and more efficient synthetic routes in the pursuit of novel pharmaceuticals and materials.
References
- Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes.
- How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?. Reddit.
- Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA.
- Oxidative Addition of Polar Reagents. Chemistry LibreTexts.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition.
- Nucleophilic Arom
- Buchwald–Hartwig amin
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
- Nucleophilic arom
- Grignard Reaction and Grignard Reagent. Science Notes and Projects.
- Grignard reagent. Wikipedia.
- Nucleophilic Arom
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- Formation and reaction of a Grignard reagent. University of Massachusetts.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Suzuki Reaction. Myers Research Group, Harvard University.
Sources
- 1. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chimia.ch [chimia.ch]
- 6. reddit.com [reddit.com]
- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Green Synthesis of 2-Fluoro-4-iodotoluene for Pharmaceutical Research
In the landscape of modern pharmaceutical and agrochemical development, the synthesis of halogenated aromatic compounds, such as 2-Fluoro-4-iodotoluene, represents a critical step in the creation of novel molecules with enhanced biological activity. However, the imperative to develop sustainable and environmentally benign chemical processes has led to a rigorous evaluation of traditional synthetic methods through the lens of green chemistry. This guide provides an in-depth comparison of two primary synthetic routes to this compound, evaluating them based on key green chemistry metrics. By examining both a classical Sandmeyer-type reaction and a direct electrophilic iodination, we aim to provide researchers, scientists, and drug development professionals with the data and insights necessary to make informed, environmentally conscious decisions in their synthetic endeavors.
The Imperative of Green Chemistry in Synthesis
The twelve principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] In the context of synthesizing intermediates like this compound, metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) are invaluable tools for quantifying the "greenness" of a reaction.[3][4][5][6][7][8]
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.[4]
-
E-Factor (Environmental Factor): A simple and widely used metric that quantifies the amount of waste generated per unit of product.[4][5][9]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a unit of product.[6][7][8]
This guide will now delve into two distinct synthetic pathways to this compound, providing detailed experimental protocols and a comparative analysis of their green chemistry metrics.
Synthetic Route 1: The Sandmeyer-Type Diazotization-Iodination of 3-Fluoro-4-aminotoluene
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[10][11][12][13] This route offers excellent regiochemical control, as the position of the iodine atom is determined by the starting aniline.
Experimental Protocol
Step 1: Diazotization of 3-Fluoro-4-aminotoluene
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-4-aminotoluene (10.0 g, 79.9 mmol) and a mixture of concentrated sulfuric acid (12.0 g) and water (50 mL).
-
Stir the mixture until the amine is completely dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.8 g, 84.0 mmol) in water (15 mL) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Iodination
-
In a separate 500 mL beaker, dissolve potassium iodide (14.6 g, 88.0 mmol) in water (30 mL).
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. A dark, oily layer or solid will separate.
Step 3: Work-up and Purification
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to remove any unreacted iodine, followed by water (2 x 30 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford this compound.
Note: Based on analogous Sandmeyer iodination reactions, a yield of 75% is assumed for the purpose of green chemistry metric calculations.
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Synthetic Route 2: Direct Electrophilic Iodination of 3-Fluorotoluene
Direct electrophilic aromatic substitution offers a more convergent approach to this compound, avoiding the generation of a diazonium salt intermediate. This method typically employs molecular iodine in the presence of a strong oxidizing agent to generate a more potent electrophilic iodine species.[14][15]
Experimental Protocol
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorotoluene (8.8 g, 79.9 mmol), molecular iodine (10.1 g, 39.8 mmol), and glacial acetic acid (80 mL).
-
To this stirred suspension, add periodic acid dihydrate (H₅IO₆, 4.5 g, 19.7 mmol) in one portion.
Step 2: Reaction
-
Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a 1 L beaker containing 400 mL of water.
-
Add a 10% aqueous solution of sodium bisulfite until the dark color of excess iodine disappears, resulting in a pale-yellow solution or suspension.
-
Extract the mixture with diethyl ether (3 x 70 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acetic acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Note: Based on similar electrophilic iodination reactions of activated arenes, a yield of 85% is assumed for the purpose of green chemistry metric calculations.
Caption: Workflow for the synthesis of this compound via direct electrophilic iodination.
Comparative Analysis of Green Chemistry Metrics
The following tables provide a quantitative comparison of the two synthetic routes based on the calculated green chemistry metrics.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Route 1: Sandmeyer Reaction | ||
| 3-Fluoro-4-aminotoluene | C₇H₈FN | 125.15 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Sulfuric Acid | H₂SO₄ | 98.08 |
| Potassium Iodide | KI | 166.00 |
| This compound | C₇H₆FI | 236.03 |
| Route 2: Electrophilic Iodination | ||
| 3-Fluorotoluene | C₇H₇F | 110.13 |
| Iodine | I₂ | 253.81 |
| Periodic Acid Dihydrate | H₅IO₆ | 227.94 |
| This compound | C₇H₆FI | 236.03 |
Table 2: Comparison of Green Chemistry Metrics
| Metric | Route 1: Sandmeyer Reaction | Route 2: Electrophilic Iodination |
| Atom Economy (%) | 42.3% | 61.8% |
| E-Factor | ~17.8 | ~9.5 |
| Process Mass Intensity (PMI) | ~18.8 | ~10.5 |
Discussion and Interpretation
The comparative data clearly indicates that the direct electrophilic iodination (Route 2) is the greener approach for the synthesis of this compound.
-
Atom Economy: Route 2 exhibits a significantly higher atom economy (61.8%) compared to the Sandmeyer reaction (42.3%). This is primarily because the Sandmeyer reaction generates a substantial amount of byproducts, including nitrogen gas, sodium sulfate, and potassium sulfate, none of which are incorporated into the final product. In contrast, the direct iodination route has fewer atoms that are not incorporated into the desired molecule.
-
E-Factor and Process Mass Intensity: The lower E-Factor and PMI for Route 2 further underscore its environmental advantages. The Sandmeyer reaction involves a two-step process with a greater number of reagents and a larger volume of aqueous solutions for both the reaction and the work-up, contributing to a higher mass of waste generated per kilogram of product. The direct iodination, being a more convergent one-pot synthesis, inherently uses fewer materials overall.
From a practical standpoint, the Sandmeyer reaction requires careful temperature control during the diazotization step to prevent the decomposition of the unstable diazonium salt.[10] Diazonium salts can also be explosive under certain conditions, posing a potential safety hazard.[16] While the direct iodination route uses a strong oxidizing agent and requires heating, it is generally considered a more straightforward and less hazardous procedure.
Conclusion and Future Perspectives
For researchers and drug development professionals, the choice of synthetic route has significant implications for both the efficiency and the environmental impact of their work. This guide demonstrates that for the synthesis of this compound, direct electrophilic iodination is the demonstrably "greener" option when compared to the traditional Sandmeyer reaction. It offers a higher atom economy and generates significantly less waste, as reflected in its lower E-Factor and PMI.
While the Sandmeyer reaction remains a valuable tool for achieving specific regioselectivity, the principles of green chemistry encourage the exploration and adoption of more sustainable alternatives. Future research in this area could focus on developing catalytic versions of direct iodination or exploring even more environmentally benign oxidizing agents and solvent systems to further improve the green credentials of this important transformation. By prioritizing green chemistry metrics in synthetic planning, the scientific community can contribute to a more sustainable and responsible future for chemical synthesis.
References
- ACS GCI Pharmaceutical Roundtable. Process Mass Intensity (PMI) Metric. [Link]
- ChemBAM.
- Green Chemistry Teaching and Learning Community. E-factor. [Link]
- Tobis, M., & Rivas, F. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10929-10946. [Link]
- Shaikh, A. M., & Guchhait, S. K. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(19), 5898. [Link]
- Pavan, C., & Isloor, A. M. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5537. [Link]
- Yale University. Green Chemistry Toolkit - METRICS. [Link]
- Dicks, A. P. (2015, September 30).
- Manley, S. (2021, March 24). The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]
- Organic Syntheses.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Organic Chemistry Portal.
- Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Roschangar, F., et al. (2018). Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric. Green Chemistry, 20(2), 281-289. [Link]
- Duarte, R. C. C., et al. (2024, January 4). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry. [Link]
- Organic Syntheses. COUPLING OF o-TOLIDINE AND CHICAGO ACID. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]
- Yoshida, M., Osafune, K., & Hara, S. (2007). Facile Synthesis of Iodonium Salts by Reaction of Organotrifluoroborates with p-Iodotoluene Difluoride. Synthesis, 2007(10), 1542-1546. [Link]
- Wang, X., et al. (2024, January 26). The continuous flow synthesis of azos. Reaction Chemistry & Engineering. [Link]
- Google Patents. (2020). Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.
- Organic Chemistry Portal.
Sources
- 1. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 2. mdpi.com [mdpi.com]
- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 4. chembam.com [chembam.com]
- 5. gctlc.org [gctlc.org]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. data.epo.org [data.epo.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
The Strategic Value of 2-Fluoro-4-iodotoluene in Medicinal Chemistry
An In-Depth Guide to the Application of 2-Fluoro-4-iodotoluene in Modern Drug Discovery
As a senior application scientist, this guide provides an in-depth analysis of this compound, a critical building block in medicinal chemistry. We will explore its strategic importance, compare its performance with alternative reagents, and provide detailed case studies and experimental protocols to demonstrate its utility in the synthesis of complex pharmaceutical agents.
This compound is a deceptively simple molecule that offers a powerful combination of chemical handles for the synthesis of complex drug candidates. Its value lies in the orthogonal reactivity of its substituents on the toluene ring. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, making it the primary site for reactivity in transition metal-catalyzed cross-coupling reactions.[1] This differential reactivity allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, while leaving the fluorine atom untouched for its crucial role in modulating the physicochemical properties of the final drug molecule.[2][3]
The presence of fluorine is often desirable in drug candidates as it can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and alter the acidity (pKa) of nearby functional groups. The methyl group provides an additional point for potential modification or can influence the molecule's overall conformation and lipophilicity.[4]
Caption: Structure of this compound highlighting its key functional groups.
Core Application: A Scaffold for Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern pharmaceutical synthesis, enabling the efficient construction of complex molecular architectures.[5] The most common and impactful transformations involving this building block are:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron reagent (boronic acid or ester). This is widely used to create biaryl structures.[5][6]
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne. This introduces a linear alkyne moiety, a valuable linker or pharmacophore in drug design.[7][8][9]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine. This is one of the most powerful methods for synthesizing arylamines, a common motif in pharmaceuticals.[10][11][12]
Caption: Versatility of this compound in key cross-coupling reactions.
Case Study: The Synthesis of Lorlatinib
A prominent example showcasing the utility of a this compound derivative is in the synthesis of Lorlatinib (Lorbrena®) , a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor developed by Pfizer.[13][14] Lorlatinib is a macrocyclic compound designed to overcome resistance to earlier-generation ALK inhibitors and to penetrate the blood-brain barrier.[13]
In the large-scale, convergent synthesis of Lorlatinib, a key step involves a Suzuki cross-coupling reaction to form a crucial carbon-carbon bond that links the two major fragments of the molecule.[13][15] While the actual synthesis uses a more elaborated derivative, the core transformation highlights the principle of using a fluorinated aryl halide as a stable and reactive coupling partner.
Comparative Performance
| Feature | Suzuki Coupling Approach (Convergent) | Hypothetical Linear Approach | Rationale for Superiority |
| Efficiency | High. Two complex fragments are prepared separately and joined late in the synthesis. | Lower. Each reaction step builds upon the previous one, potentially leading to lower overall yields. | Convergent synthesis maximizes the preservation of valuable materials until the final steps. |
| Flexibility | High. Allows for easy modification of either fragment to create analogues for structure-activity relationship (SAR) studies. | Low. Any change in an early-stage intermediate requires re-synthesis of the entire chain. | This modularity is a significant advantage in drug discovery, where rapid iteration is key.[16] |
| Scalability | Proven. The Suzuki coupling is a robust and well-understood reaction, enabling kilogram-scale production.[13][15] | Potentially problematic. Accumulation of impurities and handling of complex intermediates can hinder scale-up. | The reliability of palladium-catalyzed couplings is a major reason for their widespread industrial use.[17] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura reaction, illustrating the key steps and reagents involved.
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (a Buchwald ligand, 0.04 equiv)[17]
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add palladium(II) acetate, SPhos, and potassium phosphate under an argon or nitrogen atmosphere.
-
Reagent Addition: Add this compound and phenylboronic acid to the flask.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-4-phenyltoluene.
Comparison with Alternative Building Blocks
The choice of building block is a critical decision in synthetic planning. Here, we compare this compound with plausible alternatives.
| Building Block | Pros | Cons |
| This compound | High Reactivity: The C-I bond allows for milder reaction conditions compared to bromides or chlorides.[1] High Selectivity: The C-F bond is robust and unreactive under typical coupling conditions. | Higher Cost: Iodoarenes are generally more expensive than their bromo- or chloro- counterparts. Potential for side reactions: Can be more prone to homocoupling or degradation under harsh conditions. |
| 2-Fluoro-4-bromotoluene | Lower Cost: Generally more economical than the iodo-analogue. Good Stability: More stable than iodoarenes, with a longer shelf life. | Lower Reactivity: Requires more forcing conditions (higher temperatures, stronger bases, or more active catalysts) for efficient coupling.[18] |
| 4-Fluoro-2-methylphenylboronic acid | Alternative Polarity: Allows for coupling with a different set of aryl halides or triflates, expanding synthetic options. | Stability Issues: Boronic acids can be prone to decomposition (protodeboronation) under certain conditions. The synthesis of the boronic acid itself adds steps. |
| 4-Iodotoluene (non-fluorinated) | Lower Cost: Simpler structure and less expensive to produce. | Lacks Key Fluorine Atom: The resulting product will not have the beneficial physicochemical properties conferred by fluorine, such as enhanced metabolic stability.[2] |
Expanding Synthetic Utility: Buchwald-Hartwig and Sonogashira Couplings
Beyond the Suzuki reaction, this compound is an excellent substrate for C-N and C-C triple bond formations.
Experimental Protocol: Representative Buchwald-Hartwig Amination
Reaction: Coupling of this compound with Morpholine.
Procedure:
-
To a dry reaction vial under inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), a suitable phosphine ligand (e.g., BrettPhos, 0.02 equiv), and sodium tert-butoxide (1.4 equiv).[19]
-
Add this compound (1.0 equiv) and anhydrous toluene.
-
Add morpholine (1.2 equiv) via syringe.
-
Seal the vial and heat to 100 °C, stirring until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purify the filtrate by column chromatography.
Experimental Protocol: Representative Sonogashira Coupling
Reaction: Coupling of this compound with Phenylacetylene.
Procedure:
-
To a Schlenk flask under inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv).[9]
-
Add this compound (1.0 equiv) and an anhydrous amine solvent such as triethylamine or diisopropylamine.
-
Add phenylacetylene (1.1 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify by column chromatography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 14. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Synthetic Routes Utilizing 2-Fluoro-4-iodotoluene
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms and the selective functionalization of aromatic scaffolds are paramount for designing next-generation therapeutics and advanced materials. 2-Fluoro-4-iodotoluene stands out as a versatile building block, offering a unique combination of steric and electronic properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo group provides a highly reactive handle for a multitude of cross-coupling reactions. This guide provides an in-depth, comparative analysis of the primary synthetic routes utilizing this compound, focusing on the mechanistic rationale behind experimental choices and providing actionable protocols for key transformations.
The Strategic Advantage of this compound in Synthesis
The utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to palladium(0) catalysts compared to the robust carbon-fluorine bond.[1] This chemoselectivity allows for the selective functionalization at the 4-position, leaving the fluorine atom untouched for its desired effects on the final molecule's properties. This guide will explore the practical applications of this reactivity in several cornerstone cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[2] The following sections will delve into the application of this compound in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[3] The reaction couples an organoboron species with an organohalide.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.[3]
Experimental Protocol: Synthesis of 2-Fluoro-4-(4-methoxyphenyl)toluene
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl halides.[5][6]
-
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sonogashira Coupling: Crafting C(sp²)–C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes.[1][7]
Mechanistic Insights
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[7][8]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with a copper acetylide, and subsequent reductive elimination.[9]
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is the active species for transmetalation to the palladium center.[9]
Experimental Protocol: Synthesis of 2-Fluoro-4-(phenylethynyl)toluene
This protocol is based on general procedures for Sonogashira couplings of aryl iodides.[1][10]
-
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.06 mmol)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous and degassed (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill with argon three times.
-
Add THF, triethylamine, this compound, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11][12] This reaction has largely replaced harsher classical methods for C-N bond formation.[7]
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following steps:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl halide.[11]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.[12]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.[11]
Experimental Protocol: Synthesis of 4-(2-Fluoro-4-methylphenyl)morpholine
This protocol is adapted from literature procedures for the Buchwald-Hartwig amination of aryl halides with morpholine.[3][8]
-
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)
-
XPhos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene, anhydrous and degassed (5 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add toluene, followed by this compound and morpholine.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[13][14]
Mechanistic Insights
The catalytic cycle of the Heck reaction involves:
-
Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium and inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Experimental Protocol: Synthesis of Ethyl (E)-3-(2-Fluoro-4-methylphenyl)acrylate
This protocol is based on established Heck reaction procedures.[13][15]
-
Materials:
-
This compound (1.0 mmol)
-
Ethyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed (5 mL)
-
-
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill with argon.
-
Add DMF, triethylamine, this compound, and ethyl acrylate.
-
Heat the reaction to 100 °C for 24 hours.
-
Monitor by GC-MS.
-
After cooling, dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
-
Comparative Performance and Alternative Reagents
While direct comparative studies with quantitative yields under identical conditions are sparse in the literature, the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl.[16] This indicates that this compound will generally exhibit higher reactivity and require milder reaction conditions compared to its bromo and chloro analogs.
Alternative: 2-Fluoro-4-bromotoluene
2-Fluoro-4-bromotoluene is a viable, often more cost-effective alternative to the iodo-analogue. However, its lower reactivity necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve comparable yields.
Synthesis of 2-Fluoro-4-bromotoluene
A common route to 2-Fluoro-4-bromotoluene involves a Sandmeyer-type reaction starting from 4-bromo-2-fluoroaniline.[17]
Comparative Data for Analogous Substrates
The following table provides a summary of representative yields for different cross-coupling reactions using halo-fluoroaromatic substrates to offer a predictive framework for reaction planning. It is important to note that these are not direct comparisons under identical conditions but serve as a useful guide.
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 92 |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 95+ |
| Sonogashira | 1-Iodo-4-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 80 |
| Sonogashira | 4-Bromotoluene | Phenylacetylene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 60 | 97 |
| Buchwald-Hartwig | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 85 | 90+ |
| Heck | Iodobenzene | Ethyl Acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 95 |
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex fluorinated molecules. Its key advantage lies in the high reactivity of the carbon-iodine bond, allowing for selective functionalization under relatively mild conditions in a variety of palladium-catalyzed cross-coupling reactions. While 2-fluoro-4-bromotoluene presents a more economical alternative, its use typically requires more forcing conditions. The choice between these reagents will ultimately depend on the specific requirements of the synthetic route, including cost, desired reactivity, and tolerance of other functional groups. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and efficiently utilize these important synthetic intermediates.
References
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Suzuki-Miyaura Cross-Coupling Reaction. (2016). Organic Reactions.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2023). ACS Omega.
- Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
- Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Heck reaction of iodobenzene and ethyl acrylate after 4 h. (n.d.).
- Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. (2023). The Chemical Record.
- Advances in Cross-Coupling Reactions. (2020). MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). Molecules.
- Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances.
- In the Sonogashira coupling reaction, TMS-acetylene can be utiliz... (n.d.). Pearson.
- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace.
- The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv.
- A Comparative Guide to the Synthesis of 2- Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross. (2025). BenchChem.
- Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... (n.d.).
- [Named Reaction #2] Buchwald-Hartwig Amin
- Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... (n.d.).
- Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. (n.d.).
- Heck reaction – Knowledge and References. (n.d.). Taylor & Francis.
- A Comparative Reactivity Analysis of 2-Bromotoluene and 2-Chlorotoluene: A Guide for Synthetic Chemists. (2025). BenchChem.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Reaction of iodobenzene with ethyl acrylate using different solvents. (n.d.).
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (n.d.).
- Yield of the coupling product in the Heck reaction of styrene and iodobenzene. (n.d.).
- Factorizing Yields in Buchwald-Hartwig Amin
- Recent Advances in Sonogashira Reactions. (2011).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... (n.d.).
- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2022). Beilstein Journal of Organic Chemistry.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (2025). BenchChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. rsc.org [rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative addition of palladium(0) complexes generated from - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluoro-4-iodotoluene
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. 2-Fluoro-4-iodotoluene, a halogenated aromatic compound, is a valuable building block in pharmaceutical and materials science research.[1] However, its chemical nature necessitates a structured and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazards: The "Why" Behind the Procedure
Before delving into the disposal protocol, it is crucial to understand the inherent hazards of this compound. According to safety data sheets (SDS), this compound is classified as a combustible liquid that can cause skin and eye irritation, and may also cause respiratory irritation.[2] The presence of both fluorine and iodine atoms on the aromatic ring places it firmly in the category of a halogenated organic compound.[3] This classification is the cornerstone of its disposal pathway, as halogenated wastes have specific disposal requirements due to their potential to form toxic byproducts upon incomplete combustion and their environmental persistence.[4] For instance, mixing halogenated solvents with other waste streams can lead to the formation of highly toxic gases if combustion occurs in an uncontrolled environment.[4]
The primary principle guiding the disposal of this compound is waste segregation . Halogenated organic wastes must be kept separate from non-halogenated organic wastes.[3][5] This is not merely a matter of good housekeeping; it has significant safety and cost implications. Regulated hazardous waste incinerators that can handle halogenated compounds are more specialized and expensive to operate than those for non-halogenated waste.[5][6] Commingling these waste streams unnecessarily increases the volume of waste that requires this specialized and costly disposal method.
Hazard Profile of this compound
For quick reference, the key hazard information for this compound is summarized in the table below. This data is compiled from various supplier safety data sheets.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Combustible Liquid | H227: Combustible liquid[2][7] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[2] |
| Skin Irritation | H315: Causes skin irritation[2][8] | P264: Wash skin thoroughly after handling.[2][8] P280: Wear protective gloves.[2][8] |
| Eye Irritation | H319: Causes serious eye irritation[2][8] | P280: Wear eye protection/face protection.[2][8] |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | P261: Avoid breathing fumes, mist, spray, vapors.[2] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[7][9] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory bench to its final collection point.
Personal Protective Equipment (PPE) and Safety Precautions
-
Eye and Face Protection: Always wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Wear impervious, chemically resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or in case of a spill, fire/flame resistant clothing is recommended.[10]
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[6][10]
-
Work Area: Ensure an eyewash station and safety shower are readily accessible.
Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Wastes."[3][4] This container should be made of a material compatible with this compound and have a secure, tight-fitting lid.[4][6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, such as "Halogenated Organic Waste" or "Waste this compound."[4][6] Do not use chemical formulas or abbreviations.[4]
-
Segregation is Key:
Disposal Procedure
-
Working in a Fume Hood: Place your labeled "Halogenated Organic Waste" container inside a chemical fume hood.[6]
-
Transferring Waste: Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.
-
Secure the Container: Immediately and securely close the lid of the waste container. It should remain closed at all times except when actively adding waste.[4][6]
-
Container Filling Level: Do not overfill the waste container. A general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[6] The container must be stored in secondary containment to prevent the release of contents in case of a leak.[6]
-
Requesting Pickup: Once the container is full, or if work with the chemical is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For small spills, contain the leak and absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Cleanup: Carefully collect the absorbent material and contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of their laboratory and the wider environment. This commitment to safety and best practices is the foundation of scientific integrity and trustworthiness.
References
- Management of Hazardous Wastes containing Halogenated Organics - P2 InfoHouse.
- Hazardous Waste Segregation - Bucknell University.
- This compound Safety & Regulations - Tokyo Chemical Industry UK Ltd.
- Halogenated Solvents in Laboratories - Temple University.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Organic Solvents Disposal - Cornell EHS.
- This compound Safety Data Sheet - Tokyo Chemical Industry (India) Pvt. Ltd.
- This compound Safety Data Sheet - Synquest Labs.
- This compound - Sigma-Aldrich.
- 1-Fluoro-4-iodo-2-methylbenzene SDS - ECHEMI.
- This compound - Chem-Impex.
- This compound CAS#: 39998-81-7 - ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. This compound | 39998-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound | 39998-81-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling 2-Fluoro-4-iodotoluene
A Guide to the Safe Handling of 2-Fluoro-4-iodotoluene
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of this compound (CAS No. 39998-81-7), a critical intermediate in pharmaceutical and agrochemical research and development.[1] Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic compound that presents several health and safety risks.[1][2] A thorough understanding of these hazards is the foundation of a safe laboratory environment.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][5] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[3] |
This table summarizes the primary hazards associated with this compound based on its GHS classification.
The primary routes of exposure are inhalation, skin contact, and eye contact. The compound's combustible nature also necessitates careful management of ignition sources.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is contingent on the scale and nature of the procedure.
Standard Laboratory Operations
For routine, small-scale operations (e.g., weighing, preparing solutions) conducted within a certified chemical fume hood, the following PPE is required:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage.[6] |
| Skin Protection | Nitrile rubber gloves, a flame-retardant lab coat, and closed-toe shoes.[2][7] | Prevents skin contact, which can lead to irritation.[4] Nitrile gloves offer good resistance to many organic solvents.[8] |
| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. | A fume hood provides adequate ventilation to control vapor inhalation.[7] |
Operations with Increased Risk
For larger-scale operations, or in situations where there is a risk of splashing or aerosol generation, an upgraded PPE ensemble is necessary.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3] | Provides maximum protection from splashes and high-concentration vapors.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., Viton® or laminate film), a chemically resistant apron over a flame-retardant lab coat, and closed-toe shoes.[2] | Provides enhanced protection against permeation by the chemical.[6] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate.[2] | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[10] |
Workflow for Safe Handling and Storage
A systematic approach to handling and storage is crucial for preventing accidents and ensuring the integrity of the compound.
Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Inspect PPE: Check all PPE for signs of wear or damage.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.[8]
-
Prepare Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds.
Step-by-Step Handling Protocol
-
Transportation: Transport this compound in a sealed, shatter-resistant secondary container.
-
Preparation: All handling of the compound must be conducted within a chemical fume hood.[7]
-
Dispensing: When dispensing, use only non-sparking tools and proper grounding procedures to avoid static electricity.[3]
-
Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.[7]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4]
Storage
-
Temperature: Store in a cool, dry, well-ventilated area, ideally between 2 - 8 °C.[1][3]
-
Container: Keep the container tightly closed when not in use.[3]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[11]
-
Incompatible Materials: Segregate from strong oxidizing agents.[12][11]
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.[2][7]
Waste Segregation
-
Halogenated Waste Stream: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2][13]
-
Cross-Contamination: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[13]
Disposal Protocol
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.[2]
-
Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[13]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures for collection and removal.
Visualizing the Process
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step disposal workflow.
Caption: Step-by-step halogenated waste disposal protocol.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Synquest Labs. (2016, December 6). This compound Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-iodotoluene 97.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: this compound.
- Chem-Impex. (n.d.). This compound.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Tokyo Chemical Industry UK Ltd. (n.d.). This compound | 39998-81-7.
- TCI Chemicals. (2025, November 7). SAFETY DATA SHEET: 2-Fluoro-6-iodotoluene.
- ChemicalBook. (n.d.). This compound CAS#: 39998-81-7.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2-Fluoro-5-iodotoluene.
- Sigma-Aldrich. (2024, October 8). SAFETY DATA SHEET: 2-Fluorotoluene.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Chemistry LibreTexts. (2020, June 29). Safety.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | 39998-81-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
